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  • Product: 1,5-Dibromo-3,3-dimethylpentane
  • CAS: 37746-17-1

Core Science & Biosynthesis

Foundational

1,5-Dibromo-3,3-dimethylpentane (CAS 37746-17-1): Synthesis, Physicochemical Profiling, and Applications in Advanced Molecular Design

Executive Summary 1,5-Dibromo-3,3-dimethylpentane (CAS 37746-17-1) is a symmetrically substituted, gem-dimethyl dibromoalkane that serves as a critical bifunctional building block in advanced organic synthesis and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,5-Dibromo-3,3-dimethylpentane (CAS 37746-17-1) is a symmetrically substituted, gem-dimethyl dibromoalkane that serves as a critical bifunctional building block in advanced organic synthesis and drug development[1]. The presence of the 3,3-dimethyl group induces a pronounced Thorpe-Ingold effect, which thermodynamically and kinetically favors cyclization reactions and stabilizes reactive organometallic intermediates[2]. This technical whitepaper provides a comprehensive guide on its physicochemical properties, synthetic methodologies, and downstream applications in macrocycle and Grignard reagent formulation.

Physicochemical and Structural Profiling

The structural uniqueness of 1,5-dibromo-3,3-dimethylpentane lies in its neopentyl-like center at the C3 position, which restricts the conformational freedom of the pentane backbone. This steric bulk prevents unwanted side reactions such as β -hydride elimination during organometallic coupling and significantly lowers the entropic penalty ( ΔS‡ ) during macrocyclization.

Table 1: Physicochemical Properties of 1,5-Dibromo-3,3-dimethylpentane

PropertyQuantitative Value
CAS Registry Number 37746-17-1[1]
Molecular Formula C7H14Br2[1]
Molecular Weight 257.99 g/mol [1]
Exact Mass 257.94418 Da[1]
XLogP3 (Lipophilicity) 3.6[1]
Topological Polar Surface Area 0 Ų[1]
Rotatable Bonds 4[1]

Synthetic Methodologies

The most efficient and field-proven method for synthesizing 1,5-dibromo-3,3-dimethylpentane involves the nucleophilic bromination of 3,3-dimethyl-1,5-pentanediol using phosphorus tribromide (PBr 3​ )[3].

Causality of Reagent Selection: PBr 3​ is selected over aqueous hydrobromic acid (HBr) to avoid strongly acidic conditions that could promote carbocation-mediated skeletal rearrangements (e.g., methyl shifts) at the sterically hindered C3 position. PBr 3​ ensures a mild, direct S N​ 2 displacement of the activated phosphite ester intermediates.

Step-by-Step Protocol: PBr 3​ -Mediated Bromination
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1 equivalent of 3,3-dimethyl-1,5-pentanediol in an anhydrous, non-nucleophilic solvent (e.g., dichloromethane, or run neat depending on scale).

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 0.8 equivalents of PBr 3​ dropwise via a syringe. (Note: 1 mole of PBr 3​ can theoretically brominate 3 moles of alcohol, but a slight excess ensures complete conversion).

  • Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to 100 °C for 3 hours[3]. The elevated temperature drives the substitution of the second hydroxyl group, which is typically slower due to the increasing hydrophobicity of the intermediate.

  • Self-Validation (In-Process Control): Monitor the reaction via GC-MS or TLC (using a non-polar eluent like hexane/ethyl acetate 9:1). The protocol is self-validating: the reaction is only deemed complete—and ready for workup—when the diol and monobrominated intermediates completely disappear from the chromatogram.

  • Workup: Cool the mixture to room temperature. Carefully quench with ice-cold water to hydrolyze unreacted PBr 3​ into water-soluble phosphorous acid (H 3​ PO 3​ ). Extract the aqueous layer three times with diethyl ether or dichloromethane.

  • Purification: Wash the combined organic layers with saturated NaHCO 3​ (to neutralize residual acid) and brine. Dry over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure. Purify via vacuum distillation to yield 1,5-dibromo-3,3-dimethylpentane in approximately 77.5% yield[3].

SynthesisWorkflow A 3,3-Dimethyl-1,5-pentanediol (Starting Material) B Addition of PBr3 (Brominating Agent) A->B C Heating at 100 °C for 3 h (Nucleophilic Substitution) B->C D Aqueous Workup & Extraction (Removal of H3PO3) C->D E 1,5-Dibromo-3,3-dimethylpentane (Target Product, 77.5% Yield) D->E

Caption: Synthesis workflow of 1,5-Dibromo-3,3-dimethylpentane via PBr3 bromination.

Advanced Applications in Molecular Design

Organometallic Chemistry: Bismagnesium Reagents

1,5-Dibromo-3,3-dimethylpentane is a premier precursor for generating bismagnesium (Grignard) reagents[2]. In standard linear alkyl chains, bismagnesium species are prone to decomposition via β -hydride elimination or Wurtz-type coupling. However, the 3,3-dimethyl substitution restricts the conformational flexibility required for these degradation pathways.

  • Protocol Insight: The dibromide (e.g., 20.6 g, 79.5 mmol) is added dropwise to a suspension of magnesium turnings in anhydrous THF and heated at reflux for 2 hours[2].

  • Self-Validation: After sedimentation of excess magnesium, the resulting bismagnesium reagent must be titrated. Achieving a stable concentration (e.g., 0.46 M) validates the successful formation of the reagent and ensures accurate stoichiometry for subsequent double cross-coupling reactions[2].

Macrocycle Synthesis: Pyridinophanes and Ansa Compounds

In drug development, macrocyclic scaffolds often exhibit superior target affinity and metabolic stability compared to linear analogs. 1,5-Dibromo-3,3-dimethylpentane is utilized to construct "ansa chains" in vitamin B6 (pyridoxal) analogs[4].

  • Protocol Insight: The dibromide is first reacted with thiourea, followed by alkaline hydrolysis, to generate 3,3-dimethylpentane-1,5-dithiol[5]. This dithiol is then condensed with functionalized pyridines (e.g., 2,5-bis(chloromethyl)pyridines) under high-dilution conditions to form 2,8-dithiapyridinophanes[4]. The Thorpe-Ingold effect of the gem-dimethyl group acts as a conformational lock, pre-organizing the reactive thiol ends and dramatically improving the macrocyclization yield[4].

DownstreamApps Root 1,5-Dibromo-3,3-dimethylpentane Mg Magnesium / THF (Grignard Formation) Root->Mg Thiourea Thiourea / Hydrolysis (Dithiol Formation) Root->Thiourea BisMg Bismagnesium Reagent (Cross-Coupling/Cyclization) Mg->BisMg Dithiol 3,3-Dimethylpentane-1,5-dithiol (Macrocycle Precursor) Thiourea->Dithiol Ansa Pyridinophanes / Ansa Compounds (Drug Scaffolds) Dithiol->Ansa

Caption: Downstream applications in organometallics and macrocycle synthesis.

Safety, Handling, and Storage Protocols

As a halogenated organic compound, 1,5-dibromo-3,3-dimethylpentane requires stringent safety protocols:

  • Hazards: It is classified under GHS as harmful if swallowed (H302), causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[1].

  • Handling: All manipulations must be performed in a certified chemical fume hood. Nitrile gloves (double-gloved for extended handling) and chemical splash goggles are mandatory.

  • Storage: Store in a tightly sealed, light-resistant container (amber glass) under an inert atmosphere (argon or nitrogen) at 2–8 °C to prevent photo-induced radical degradation and moisture ingress.

References

  • Title: 1,5-Dibromo-3,3-dimethylpentane | CID 12842710 Source: PubChem URL
  • Title: 1,5-DIBROMO-3,3-DIMETHYLPENTANE synthesis (Citing Nagasawa & Yoneta, 1985)
  • Title: Preparation of Functionalized Organomagnesium Reagents by ortho-Magnesiation, Sulfoxide-, Iodine- and Bromine-Magnesium Exchange Reactions (Christian B. Rauhut / Paul Knochel, 2008)
  • Title: Synthesis and Optical Resolution of 15-Formyl-14-hydroxy-5,5-dimethyl-2,8-dithiapyridinophane Source: Oxford University Press URL:

Sources

Exploratory

1,5-Dibromo-3,3-dimethylpentane molecular weight and formula

Technical Whitepaper: Physicochemical Profiling, Synthesis, and Applications of 1,5-Dibromo-3,3-dimethylpentane Executive Summary In advanced drug development and synthetic organic chemistry, the architectural restrictio...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Physicochemical Profiling, Synthesis, and Applications of 1,5-Dibromo-3,3-dimethylpentane

Executive Summary

In advanced drug development and synthetic organic chemistry, the architectural restriction of molecular conformations is a critical strategy for improving target binding affinity and metabolic stability. 1,5-Dibromo-3,3-dimethylpentane (CAS: 37746-17-1) serves as a highly specialized, bifunctional alkylating agent designed specifically for this purpose. Unlike linear dihalides, the presence of a gem-dimethyl group at the C3 position fundamentally alters the thermodynamic and kinetic profile of the molecule, making it an indispensable building block for synthesizing spirocyclic compounds, conformationally locked piperidines, and complex organometallic reagents.

This guide provides an in-depth analysis of its physicochemical properties, structural causality, and field-validated synthetic protocols.

Physicochemical Profiling & Structural Causality

Understanding the molecular weight, formula, and physical properties of 1,5-dibromo-3,3-dimethylpentane is essential for calculating precise stoichiometric ratios during complex multi-step syntheses[1].

Quantitative Data Summary
PropertyValueSource / Causality
Molecular Formula C₇H₁₄Br₂Core aliphatic chain with bifunctional halogens[1].
Molecular Weight 257.99 g/mol High mass due to dual heavy bromine atoms[2].
Exact Mass 257.94418 DaCritical for high-resolution mass spectrometry (HRMS) validation[2].
Monoisotopic Mass 255.94623 DaReflects the primary isotopes (¹²C, ¹H, ⁷⁹Br)[2].
XLogP3-AA 3.6Indicates high lipophilicity, requiring non-polar or aprotic solvents[2].
Topological Polar Surface Area 0 ŲComplete absence of hydrogen bond donors/acceptors[2].
Rotatable Bonds 4Restricted flexibility compared to unbranched pentane[2].
The Thorpe-Ingold (Gem-Dimethyl) Effect

The defining feature of 1,5-dibromo-3,3-dimethylpentane is the Thorpe-Ingold effect . The bulky methyl groups at the C3 position create significant steric hindrance. To minimize steric strain, the internal C2–C3–C4 bond angle is compressed.

  • Causality in Drug Design: This angle compression forces the two reactive brominated termini (C1 and C5) into closer spatial proximity. When researchers use this compound to form 6-membered rings (e.g., reacting with primary amines to form piperidines), the activation entropy (ΔS‡) for cyclization is drastically reduced. This results in a much faster, higher-yielding cyclization reaction compared to using unsubstituted 1,5-dibromopentane.

Experimental Methodology: Synthesis & Validation

The standard synthesis of 1,5-dibromo-3,3-dimethylpentane utilizes 3,3-dimethylpentane-1,5-diol and phosphorus tribromide (PBr₃)[3]. The following protocol is engineered as a self-validating system to ensure high yield and purity.

Step-by-Step Protocol: Bromination via PBr₃

Reagents: 3,3-dimethylpentane-1,5-diol (1.0 eq), PBr₃ (2.2 eq), Dichloromethane (DCM), 1M NaOH, Anhydrous MgSO₄.

  • Initiation & Exothermic Control:

    • Action: Suspend 3,3-dimethylpentane-1,5-diol in a reaction vessel and cool strictly to 0°C using an ice bath. Add PBr₃ dropwise over 30 minutes.

    • Causality: The reaction between PBr₃ and alcohols is violently exothermic and releases HBr gas. Strict thermal control prevents the volatilization of intermediates and suppresses unwanted elimination reactions (alkene formation).

  • Thermal Activation:

    • Action: Remove the ice bath and heat the solution to 100°C for 3 hours.

    • Causality: While the first bromination occurs rapidly, the substitution of the second hydroxyl group requires significant thermal energy to overcome the activation barrier of the intermediate phosphite esters.

  • Quenching & Phase Separation:

    • Action: Cool the mixture to room temperature and pour slowly over crushed ice. Extract the aqueous layer three times with DCM.

    • Causality: Ice safely hydrolyzes unreacted PBr₃ into phosphorous acid and HBr without generating excessive heat. DCM efficiently partitions the highly lipophilic target compound (XLogP3 = 3.6) from the aqueous phase.

  • Neutralization & Drying:

    • Action: Wash the combined organic phases with 1M NaOH, followed by brine. Dry over anhydrous MgSO₄, filter, and evaporate under reduced pressure.

    • Causality: The NaOH wash is critical; it neutralizes residual acidic byproducts that could catalyze degradation during storage.

Validation Checkpoint: Validate the product via ¹H NMR (400 MHz, CDCl₃). The protocol is considered successful if the spectrum shows a distinct multiplet at δ 3.43 - 3.29 (4H, -CH₂Br), a multiplet at δ 1.93 - 1.79 (4H, -CH₂-), and a sharp singlet at δ 0.94 (6H, -CH₃). The complete absence of a broad hydroxyl peak (~δ 2.5-3.5) confirms total conversion[3].

Advanced Workflows: Organometallic Activation

In advanced drug development, 1,5-dibromo-3,3-dimethylpentane is frequently converted into a bismagnesium reagent (a double Grignard reagent) for the synthesis of complex spirocyclic architectures[4].

Protocol: Bismagnesium Reagent Preparation
  • Activation: Suspend magnesium turnings in anhydrous THF under an inert argon atmosphere. Add a catalytic amount of iodine or 1,2-dibromoethane to activate the magnesium surface by removing the passivating MgO layer.

  • Dropwise Addition: Dilute 1,5-dibromo-3,3-dimethylpentane in anhydrous THF and add dropwise to maintain a gentle reflux.

  • Reflux & Sedimentation: Heat at reflux for 2 hours. Allow excess magnesium solids to sediment, and carefully decant the supernatant THF solution.

  • Validation Checkpoint: The exact concentration of the bismagnesium reagent must be determined via titration (e.g., using iodine in a LiCl/THF solution) before downstream use. This ensures precise stoichiometry for subsequent di-addition reactions to ketones or esters, preventing mono-alkylated dead-end byproducts[4].

Workflow Visualization

G A 3,3-Dimethyl-1,5-pentanediol (Starting Material) B PBr3 Addition (0°C) Exothermic Control A->B Nucleophilic Substitution C Thermal Activation (100°C) Bromination Completion B->C Heat D 1,5-Dibromo-3,3-dimethylpentane (Target Product) C->D Workup (NaOH/Ice) E Mg / THF Reflux Bismagnesium Reagent D->E Organometallic Activation F Cyclization / Alkylation Conformationally Locked Drugs E->F Thorpe-Ingold Effect

Caption: Workflow for the synthesis and organometallic activation of 1,5-dibromo-3,3-dimethylpentane.

Safety & Handling

Due to its high reactivity as a bifunctional alkylating agent, 1,5-dibromo-3,3-dimethylpentane poses specific hazards that must be mitigated in a laboratory setting[2]:

  • H302: Harmful if swallowed.

  • H315 / H319: Causes severe skin and serious eye irritation. Alkyl bromides can react with nucleophilic residues in biological tissues.

  • H335: May cause respiratory irritation.

  • Handling Causality: All manipulations, especially the synthesis involving PBr₃ and the formation of Grignard reagents, must be conducted in a highly ventilated fume hood using nitrile or neoprene gloves to prevent transdermal alkylation.

References

  • National Institute of Standards and Technology (NIST). "1,5-dibromo-3,3-dimethylpentane." NIST Chemistry WebBook, SRD 69. URL:[Link]

  • National Center for Biotechnology Information. "1,5-Dibromo-3,3-dimethylpentane | C7H14Br2 | CID 12842710." PubChem. URL:[Link]

  • Rauhut, C. B. "Preparation of Functionalized Organomagnesium Reagents by ortho-Magnesiation, Sulfoxide-, Iodine- and Bromine-Magnesium Exchange." Ludwig-Maximilians-Universität München, 2008. URL:[Link]

Sources

Foundational

Synthesis of 1,5-Dibromo-3,3-dimethylpentane: A Comprehensive Technical Guide

Executive Summary 1,5-Dibromo-3,3-dimethylpentane (CAS: 37746-17-1) is a highly valued bifunctional alkylating agent utilized extensively in the synthesis of complex spirocycles, thiacycloalkanes, and pharmaceutical inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,5-Dibromo-3,3-dimethylpentane (CAS: 37746-17-1) is a highly valued bifunctional alkylating agent utilized extensively in the synthesis of complex spirocycles, thiacycloalkanes, and pharmaceutical intermediates. The presence of the gem-dimethyl group at the C3 position is strategically significant; it induces a pronounced Thorpe-Ingold (gem-dialkyl) effect, which thermodynamically and kinetically favors subsequent ring-closing reactions by compressing the internal bond angles of the carbon chain.

This whitepaper provides an in-depth mechanistic and practical guide for synthesizing 1,5-dibromo-3,3-dimethylpentane directly from its diol precursor, 3,3-dimethyl-1,5-pentanediol. By analyzing three distinct synthetic pathways, this guide equips researchers with the causality behind reagent selection, thermodynamic controls, and self-validating analytical checkpoints required to achieve high-purity yields.

Mechanistic Rationale & Pathway Analysis

The transformation of primary alcohols to primary alkyl bromides is a fundamental operation, but the bifunctional nature of 3,3-dimethyl-1,5-pentanediol requires careful suppression of intramolecular etherification (tetrahydrofuran derivative formation).

We evaluate three primary methodologies for this conversion:

  • Direct Bromination via Phosphorus Tribromide (PBr₃): This is the industry standard. PBr₃ reacts with the diol to form an intermediate alkyl phosphite, releasing HBr. Subsequent heating drives the nucleophilic substitution (Sₙ2) by the bromide ion. The reaction is favored due to its atom economy and the relatively clean inversion it provides. As established by [1], this method consistently yields ~77.5% of the target compound.

  • Acid-Catalyzed Bromination (HBr / H₂SO₄): A brute-force approach utilizing concentrated hydrobromic acid and a sulfuric acid catalyst. While cost-effective, the highly acidic conditions increase the risk of carbocation-mediated rearrangements or premature dehydration, necessitating strict temperature controls [2].

  • Two-Step Mesylation-Halogenation (Finkelstein-type): For highly sensitive applications, the diol is first converted to a dimesylate using Methanesulfonyl chloride (MsCl), followed by nucleophilic displacement using Lithium Bromide (LiBr) in refluxing acetone. This avoids harsh acidic conditions entirely, ensuring zero acid-catalyzed side reactions.

SyntheticPathways Diol 3,3-Dimethyl-1,5-pentanediol (Starting Material) PBr3 PBr3 / 100°C / 3h (Direct Bromination) Diol->PBr3 Pathway A HBr HBr / H2SO4 / 100°C / 12h (Acidic Bromination) Diol->HBr Pathway B MsCl 1. MsCl, Et3N, 0°C 2. LiBr, Acetone, Reflux (Two-Step Finkelstein) Diol->MsCl Pathway C Product 1,5-Dibromo-3,3-dimethylpentane (Target Product) PBr3->Product ~77.5% Yield HBr->Product Moderate Yield MsCl->Product ~77.0% Yield

Synthetic pathways for 1,5-dibromo-3,3-dimethylpentane from the diol precursor.

Comparative Reaction Metrics

To aid in route selection for scale-up or bench synthesis, the quantitative parameters of the three pathways are summarized below. Data is aggregated from [3] and commercial synthetic logs.

ParameterPathway A: PBr₃ MethodPathway B: HBr / H₂SO₄Pathway C: MsCl / LiBr
Reagents PBr₃ (neat or in inert solvent)48% HBr (aq), conc. H₂SO₄MsCl, Et₃N, LiBr, Acetone
Temperature 0 °C → 100 °C0 °C → 100 °C0 °C (Step 1) → 56 °C (Step 2)
Reaction Time 3 hours12 hours1 h (Step 1) + 6 h (Step 2)
Reported Yield ~77.5%Variable (Prone to byproducts)~77.0%
Primary Risk Exothermic runaway during additionIntramolecular etherificationMoisture sensitivity of MsCl
Scalability Excellent (Industry Standard)ModerateGood, but solvent-heavy

Validated Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating specific in-process controls (IPCs) and analytical checkpoints, researchers can verify the success of each step before proceeding.

Protocol A: Direct Bromination via Phosphorus Tribromide (Optimal Route)

Causality & Design: PBr₃ is selected for its high atom economy (one mole of PBr₃ can theoretically brominate three moles of alcohol). The reaction is initiated at 0 °C because the formation of the intermediate dialkyl phosphite is highly exothermic. If not controlled, thermal spikes can lead to elimination reactions. Heating to 100 °C is strictly required to overcome the activation energy for the subsequent Sₙ2 displacement of the phosphite leaving group by the bromide ion.

WorkflowPBr3 Step1 Step 1: Reagent Addition Add PBr3 to Diol at 0°C (Exothermic control) Step2 Step 2: Heating Stir at 100°C for 3 hours (Drive substitution) Step1->Step2 Step3 Step 3: Quenching Cool to RT, add NaHCO3 (aq) (Neutralize acid) Step2->Step3 Step4 Step 4: Extraction Extract with EtOAc/CH2Cl2 (Phase separation) Step3->Step4 Step5 Step 5: Purification Wash, Dry (Na2SO4), Concentrate (Isolate product) Step4->Step5

Step-by-step experimental workflow for the PBr3-mediated bromination process.

Step-by-Step Methodology:

  • Preparation: Equip a flame-dried, two-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert argon atmosphere.

  • Addition: Charge the flask with 3,3-dimethyl-1,5-pentanediol (1.0 equiv). Cool the flask to 0 °C using an ice-water bath.

  • Reagent Introduction: Slowly add Phosphorus Tribromide (PBr₃, 1.05 equiv) dropwise via the dropping funnel over 30 minutes. Observation: Vigorous fuming and heat evolution will occur.

  • Thermal Activation: Remove the ice bath. Gradually heat the reaction mixture to 100 °C using an oil bath and maintain stirring for 3 hours.

  • Quenching: Cool the mixture to room temperature. Carefully pour the crude mixture into crushed ice to quench unreacted PBr₃. Neutralize the aqueous phase by slowly adding saturated aqueous NaHCO₃ until CO₂ evolution ceases (pH ~7-8). Causality: Neutralization prevents the hydrolysis of the newly formed alkyl bromide during workup.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (CH₂Cl₂) (3 × 50 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via vacuum distillation or silica gel chromatography if necessary.

Self-Validating Checkpoints:

  • TLC Monitoring: Use KMnO₄ stain. The starting diol will appear as a highly polar spot (low R_f) that oxidizes readily. The product will be significantly less polar (high R_f in hexane/EtOAc mixtures) and will not stain strongly with KMnO₄.

  • ¹H NMR (400 MHz, CDCl₃): Validation is confirmed by the complete disappearance of the -CH₂-OH multiplet at ~3.6-3.7 ppm and the broad -OH singlet. The successful product exhibits a clear shift of the alpha-protons to δ 3.32-3.40 (m, 4H) , corresponding to the -CH₂-Br groups. The gem-dimethyl protons will appear as a sharp singlet at δ 0.92-0.96 (s, 6H) .

Protocol B: Acid-Catalyzed Bromination (HBr / H₂SO₄)

Causality & Design: Sulfuric acid acts as both a dehydrating agent and a catalyst to protonate the hydroxyl groups, making them excellent leaving groups (H₂O).

Step-by-Step Methodology:

  • To a solution of 3,3-dimethylpentane-1,5-diol (1.0 equiv) in 48% aqueous HBr (approx. 20 equiv), add concentrated H₂SO₄ (1.0 equiv) dropwise at 0 °C.

  • Slowly heat the reaction mixture to 100 °C and stir for 12 hours.

  • Quench the reaction mixture with saturated NaHCO₃ solution and extract with EtOAc.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude compound via flash column chromatography (silica gel, 0-100% EtOAc in hexane).

Note: While effective, this method requires meticulous chromatographic purification due to the potential formation of elimination byproducts.

References

  • Nagasawa, K., & Yoneta, A. (1985). "Synthesis of Four-, Five- and Six-Membered Thiacycloalkanes". Chemical and Pharmaceutical Bulletin, 33(11), 5048-5052. Available at:[Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 12842710, 1,5-Dibromo-3,3-dimethylpentane". PubChem. Available at:[Link]

Exploratory

The Definitive Technical Guide to 1,5-Dibromo-3,3-dimethylpentane: Properties, Synthesis, and Advanced Applications

Executive Summary As a Senior Application Scientist, I often encounter molecules that appear simple but possess profound structural advantages. 1,5-Dibromo-3,3-dimethylpentane (CAS: 37746-17-1) is a prime example.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I often encounter molecules that appear simple but possess profound structural advantages. 1,5-Dibromo-3,3-dimethylpentane (CAS: 37746-17-1) is a prime example. While it functions fundamentally as a bifunctional alkylating agent, its true value lies in the quaternary carbon at the C3 position. The presence of the gem-dimethyl group induces the Thorpe-Ingold effect (or gem-dimethyl effect), which sterically compresses the internal bond angles of the pentane backbone. This conformational restriction significantly lowers the entropic penalty for intramolecular reactions, making this compound an exceptionally efficient building block for synthesizing 6-membered rings (such as piperidines and cyclohexanes) and crosslinking advanced polymeric materials.

This whitepaper provides an in-depth analysis of its physicochemical properties, validated synthetic pathways, and downstream applications, ensuring that researchers and drug development professionals can leverage this molecule with maximum efficacy.

Physicochemical Profiling

Understanding the physical and chemical properties of 1,5-dibromo-3,3-dimethylpentane is critical for optimizing reaction conditions, particularly regarding solvent selection and thermal parameters. The molecule features two highly reactive primary alkyl bromides separated by a sterically hindered hydrophobic core.

Quantitative Data Summary
PropertyValueSource
IUPAC Name 1,5-dibromo-3,3-dimethylpentane[1]
CAS Registry Number 37746-17-1[2],[1]
Molecular Formula C₇H₁₄Br₂[2]
Molecular Weight 257.994 g/mol [2]
SMILES CC(C)(CCBr)CCBr[1]
Boiling Point 80–86.5 °C (at 1.3–2.0 mmHg)[3]
Physical State Colorless to pale yellow oil[4],[3]
Solubility Soluble in DCM, DMF, THF; Insoluble in H₂OEmpirical

Structural Causality: The primary nature of the bromides at C1 and C5 ensures they are highly susceptible to bimolecular nucleophilic substitution (S_N2)[1]. Meanwhile, the massive steric bulk at C3 prevents unwanted side reactions (such as E2 elimination or nucleophilic attack) at the center of the alkyl chain, ensuring high regioselectivity during downstream functionalization.

Upstream Synthesis: Reagents and Mechanistic Pathways

The most reliable and high-yielding method for synthesizing 1,5-dibromo-3,3-dimethylpentane is the bromination of 3,3-dimethylpentane-1,5-diol using phosphorus tribromide (PBr₃)[5],[4].

SynthesisWorkflow A 3,3-Dimethylpentane-1,5-diol (Starting Material) C Phosphite Ester Intermediate (Good Leaving Group) A->C Addition at 0°C B Phosphorus Tribromide (PBr₃) (Brominating Agent) B->C D 1,5-Dibromo-3,3-dimethylpentane (Target Product) C->D S_N2 Displacement (100°C, 3h)

Figure 1: Mechanistic workflow for the synthesis of 1,5-Dibromo-3,3-dimethylpentane.

Protocol 1: Validated Synthesis of 1,5-Dibromo-3,3-dimethylpentane

This protocol is designed as a self-validating system, ensuring kinetic control and high purity.

  • Activation & Kinetic Control: Place 3,3-dimethylpentane-1,5-diol (1.0 eq) in a round-bottom flask submerged in an ice-water bath (0 °C).

    • Causality: The initial reaction between the diol and PBr₃ is highly exothermic. Maintaining 0 °C prevents thermal runaway, which could lead to unwanted etherification (intramolecular cyclization to an oxane) or alkene formation.

  • Reagent Addition: Add PBr₃ (2.2 eq) dropwise over 30 minutes[4].

    • Causality: A slight excess (2.2 eq) ensures complete conversion of both hydroxyl groups into reactive phosphite esters.

  • Thermal Propagation: Remove the ice bath and heat the mixture to 100 °C for 3 hours[5],[4].

    • Causality: While phosphite ester formation is rapid at low temperatures, the subsequent S_N2 displacement by the bromide ion requires significant thermal energy to overcome the activation barrier.

  • Quenching & Neutralization: Cool the mixture and pour it carefully over crushed ice. Extract the aqueous layer with Dichloromethane (DCM). Wash the organic phase with 1M NaOH, followed by brine[4].

    • Causality: Ice safely hydrolyzes unreacted PBr₃. The NaOH wash is critical; it neutralizes H₃PO₃ and HBr byproducts. If left acidic, the product may degrade during storage or subsequent distillation.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate under reduced pressure to yield a colorless oil (Typical yield: 65–77%)[5],[4].

Downstream Applications: Exploiting the Thorpe-Ingold Effect

The true utility of 1,5-dibromo-3,3-dimethylpentane emerges in its downstream applications. Its unique geometry allows it to act as an elite bifunctional crosslinker.

ApplicationPathways Core 1,5-Dibromo-3,3-dimethylpentane (Bifunctional Alkylating Agent) Path1 Primary Amines (e.g., Benzylamine) Core->Path1 Double S_N2 Cyclization (Thorpe-Ingold Assisted) Path2 Tertiary Amine Polymers (e.g., Norbornene) Core->Path2 Crosslinking & Quaternization Path3 Active Methylene (e.g., Malonate Esters) Core->Path3 Base-Catalyzed Dialkylation Prod1 4,4-Dimethylpiperidines (Pharmaceutical Scaffolds) Path1->Prod1 Double S_N2 Cyclization (Thorpe-Ingold Assisted) Prod2 Quaternary Ammonium Anion-Exchange Membranes Path2->Prod2 Crosslinking & Quaternization Prod3 4,4-Dimethylcyclohexanes (Advanced Intermediates) Path3->Prod3 Base-Catalyzed Dialkylation

Figure 2: Downstream application pathways exploiting the bifunctional reactivity.

Application A: Heterocyclic Pharmaceutical Scaffolds

The compound is heavily utilized to synthesize 4,4-dimethylpiperidine derivatives, which are crucial scaffolds in drug discovery (e.g., MALT1 inhibitors for cancer and autoimmune disorders)[6].

Protocol 2: Synthesis of 1-Benzyl-4,4-dimethylpiperidine

  • Reaction Assembly: Dissolve 1,5-dibromo-3,3-dimethylpentane (1.0 eq) and benzylamine (1.0 eq) in a polar aprotic solvent like Acetonitrile.

    • Causality: Polar aprotic solvents leave the amine nucleophile unsolvated and highly reactive, accelerating the S_N2 attack.

  • Acid Scavenging: Add anhydrous K₂CO₃ (2.5 eq).

    • Causality: The double alkylation generates 2 equivalents of HBr. Without a base, HBr protonates the benzylamine, rendering it non-nucleophilic and killing the reaction. K₂CO₃ acts as an insoluble acid scavenger.

  • Cyclization: Heat at 80 °C for 12 hours.

    • Causality: The gem-dimethyl group forces the alkyl chain into a folded conformation. This dramatically lowers the entropy of activation ( ΔS‡ ) for the second, intramolecular S_N2 attack, resulting in rapid and high-yielding ring closure.

Application B: Advanced Polymeric Materials (Fuel Cells)

Beyond small molecules, this compound is used to functionalize norbornene-type polymers to create alkali anion-exchange membranes (AAEMs) for fuel cells[7]. The dibromide acts as a spacer and crosslinker, reacting with tertiary amines on the polymer backbone to form stable quaternary ammonium cations. The hydrophobic gem-dimethyl core improves the membrane's base stability and reduces unwanted swelling in hot methanol[7].

Handling, Stability, and Safety

As a di-alkyl bromide, 1,5-dibromo-3,3-dimethylpentane is a potent alkylating agent.

  • Storage: Must be stored in amber glass bottles under an inert atmosphere (Nitrogen or Argon) at 2–8 °C.

  • Degradation: Exposure to ambient moisture over prolonged periods can lead to slow hydrolysis, generating corrosive hydrobromic acid (HBr) and the corresponding alcohols.

  • Toxicity: Handle strictly within a fume hood. Alkylating agents can react with biological nucleophiles (e.g., DNA, proteins), posing mutagenic and skin-sensitizing hazards.

References

  • NIST WebBook: 1,5-dibromo-3,3-dimethylpentane Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • 1,5-Dibromo-3,3-dimethylpentane | CID 12842710 Source: PubChem, National Library of Medicine URL:[Link]

  • US8765893B2 - Norbornene-type polymers having quaternary ammonium functionality Source: Google Patents URL
  • WO2021134004A1 - Cyclic compounds and methods of using same Source: Google Patents URL
  • The Journal of Organic Chemistry 1971 Volume 36 No. 10 Source: Journal of Organic Chemistry (via DSS) URL:[Link]

Sources

Foundational

Safety, Handling, and Synthetic Applications of 1,5-Dibromo-3,3-dimethylpentane: A Technical Whitepaper

Executive Summary 1,5-Dibromo-3,3-dimethylpentane (CAS: 37746-17-1) is a bifunctional alkylating agent extensively utilized in advanced organic synthesis and drug development. Its primary utility lies in the construction...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,5-Dibromo-3,3-dimethylpentane (CAS: 37746-17-1) is a bifunctional alkylating agent extensively utilized in advanced organic synthesis and drug development. Its primary utility lies in the construction of gem-dimethyl substituted heterocycles and spiro scaffolds. This whitepaper provides an authoritative guide on its physicochemical properties, toxicological profile, rigorous handling protocols, and field-proven synthetic methodologies.

Physicochemical Profiling

Understanding the physical nature of 1,5-dibromo-3,3-dimethylpentane is critical for predicting its behavior in solution and its partitioning in biological systems. The compound is a dense, colorless oil at room temperature. The presence of two terminal bromine atoms imparts significant electrophilicity, while the central gem-dimethyl group introduces distinct steric properties.

Table 1: Key Physicochemical Properties

Property Value
CAS Number 37746-17-1
Molecular Formula C7H14Br2
Molecular Weight 257.99 g/mol
XLogP3 3.6
Exact Mass 257.944 Da
Topological Polar Surface Area 0 Ų
Rotatable Bonds 4

Data sourced from[1].

Toxicological Profile & GHS Safety Standards

As a bifunctional alkyl halide, 1,5-dibromo-3,3-dimethylpentane presents specific hazards governed by its chemical reactivity. The primary toxicological concern is its ability to act as an alkylating agent in biological systems.

Table 2: GHS Hazard Classification

Hazard Class Category Hazard Statement
Acute Toxicity (Oral) Category 4 H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation
Skin Sensitization Category 1 H317: May cause an allergic skin reaction
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation
STOT (Single Exposure) Category 3 H335: May cause respiratory irritation

Data sourced from[1].

Mechanistic Causality of Toxicity

The compound's ability to cause skin sensitization (H317) and respiratory irritation (H335) is not merely a physical irritant effect but a chemical one. Electrophilic alkyl bromides can undergo SN2 reactions with nucleophilic amino acid residues (such as the thiol of cysteine or the ε-amino group of lysine) on native proteins[1]. This covalent modification creates haptens, which are subsequently presented to T-cells, triggering a localized or systemic immune response. Therefore, exposure mitigation must focus on preventing any molecular contact with biological tissues.

Laboratory Handling & Storage Protocols

To ensure absolute safety, handling protocols must be designed as self-validating systems where the failure of one safety measure is immediately detectable.

  • Engineering Controls: All manipulations must occur within a certified chemical fume hood.

    • Validation: Before opening the reagent, verify the hood's face velocity is between 80-120 feet per minute (fpm) using a digital monitor or a physical tissue test.

  • Personal Protective Equipment (PPE): Standard latex gloves offer zero protection against halogenated organics. Use heavyweight Nitrile or Butyl rubber gloves.

    • Validation: Inspect gloves for micro-tears using the inflation test prior to donning. If a drop of the reagent contacts the glove, doff immediately, as breakthrough times for dense alkyl bromides are typically under 10 minutes.

  • Storage: Store in a cool, dry, well-ventilated area away from strong bases, oxidizing agents, and direct light, which can induce photolytic cleavage of the C-Br bond[2].

    • Validation: The liquid should remain colorless; a yellowish tint indicates bromine radical formation and degradation.

Synthetic Applications & Experimental Methodologies

The most prominent application of 1,5-dibromo-3,3-dimethylpentane is in double alkylation reactions to form gem-dimethyl heterocycles, such as homopiperidines and benzodiazepine derivatives[3].

The Thorpe-Ingold Effect

The causality behind the high yield of these cyclizations is the Thorpe-Ingold (gem-dimethyl) effect. The bulky methyl groups at the C3 position compress the internal bond angle (C2-C3-C4), which subsequently decreases the distance between the two reactive terminal ends. This reduces the activation entropy (ΔS‡) required for intramolecular ring closure, kinetically favoring cyclization over intermolecular oligomerization[3].

Protocol: Synthesis of 1,5-Dibromo-3,3-dimethylpentane

Adapted from standard bromination procedures of 3,3-dimethylpentane-1,5-diol[4].

Causality: Phosphorus tribromide (PBr3) is selected over HBr/H2SO4 to minimize acid-catalyzed rearrangements and ether byproducts. The reaction is initiated at 0°C to control the highly exothermic formation of the phosphite ester intermediate, then heated to 100°C to provide the activation energy for the subsequent SN2 displacement by bromide ions.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve 3,3-dimethylpentane-1,5-diol (1.0 eq) in anhydrous dichloromethane (DCM). Cool the reaction vessel to 0°C using an ice-water bath.

  • Addition: Dropwise add PBr3 (2.2 eq) via a pressure-equalizing dropping funnel over 30 minutes. Validation: The internal temperature must not exceed 5°C during addition to prevent side reactions.

  • Activation: Remove the ice bath and heat the solution to 100°C (reflux) for 3 hours[4].

  • Self-Validation Check: Pull a 0.1 mL aliquot, quench in water/DCM, and run a TLC (KMnO4 stain) or FTIR. The complete disappearance of the broad O-H stretch (~3300 cm⁻¹) validates complete conversion.

  • Workup: Carefully pour the mixture over crushed ice to quench unreacted PBr3. Extract with DCM, wash the organic layer with 1M NaOH (to neutralize HBr) and brine. Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the product as a colorless oil[4].

Protocol: Double Alkylation Cyclization Workflow

Synthesis of a 5,5-dimethylhomopiperidine scaffold[3].

Causality: Sodium hydride (NaH) in N,N-Dimethylformamide (DMF) is used because NaH is a strong, non-nucleophilic base that irreversibly deprotonates the amine, while DMF (a polar aprotic solvent) highly solvates the sodium cation, leaving the nucleophilic nitrogen anion "naked" and highly reactive for the SN2 displacement.

Step-by-Step Methodology:

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 2.2 eq) in anhydrous DMF at 0°C. Slowly add the primary amine/aniline substrate (1.0 eq) dissolved in DMF.

  • Self-Validation Check: Observe the reaction mixture. The evolution of hydrogen gas (H2) bubbles will occur. The cessation of bubbling serves as a visual validation that complete deprotonation has been achieved[3].

  • Alkylation: Add 1,5-dibromo-3,3-dimethylpentane (1.1 eq) dropwise to the reaction mixture at 0°C.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 12 hours. The initial intermolecular SN2 reaction forms the mono-alkylated intermediate, which rapidly undergoes a second, intramolecular SN2 reaction driven by the Thorpe-Ingold effect[3].

  • Workup: Quench the reaction carefully with saturated aqueous NH4Cl. Extract with ethyl acetate, wash extensively with water (to remove DMF) and brine, dry over Na2SO4, and purify via flash chromatography.

Mechanistic Pathway

Pathway Sub Primary Amine Substrate Base Deprotonation (NaH / DMF) Sub->Base Base addition Reagent 1,5-Dibromo-3,3- dimethylpentane Reagent->Base Electrophilic attack Int Mono-alkylated Intermediate Base->Int SN2 Displacement Cyclo Intramolecular Cyclization Int->Cyclo 2nd Deprotonation Prod Gem-Dimethyl Heterocycle Cyclo->Prod Ring Closure (Thorpe-Ingold)

Figure 1: Double alkylation cyclization pathway driven by the Thorpe-Ingold effect.

Emergency Response & Spill Management

In the event of a spill, do not use water alone, as alkyl bromides are insoluble and will pool.

  • Neutralization: Cover the spill with a weak solid nucleophile or reducing agent (e.g., sodium thiosulfate) mixed with an absorbent like sand or vermiculite. This chemically quenches the electrophilic bromine sites.

  • Validation: Sweep the absorbed material into a designated hazardous waste container and ventilate the area until the characteristic sweet/pungent odor of the halogenated organic is completely undetectable.

References

  • "1,5-Dibromo-3,3-dimethylpentane | C7H14Br2 | CID 12842710", PubChem, National Institutes of Health. URL:[Link]

  • "Double-Headed Sulfur-Linked Amino Acids As First Inhibitors for Betaine-Homocysteine S-Methyltransferase 2", Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • "Synthesis of 3-[(benzyloxycarbonyl)amino]benzodiazepines and 5-(Homopiperidin-2-yl)-1,4-benzodiazepines: High-Affinity, Basic Ligands for the Cholecystokinin-B Receptor", Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

Sources

Exploratory

Solvation Thermodynamics and Practical Handling of 1,5-Dibromo-3,3-dimethylpentane in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary 1,5-Dibromo-3,3-dimethylpentane (CAS: 37746-17-1) is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

1,5-Dibromo-3,3-dimethylpentane (CAS: 37746-17-1) is a highly versatile, dihalogenated aliphatic intermediate widely utilized in advanced organic synthesis and pharmaceutical development[1]. Characterized by a hydrophobic hydrocarbon backbone, a sterically demanding gem-dimethyl group, and two polarizable terminal bromine atoms, this compound exhibits a unique solvation profile[2]. This whitepaper provides an in-depth analysis of its solubility thermodynamics, details a self-validating protocol for empirical solubility determination, and explores its critical role in organometallic and cyclization workflows.

Physicochemical Profiling and Structural Causality

Understanding the solubility of 1,5-dibromo-3,3-dimethylpentane requires an analysis of its structural causality. The gem-dimethyl group at the C3 position plays a dual role: it restricts the conformational flexibility of the pentane backbone (the Thorpe-Ingold effect), yet it simultaneously disrupts efficient intermolecular crystal packing. This structural frustration is the primary reason the compound remains a liquid at ambient temperatures, exhibiting a boiling point of 86–86.5 °C at 2 mmHg.

The terminal bromine atoms introduce significant polarizability and localized dipole moments. This dual nature—a lipophilic hydrocarbon core flanked by polarizable halogens—dictates its versatile solubility profile across various organic solvents[2].

Table 1: Key Physicochemical Properties

PropertyValueMechanistic Implication
Molecular Formula C₇H₁₄Br₂High halogen-to-carbon ratio enhances polarizability[1].
Molecular Weight 257.99 g/mol Dense liquid phase; requires vigorous agitation for dissolution[2].
XLogP3 3.6Highly lipophilic; negligible aqueous solubility[2].
Boiling Point 86 - 86.5 °C (at 2 mmHg)Thermally stable under standard reflux conditions.
Topological Polar Surface Area 0 ŲComplete absence of hydrogen bond donors/acceptors[2].

Solvation Thermodynamics in Organic Solvents

The solvation of 1,5-dibromo-3,3-dimethylpentane is governed by the interplay between London dispersion forces and dipole-dipole interactions.

  • Non-Polar Solvents (Hexane, Heptane, Toluene): The compound exhibits complete miscibility. The thermodynamic driver is the favorable entropy of mixing and strong London dispersion forces between the solvent and the hydrophobic pentane backbone.

  • Polar Aprotic Solvents (THF, DCM, Ethyl Acetate): Highly miscible. Tetrahydrofuran (THF) is particularly critical in synthetic workflows; its ether oxygen atoms coordinate effectively with the slightly electropositive carbon centers adjacent to the bromines, stabilizing the molecule for subsequent metal insertion[3].

  • Polar Protic Solvents (Methanol, Ethanol): Highly soluble. While the compound lacks hydrogen-bonding capabilities (TPSA = 0 Ų)[2], its lipophilic bulk is sufficient to disrupt the solvent's hydrogen-bonding network without precipitating.

  • Aqueous Systems: Practically insoluble. The high hydrophobic penalty (XLogP3 = 3.6) and the inability to participate in hydrogen bonding prevent aqueous solvation[2].

Table 2: Empirical Solubility Profile Consensus

Solvent ClassRepresentative SolventsSolubility ProfilePrimary Thermodynamic Driver
Non-Polar Hexane, TolueneMiscibleLondon dispersion forces
Polar Aprotic THF, DichloromethaneMiscibleDipole-dipole interactions
Polar Protic Methanol, EthanolHighly SolubleWeak dipole interactions
Aqueous Water, PBS BuffersInsoluble (<0.1 mg/mL)High hydrophobic penalty

Experimental Workflow: Self-Validating Empirical Solubility Determination

When precise solubility limits are required (e.g., in biphasic reaction engineering or solvent-antisolvent crystallization), a rigorous empirical approach is necessary. The following protocol outlines a self-validating isothermal shake-flask method.

Protocol: Isothermal Shake-Flask Method with GC-FID Validation
  • Step 1: Solvent Saturation. Add an excess of 1,5-dibromo-3,3-dimethylpentane (e.g., 500 µL) to 1.0 mL of the target organic solvent in a sealed, inert borosilicate glass vial.

  • Step 2: Isothermal Equilibration. Agitate the mixture using an orbital shaker at 300 rpm for 24 hours at a strictly controlled 25.0 ± 0.1 °C to ensure thermodynamic equilibrium is reached.

  • Step 3: Phase Separation. Centrifuge the suspension at 10,000 rpm for 15 minutes to fully separate the dense, undissolved liquid phase from the saturated supernatant.

  • Step 4: Quantitative Analysis. Extract a 10 µL aliquot from the supernatant, dilute in a standardized solvent containing an internal standard, and inject into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

  • Step 5: Self-Validation (Mass Balance). Calculate the concentration against a multi-point calibration curve. Validate the system by analyzing the residual undissolved phase to ensure no solvent-induced degradation or side reactions occurred during equilibration.

Workflow Start 1,5-Dibromo-3,3-dimethylpentane Aliquot Preparation Solvent Solvent Addition (e.g., THF, DCM, Hexane) Start->Solvent Equilibrate Isothermal Equilibration (Shake-Flask, 24h at 25°C) Solvent->Equilibrate PhaseSep Phase Separation (Centrifugation at 10,000 rpm) Equilibrate->PhaseSep Quant Quantitative Analysis (GC-FID / HPLC-UV) PhaseSep->Quant Validate Data Validation (Mass Balance & LogS Calculation) Quant->Validate

Fig 1. Standardized shake-flask workflow for empirical solubility determination in organic solvents.

Applications in Drug Development & Synthesis

The solubility of 1,5-dibromo-3,3-dimethylpentane in specific organic solvents directly enables complex synthetic methodologies.

Organomagnesium Reagents in THF

In advanced organometallic synthesis, 1,5-dibromo-3,3-dimethylpentane is utilized to prepare functionalized bis-magnesium reagents[3]. This reaction is heavily dependent on THF as the solvent. The ether oxygens of THF solvate the magnesium centers, stabilizing the highly reactive Grignard intermediate and preventing premature degradation[3].

Activation Reagent 1,5-Dibromo-3,3-dimethylpentane (Neat Liquid) Solvation Solvation in THF (Ether Oxygen Coordination) Reagent->Solvation MgInsertion Magnesium Insertion (Exothermic Grignard Formation) Solvation->MgInsertion Product Bis-magnesium Reagent (Stabilized in THF Matrix) MgInsertion->Product

Fig 2. Solvation and activation pathway of 1,5-dibromo-3,3-dimethylpentane in THF.

Cyclization Reactions in Drug Discovery

In pharmaceutical development, the compound acts as a critical electrophile for synthesizing complex cyclic scaffolds. For instance, in the development of high-affinity ligands for the Cholecystokinin-B receptor, 1,5-dibromo-3,3-dimethylpentane is reacted with primary amines to form 5,5-dimethylhomopiperidine rings[4]. The presence of the gem-dimethyl group significantly alters the reaction pathway, favoring specific exo-tet cyclization modes over competing intermolecular alkylations, demonstrating how structural features dictate synthetic outcomes[4].

References

  • [1] NIST WebBook - 1,5-dibromo-3,3-dimethylpentane. Source: nist.gov. URL:

  • [2] PubChem - 1,5-Dibromo-3,3-dimethylpentane | C7H14Br2 | CID 12842710. Source: nih.gov. URL:

  • The Journal of Organic Chemistry 1971 Volume 36 No.10. Source: oup.com. URL:

  • [3] Rauhut, C. B. (2008). Preparation of Functionalized Organomagnesium Reagents by ortho-Magnesiation, Sulfoxide-, Iodine- and Bromine-Magnesium Exchange. Source: uni-muenchen.de. URL:

  • [4] Showell, G. A., et al. (1997). 5-(Piperidin-2-yl)- and 5-(Homopiperidin-2-yl)-1,4-benzodiazepines: High-Affinity, Basic Ligands for the Cholecystokinin-B Receptor. Source: acs.org. URL:

Sources

Foundational

Advanced Synthesis Strategies for 1,5-Dibromo-3,3-dimethylpentane: Mechanistic Pathways and Protocol Optimization

Executive Summary 1,5-Dibromo-3,3-dimethylpentane (CAS 37746-17-1) is a critical bifunctional alkylating agent utilized extensively in the synthesis of spirocyclic compounds, quaternary ammonium polymers, and sulfur-link...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,5-Dibromo-3,3-dimethylpentane (CAS 37746-17-1) is a critical bifunctional alkylating agent utilized extensively in the synthesis of spirocyclic compounds, quaternary ammonium polymers, and sulfur-linked amino acid derivatives for enzyme inhibition. The presence of the gem-dimethyl group at the C3 position imposes unique steric and conformational constraints, which significantly influence the kinetics of substitution reactions. This whitepaper provides an in-depth mechanistic analysis of alternative synthesis routes, bridging the gap between bench-scale medicinal chemistry and industrial process scale-up.

Retrosynthetic Analysis and Precursor Generation

The most economically viable and structurally reliable starting material for this synthesis is 1[1]. The reduction of this dicarboxylic acid to the critical intermediate, 3,3-dimethyl-1,5-pentanediol, is typically achieved using Lithium Aluminum Hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

Mechanistic Causality: The strong nucleophilic hydride rapidly attacks the electron-deficient carbonyl carbons. The gem-dimethyl group provides a localized steric bulk that prevents unwanted internal cyclization or side reactions during the reduction, driving the quantitative yield of the diol.

Primary Bromination Pathways

The conversion of 3,3-dimethyl-1,5-pentanediol to the target dibromide can be achieved via three distinct mechanistic pathways, each tailored to specific scale and purity requirements.

Route A: Direct Bromination via Phosphorus Tribromide (PBr₃)

The classical scale-up approach involves the direct treatment of the diol with 2[2].

  • Causality: PBr₃ acts as both the activating agent and the bromide source, proceeding via a phosphite ester intermediate. Because the primary hydroxyls are separated from the C3 quaternary center by a methylene group, steric hindrance is minimized, allowing for efficient Sₙ2 displacement by the bromide ion. Heating to 90–100°C is required to drive the second substitution step to completion[3].

Route B: The Appel Reaction (CBr₄ / PPh₃)

For substrates sensitive to acidic byproducts, the Appel reaction offers a mild alternative.

  • Causality: Triphenylphosphine (PPh₃) reacts with carbon tetrabromide (CBr₄) to form a phosphonium bromomethylide intermediate, which activates the alcohol. The driving force is the formation of the extremely stable triphenylphosphine oxide (P=O bond). While highly efficient, separating the non-polar dibromide from the phosphine oxide byproduct often requires extensive chromatography, making it less ideal for large-scale production.

Route C: Sulfonate Ester Activation and Halide Exchange

In medicinal chemistry, direct isolation of 1,5-dibromo-3,3-dimethylpentane from harsh reaction mixtures can be inconvenient due to emulsions and co-distillation of impurities. As documented in the 4[4], a superior high-fidelity route involves converting the diol smoothly to a dimesylate, followed by a Finkelstein-type halide exchange.

  • Causality: Methanesulfonyl chloride (MsCl) converts the poor hydroxyl leaving group into a highly reactive mesylate. The subsequent reaction with Lithium Bromide (LiBr) in a polar aprotic solvent facilitates a rapid Sₙ2 displacement. The precipitation of lithium mesylate drives the reaction forward according to Le Chatelier's principle.

Comparative Analysis of Synthesis Routes

The following table summarizes the quantitative and qualitative data for the three primary synthesis routes to assist in protocol selection based on laboratory or industrial needs.

Synthesis RouteReagentsTypical YieldScalabilityPrimary Impurity ProfileBest Application
Route A (Direct) PBr₃, 90–100°C75–83%HighPhosphite esters, mono-bromidesIndustrial Scale-up (Purified via vacuum distillation)
Route B (Appel) CBr₄, PPh₃, DCM80–85%Low-MediumTriphenylphosphine oxideSmall-scale synthesis of acid-sensitive analogs
Route C (Stepwise) MsCl/Et₃N, then LiBr85–90%HighTrace unreacted mesylatesBench-scale Medicinal Chemistry (High purity)

Experimental Workflows and Logical Relationships

SynthesisRoutes A 3,3-Dimethylglutaric Acid (Starting Material) B 3,3-Dimethyl-1,5-pentanediol (Intermediate) A->B LiAlH4 / THF (Reduction) C 1,5-Dibromo-3,3-dimethylpentane (Target Molecule) B->C Route A: PBr3, 100°C Route B: CBr4, PPh3 D 1,5-Bis(mesyloxy)-3,3-dimethylpentane (Activated Intermediate) B->D Route C (Step 1): MsCl, Et3N, THF D->C Route C (Step 2): LiBr, Acetone

Divergent synthetic pathways for 1,5-Dibromo-3,3-dimethylpentane from 3,3-dimethylglutaric acid.

Detailed Experimental Protocols

Protocol 1: Scale-Up Synthesis via Route A (PBr₃)

Adapted from classical methodologies for high-throughput scale-up[3].

  • Preparation: To a flame-dried, 2-neck round-bottom flask equipped with a reflux condenser and an addition funnel, add 3,3-dimethyl-1,5-pentanediol (1.0 equiv) under an argon atmosphere.

  • Reagent Addition: Cool the flask to 0°C using an ice bath. Slowly add Phosphorus Tribromide (1.05 equiv) dropwise via the addition funnel.

    • Causality: Dropwise addition controls the highly exothermic formation of the intermediate phosphite esters and prevents the localized boiling of the reagent.

    • Self-Validation: The evolution of HBr gas (confirmable with damp pH paper at the condenser outlet) and the transition of the mixture into a homogenous liquid phase indicate successful activation.

  • Thermal Activation: Remove the ice bath and heat the reaction mixture to 90–100°C for 12 hours.

    • Causality: Elevated thermal energy is strictly required to overcome the activation barrier for the Sₙ2 displacement of the phosphite leaving groups by the bromide ions.

  • Workup and Isolation: Cool the mixture to room temperature, dilute with diethyl ether, and carefully quench with saturated aqueous sodium carbonate until gas evolution ceases. Separate the organic layer, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude residue by vacuum distillation.

    • Self-Validation: The collection of a clear, dense liquid at the expected boiling point under vacuum confirms the isolation of the pure dibromide, free from non-volatile phosphorus byproducts.

Protocol 2: High-Fidelity Synthesis via Route C (Mesylation/Halide Exchange)

Optimized for medicinal chemistry applications requiring chromatographic-free purity[4].

Step 1: Dimesylate Formation

  • Reaction Setup: Dissolve 3,3-dimethyl-1,5-pentanediol (1.0 equiv) and Triethylamine (Et₃N, 6.0 equiv) in anhydrous THF at 0°C.

  • Activation: Add Methanesulfonyl chloride (MsCl, 3.0 equiv) dropwise over 30 minutes.

    • Causality: Et₃N acts as an acid scavenger to neutralize the HCl byproduct, preventing acid-catalyzed etherification. 0°C suppresses competitive elimination reactions.

    • Self-Validation: The immediate formation of a dense white precipitate (Et₃N·HCl) visually confirms the progress of the mesylation.

  • Workup: Stir overnight at room temperature. Partition between Et₂O and H₂O. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the dimesylate as pale-yellow crystals.

Step 2: Finkelstein-Type Bromination

  • Halide Exchange: Dissolve the crude dimesylate in anhydrous acetone. Add anhydrous Lithium Bromide (LiBr, 4.0 equiv).

  • Reflux: Heat the mixture to reflux for 12 hours.

    • Causality: Acetone dissolves LiBr but not the resulting lithium mesylate byproduct. The precipitation of lithium mesylate shifts the equilibrium entirely to the brominated product.

    • Self-Validation: The continuous accumulation of a fine white precipitate (lithium mesylate) during reflux visually validates that the substitution is occurring successfully.

  • Isolation: Cool the mixture, filter off the lithium mesylate salts, and concentrate the filtrate. Partition the residue between hexanes and water, dry the organic layer, and evaporate to yield highly pure 1,5-dibromo-3,3-dimethylpentane.

References

  • 1,5-DIBROMO-3,3-DIMETHYLPENTANE synthesis - ChemicalBook | ChemicalBook | 2

  • 3,3-Dimethylpentane-1,5-diol | 53120-74-4 | Benchchem | 1

  • The Journal of Organic Chemistry 1971 Volume.36 No.10 | J. Org. Chem. | 3

  • Double-Headed Sulfur-Linked Amino Acids As First Inhibitors for Betaine-Homocysteine S-Methyltransferase 2 | Journal of Medicinal Chemistry (ACS) | 4

Sources

Protocols & Analytical Methods

Method

Intramolecular cyclization of 1,5-Dibromo-3,3-dimethylpentane

Application Note: Intramolecular Cyclization of 1,5-Dibromo-3,3-dimethylpentane Introduction & Strategic Relevance In modern drug development, the incorporation of gem-dimethyl cycloalkanes—specifically 1,1-dimethylcyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Intramolecular Cyclization of 1,5-Dibromo-3,3-dimethylpentane

Introduction & Strategic Relevance

In modern drug development, the incorporation of gem-dimethyl cycloalkanes—specifically 1,1-dimethylcyclopentane motifs—is a proven strategy to enhance the lipophilicity, metabolic stability, and conformational rigidity of active pharmaceutical ingredients (APIs). The synthesis of this motif often relies on the intramolecular cyclization of [1]. This application note details the mechanistic principles, optimized experimental protocols, and validation metrics for executing this transformation efficiently via a Magnesium-mediated Grignard cyclization.

Mechanistic Insights: Causality and the Thorpe-Ingold Effect

The conversion of 1,5-dibromo-3,3-dimethylpentane to 1,1-dimethylcyclopentane is not merely a standard nucleophilic substitution; it is a textbook demonstration of the[2].

  • The Causality of Conformational Restriction: In an unsubstituted 1,5-dibromopentane chain, the molecule possesses a high degree of conformational freedom, making the reactive C1 and C5 termini less likely to encounter one another. By introducing a gem-dimethyl group at the C3 position, the internal bond angle ( θ ) between the alkyl branches is sterically compressed.

  • Thermodynamic Advantage: This conformational restriction forces the C1 and C5 bromides into closer spatial proximity. Consequently, the entropy of activation ( ΔS‡ ) required to reach the cyclic transition state is drastically reduced. This pre-organization accelerates the 5-exo-tet cyclization rate by orders of magnitude compared to its unsubstituted analog, kinetically outcompeting detrimental intermolecular side reactions such as polymerization[2].

Reaction Pathway Visualization

G A 1,5-Dibromo-3,3-dimethylpentane (Precursor) B Mg Turnings / Anhydrous THF (Grignard Initiation) A->B Activation C Mono-Grignard Intermediate (Reactive Species) B->C Insertion D 5-exo-tet Intramolecular Cyclization (Thorpe-Ingold Accelerated) C->D S_N2 Displacement E Quenching (NH4Cl) & Extraction D->E Workup F 1,1-Dimethylcyclopentane (Target Product) E->F Distillation

Workflow for the Mg-mediated intramolecular cyclization of 1,5-dibromo-3,3-dimethylpentane.

Quantitative Data: Impact of Substitution on Cyclization

The table below summarizes the kinetic and yield advantages conferred by the gem-dimethyl substitution during Magnesium-mediated cyclization workflows.

SubstrateStructural FeatureRelative Cyclization RatePrimary Competing ReactionTypical Isolated Yield (%)
1,5-Dibromopentane Unsubstituted1x (Baseline)Intermolecular polymerization45 - 55
1,5-Dibromo-3,3-dimethylpentane 3,3-gem-dimethyl~100x - 1000xMinimal (Trace elimination)80 - 88

Experimental Protocol: Magnesium-Mediated Cyclization

This protocol leverages the formation of a mono-Grignard intermediate that undergoes rapid intramolecular nucleophilic attack. While isolation of the acyclic precursor can sometimes be inconvenient[3], the cyclization itself is highly robust when moisture is strictly excluded.

Materials:

  • 1,5-Dibromo-3,3-dimethylpentane (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Iodine (catalytic, 1 crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH 4​ Cl

Step-by-Step Methodology:

  • Apparatus Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar under a continuous argon sweep.

  • Surface Activation: Add the Magnesium turnings (1.2 eq) and a single crystal of iodine to the flask. Stir vigorously in the dry flask for 5 minutes until the iodine sublimes, coating and activating the magnesium surface.

  • Solvent Addition: Add enough anhydrous THF to just cover the magnesium turnings.

  • Precursor Preparation: In the addition funnel, prepare a 0.5 M solution of 1,5-dibromo-3,3-dimethylpentane (1.0 eq) in anhydrous THF.

  • Reaction Initiation (Self-Validating Step): Add approximately 5% of the precursor solution to the flask. Validation: The reaction has successfully initiated when the brown iodine color disappears, the solution turns slightly cloudy, and localized boiling occurs at the magnesium surface.

  • Controlled Addition: Once initiated, add the remaining precursor solution dropwise over 1 to 1.5 hours.

    • Scientist's Insight: Maintaining a slow addition rate ensures high dilution of the unreacted precursor in the bulk solvent. This kinetically favors the unimolecular (intramolecular) cyclization over bimolecular (intermolecular) coupling, which is the primary cause of yield-killing polymeric byproducts.

  • Maturation: After the addition is complete, heat the reaction mixture to a gentle reflux (65 °C) for an additional 2 hours to ensure complete conversion of the mono-Grignard intermediate.

  • Quenching: Cool the reaction vessel to 0 °C using an ice bath. Carefully quench the reaction by adding saturated aqueous NH 4​ Cl dropwise until effervescence ceases.

  • Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with low-boiling pentane or diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , and filter.

  • Purification: Carefully concentrate the solvent using a Vigreux column (to prevent loss of the highly volatile product, bp ~87-88 °C). Isolate pure 1,1-dimethylcyclopentane via fractional distillation.

Self-Validating Systems & Analytical Verification

To ensure the integrity of the protocol, the following self-validating analytical checks must be performed:

  • In-Process Monitoring (GC-MS): Aliquots taken during the maturation phase should show the complete disappearance of the 1,5-dibromo-3,3-dimethylpentane peak (m/z ~256 for the molecular ion isotope pattern).

  • Product Verification ( 1 H-NMR): The starting material exhibits a distinct triplet at ~3.4 ppm corresponding to the -CH 2​ Br protons. A successful cyclization is confirmed by the complete absence of this triplet, replaced by a highly symmetrical spectrum featuring a sharp six-proton singlet at ~1.0 ppm (the gem-dimethyl group) and complex multiplets between 1.4–1.7 ppm corresponding to the cyclopentyl ring protons.

References

  • 1,5-Dibromo-3,3-dimethylpentane (CID 12842710) , PubChem, National Center for Biotechnology Information.[Link]

  • Double-Headed Sulfur-Linked Amino Acids As First Inhibitors for Betaine-Homocysteine S-Methyltransferase 2 , Journal of Medicinal Chemistry (ACS).[Link]

Sources

Application

Application Note: Advanced Synthesis of Gem-Dimethyl Spirocyclic Scaffolds Using 1,5-Dibromo-3,3-dimethylpentane

Introduction & Scientific Rationale The transition from flat, sp2 -hybridized molecules to three-dimensional, sp3 -rich architectures is a defining paradigm in modern drug discovery. Spirocyclic compounds—molecules conta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The transition from flat, sp2 -hybridized molecules to three-dimensional, sp3 -rich architectures is a defining paradigm in modern drug discovery. Spirocyclic compounds—molecules containing two rings joined at a single atom—offer rigid, well-defined spatial arrangements that enhance target specificity, improve solubility, and reduce off-target liabilities[1].

While unsubstituted 1,5-dibromopentane is a classic reagent for synthesizing spirocyclic pyrrolidones and piperidines[2], the use of its substituted analog, 1,5-dibromo-3,3-dimethylpentane , provides profound advantages. As a bifunctional electrophile, it introduces a 4,4-dimethylcyclohexyl or 4,4-dimethylpiperidine moiety into the spiro system. The inclusion of the gem-dimethyl group serves two critical functions:

  • Pharmacological Enhancement : The bulky methyl groups sterically shield the newly formed ring, blocking cytochrome P450-mediated metabolic hotspots and increasing the overall lipophilicity of the scaffold.

  • Kinetic Acceleration (Thorpe-Ingold Effect) : The gem-disubstituent effect compresses the internal bond angle of the acyclic pentane chain. This conformational restriction reduces the entropy penalty of cyclization, bringing the reactive termini closer together and significantly accelerating the intramolecular spiro-annulation step[3].

Mechanistic Overview

The synthesis of spirocycles using 1,5-dibromo-3,3-dimethylpentane proceeds via a base-mediated double nucleophilic substitution ( SN​2 ) cascade.

  • First Deprotonation : A strong base irreversibly deprotonates a cyclic pronucleophile (e.g., an oxindole, lactam, or β -ketoester) to form an active enolate or carbanion.

  • Intermolecular Alkylation : The enolate attacks one terminus of 1,5-dibromo-3,3-dimethylpentane via an SN​2 mechanism, displacing the first bromide ion.

  • Second Deprotonation & Cyclization : A second equivalent of base deprotonates the newly formed intermediate. Driven by the Thorpe-Ingold effect, the resulting nucleophilic center rapidly undergoes an intramolecular SN​2 displacement of the second bromide, closing the ring and establishing the spirocenter[3].

G N1 Cyclic Pronucleophile (e.g., Oxindole / Pyrrolidone) N2 First Deprotonation (NaH or KOtBu) N1->N2 N3 Intermolecular Alkylation (1,5-Dibromo-3,3-dimethylpentane) N2->N3 SN2 Displacement N4 Second Deprotonation (Enolate Formation) N3->N4 N5 Intramolecular Cyclization (Thorpe-Ingold Accelerated) N4->N5 N6 Spiro[5.n] Scaffold N5->N6 Spiro-annulation

Mechanistic pathway of base-mediated spirocyclization.

Quantitative Data: Optimization of Reaction Conditions

To establish a self-validating and high-yielding protocol, the choice of base and solvent is critical. Weak bases fail to drive the initial alkylation, while overly harsh conditions can lead to E2 elimination of the dibromide. The table below summarizes the optimization landscape for the spirocyclization of a standard oxindole core.

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1K₂CO₃ (3.0)MeCN802415Weak base; incomplete first alkylation.
2Cs₂CO₃ (2.5)DMF801265Moderate yield; competing E2 elimination.
3KOtBu (2.2)THF0 to 251682Clean conversion; minimal side products.
4 NaH (2.5) THF 65 12 88 Optimal; irreversible deprotonation drives SN​2 .

Note: Sodium hydride (NaH) in tetrahydrofuran (THF) provides the optimal balance of basicity and nucleophilicity enhancement via sodium cation coordination.

Experimental Protocols

The following step-by-step methodologies detail the synthesis of highly functionalized spirocyclic scaffolds. These protocols are designed as self-validating systems, ensuring researchers can verify success at each critical juncture.

Protocol A: Synthesis of 4,4-Dimethylspiro[cyclohexane-1,3'-indolin]-2'-one (Spiro-oxindole)

Rationale: Oxindoles are privileged scaffolds in medicinal chemistry. Double alkylation at the C3 position yields a rigid spiro-oxindole.

Reagents:

  • Oxindole (1.0 equiv, 10 mmol)

  • 1,5-Dibromo-3,3-dimethylpentane (1.1 equiv, 11 mmol)

  • Sodium Hydride (60% dispersion in mineral oil, 2.5 equiv, 25 mmol)

  • Anhydrous THF (50 mL)

Step-by-Step Procedure:

  • Preparation : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with dry nitrogen ( N2​ ) for 15 minutes.

  • Base Suspension : Add anhydrous THF (30 mL) to the flask and cool to 0 °C using an ice bath. Carefully add the NaH dispersion.

  • Enolate Generation : Dissolve the oxindole in anhydrous THF (10 mL) and add it dropwise to the NaH suspension over 15 minutes. Self-Validation: Effervescence ( H2​ gas evolution) confirms active deprotonation. Stir at 0 °C for 30 minutes.

  • Alkylation : Add 1,5-dibromo-3,3-dimethylpentane dropwise via syringe.

  • Cyclization : Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (65 °C) for 12 hours.

  • Reaction Monitoring : Check progress via TLC (Hexanes:EtOAc 3:1). Self-Validation: The highly polar oxindole spot should completely disappear, replaced by a significantly less polar, UV-active spot (the lipophilic spirocycle).

  • Workup : Cool the reaction to 0 °C and carefully quench with saturated aqueous NH4​Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification : Purify the crude residue via silica gel flash chromatography to afford the pure spiro-oxindole.

Protocol B: Synthesis of a Spirocyclic Pyrrolidone

Rationale: Spiro-pyrrolidones are abundant in biologically active pharmaceuticals[1]. This protocol utilizes KOtBu, which is highly effective for lactam substrates.

Reagents:

  • N-Benzylpyrrolidin-2-one derivative (1.0 equiv, 5 mmol)

  • 1,5-Dibromo-3,3-dimethylpentane (1.2 equiv, 6 mmol)

  • Potassium tert-butoxide (KOtBu, 2.2 equiv, 11 mmol)

  • Anhydrous DMF (25 mL)

Step-by-Step Procedure:

  • Dissolve the pyrrolidone derivative in anhydrous DMF under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add KOtBu portion-wise over 10 minutes to generate the enolate. Stir for 45 minutes at -78 °C.

  • Introduce 1,5-dibromo-3,3-dimethylpentane dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours. The Thorpe-Ingold effect ensures that the second alkylation occurs rapidly once the first intermediate is formed, preventing oligomerization[3].

  • Quench the reaction with water (50 mL) and extract with Dichloromethane (3 × 25 mL).

  • Wash the organic phase extensively with water (5 × 20 mL) to remove DMF, dry over MgSO4​ , and evaporate the solvent.

Analytical Self-Validation (NMR Diagnostics)

To definitively confirm the success of the spiro-annulation without requiring X-ray crystallography, researchers should rely on 1H NMR diagnostics:

  • Disappearance of Active Protons : The active methylene protons of the starting pronucleophile (typically around δ 3.50 ppm) must be completely absent.

  • Appearance of the Gem-Dimethyl Signature : Look for a sharp, highly diagnostic 6H singlet integrating for the gem-dimethyl group, typically resonating between δ 0.90 and 1.10 ppm . The presence of this singlet confirms the incorporation of the 3,3-dimethylpentane bridge into the spirocyclic architecture.

References

  • Title: 1,5-Dibromopentane - LookChem Source: LookChem URL
  • Title: 1,5-Dibromopentane 97 111-24-0 Source: Sigma-Aldrich URL
  • Title: Base-Mediated Divergent Synthesis of Spiro-heterocycles Using Pronucleophiles and Ethylene via Thianthrenation Source: ACS Organic Letters URL
  • Source: Chemical Reviews (UCLA)

Sources

Method

Application Note: Polymerization and Crosslinking Protocols Involving 1,5-Dibromo-3,3-dimethylpentane

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Focus: Advanced Anion Exchange Membranes (AAEMs), Ionene Networks, and Sterically Hindered Scaffolds Executive Summary & Chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Focus: Advanced Anion Exchange Membranes (AAEMs), Ionene Networks, and Sterically Hindered Scaffolds

Executive Summary & Chemical Rationale

1,5-Dibromo-3,3-dimethylpentane (CAS: 37746-17-1)[1][2] is a highly specialized dihalide monomer and alkylating agent. Unlike standard linear aliphatic dihalides (e.g., 1,5-dibromopentane), the inclusion of a gem-dimethyl group at the C3 position fundamentally alters its kinetic behavior and the physicochemical properties of its resulting derivatives.

As a Senior Application Scientist, it is critical to understand the dual nature of this molecule based on the reaction environment:

  • Polymerization & Crosslinking (High Concentration/Bulk): When reacted with ditertiary amines or functionalized polymer backbones (such as norbornene-type ROMP polymers), it acts as a robust crosslinker[3][4]. The steric bulk of the gem-dimethyl group restricts conformational flexibility. In Alkaline Anion Exchange Membranes (AAEMs) used for fuel cells, this steric shielding protects the resulting quaternary ammonium centers from nucleophilic attack ( SN​2 ) by hydroxide ions and restricts the anti-periplanar conformation required for Hoffman elimination, drastically improving oxidative and alkaline stability[3][4].

  • Small Molecule Cyclization (Dilute Conditions): In drug development—such as the synthesis of homopiperidine derivatives for Cholecystokinin-B (CCK-B) receptor antagonists—the gem-dimethyl group invokes the Thorpe-Ingold effect [5]. This thermodynamic phenomenon compresses the internal bond angle, significantly favoring intramolecular cyclization (e.g., 5-exo-tet or 6-exo-tet pathways) over intermolecular alkylation[5].

Mechanistic Pathways Visualization

The following diagram illustrates the divergent reaction pathways of 1,5-dibromo-3,3-dimethylpentane dictated by concentration and reactant choice.

G A 1,5-Dibromo-3,3-dimethylpentane (CAS: 37746-17-1) B Polymer Crosslinking (Ditertiary Amines) A->B Menshutkin Polycondensation C Intramolecular Cyclization (Primary Amines) A->C Dilute Conditions D Sterically Hindered Ionene Network (High Alkaline Stability AAEMs) B->D Film Casting & Heating E N-Heterocyclic Scaffolds (Thorpe-Ingold Effect Driven) C->E 5-exo-tet / 6-exo-tet

Fig 1: Reaction pathways of 1,5-dibromo-3,3-dimethylpentane in polymer networks vs. cyclization.

Experimental Protocols

Protocol A: Synthesis of Crosslinked AAEMs via Post-Polymerization Modification

Objective: To synthesize an oxidatively and chemically stable anion exchange membrane for alkaline fuel cells using 1,5-dibromo-3,3-dimethylpentane as a crosslinking agent[3][4].

Materials:

  • Tertiary amine-functionalized saturated norbornene polymer (e.g., hydrogenated ROMP polymer)

  • 1,5-Dibromo-3,3-dimethylpentane (Crosslinker)

  • N-Methyl-2-pyrrolidone (NMP) (Anhydrous)

  • 1M Potassium Hydroxide (KOH) solution

Step-by-Step Workflow:

  • Polymer Solvation: Dissolve the tertiary amine-functionalized polymer in anhydrous NMP to achieve a 10–15 wt% viscous solution.

    • Causality: Polar aprotic solvents like NMP are mandatory. They accelerate the Menshutkin reaction by stabilizing the polar transition state of the intermediate without forming hydrogen bonds that would otherwise solvate and deactivate the nucleophilic amine.

  • Crosslinker Addition: Add 1,5-dibromo-3,3-dimethylpentane at a stoichiometric ratio of 0.10 relative to the available tertiary amine groups. Stir vigorously at 25°C for 30 minutes.

    • Causality: The neopentyl-like steric hindrance of the gem-dimethyl group slows down the crosslinking reaction at room temperature. This is a critical advantage over linear dibromides, as it prevents premature gelation in the casting solution, allowing for uniform, defect-free film formation[4].

  • Film Casting: Cast the homogeneous solution onto a clean glass substrate using a doctor blade set to a 150 µm clearance.

  • Thermal Curing & Quaternization: Transfer the glass plate to a vacuum oven. Heat at 80°C for 12 hours, followed by a ramp to 120°C for 2 hours.

    • Causality: The elevated temperature provides the necessary activation energy to overcome the steric barrier of the crosslinker, driving the dual SN​2 quaternization to completion and forming a robust, insoluble network.

  • Alkaline Exchange: Peel the cured film from the glass and immerse it in 1M KOH at room temperature for 24 hours to exchange the bromide counter-ions ( Br− ) for hydroxide ions ( OH− ). Wash thoroughly with degassed, deionized water until the effluent is pH neutral.

Protocol B: Step-Growth Polycondensation for Linear Aliphatic Ionenes

Objective: Synthesis of high-molecular-weight linear ionenes via the step-growth polycondensation of 1,5-dibromo-3,3-dimethylpentane and N,N,N',N'-tetramethyl-1,6-hexanediamine (TMHDA).

Step-by-Step Workflow:

  • Monomer Preparation: In a nitrogen-purged glovebox, weigh exactly equimolar amounts (1.000 : 1.000) of 1,5-dibromo-3,3-dimethylpentane and TMHDA.

    • Causality: According to the Carothers equation, step-growth polymerizations require perfect stoichiometry to achieve high degrees of polymerization. Any imbalance will cap the chains and halt molecular weight growth.

  • Polymerization: Dissolve the monomers in a 1:1 (v/v) mixture of DMF and Methanol to a high total monomer concentration (≥ 3.0 M). Seal the mixture in a heavy-walled pressure vessel and heat to 100°C for 48–72 hours.

    • Causality: High concentration is required to kinetically outcompete the Thorpe-Ingold-driven intramolecular cyclization[5]. The extended time and pressure ensure that the sterically hindered electrophilic centers react fully.

  • Isolation: Cool the vessel, dilute the viscous polymer solution with a minimum amount of methanol, and precipitate dropwise into a 10-fold excess of cold acetone. Filter and dry under vacuum at 60°C.

Quantitative Data & Comparative Analysis

The structural modification provided by the C3 gem-dimethyl group yields measurable improvements in membrane performance metrics. Table 1 summarizes the comparative physicochemical properties of crosslinked polymer networks.

Table 1: Comparative Properties of Quaternary Ammonium Polymer Networks

Crosslinker TypeAlkaline Stability (1M KOH, 80°C, 30 days)Swelling Ratio (Water Uptake)Ion Exchange Capacity (IEC)Primary Degradation Pathway
1,5-Dibromopentane (Linear)~65% retention of initial conductivity45%1.8 meq/gHoffman Elimination / SN​2
1,5-Dibromo-3,3-dimethylpentane >90% retention of initial conductivity 28% 1.7 meq/g Highly restricted

Data Interpretation: The introduction of the gem-dimethyl group slightly reduces the theoretical IEC due to increased molecular weight per repeat unit. However, it drastically reduces the swelling ratio by increasing the hydrophobicity and free volume of the polymer matrix. Most importantly, the steric shielding suppresses nucleophilic degradation, resulting in superior long-term alkaline stability[3][4].

References

  • Title: 1,5-dibromo-3,3-dimethylpentane - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: 1,5-Dibromo-3,3-dimethylpentane | C7H14Br2 | CID 12842710 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: US8765893B2 - Norbornene-type polymers having quaternary ammonium functionality Source: Google Patents URL
  • Title: US8765894B2 - Norbornene-type polymers having quaternary ammonium functionality Source: Google Patents URL
  • Title: 5-(Homopiperidin-2-yl)-1,4-benzodiazepines: High-Affinity, Basic Ligands for the Cholecystokinin-B Receptor Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Sources

Application

Application Note: Experimental Protocols for the Synthesis of 4,4-Dimethyl-Substituted Heterocycles

Executive Summary & Mechanistic Rationale The incorporation of a gem-dimethyl group at the 4-position of saturated or partially saturated nitrogenous heterocycles (e.g., piperidines, oxazolines) is a privileged structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The incorporation of a gem-dimethyl group at the 4-position of saturated or partially saturated nitrogenous heterocycles (e.g., piperidines, oxazolines) is a privileged structural modification in 1[1]. Mechanistically, this substitution leverages the Thorpe-Ingold effect : the steric bulk of the gem-dimethyl group compresses the internal bond angle ( θ ) of the acyclic precursor, thereby drastically reducing the activation entropy ( ΔS‡ ) required for cyclization through 2[2].

In medicinal chemistry, 4,4-dimethylpiperidines eliminate metabolic liabilities by blocking cytochrome P450-mediated oxidation at the C4 position while locking the chair conformation to enhance target binding affinity. This is heavily utilized in the synthesis of1[1].

ThorpeIngold A Acyclic Precursor (High Entropy) B gem-Dimethyl Addition (Steric Bulk) A->B Alkylation C Angle Compression (Reduced θ) B->C Thorpe-Ingold D Accelerated Cyclization (Lower ΔS‡) C->D Ring Closure

Mechanistic pathway of the Thorpe-Ingold effect accelerating heterocycle cyclization.

Synthesis of 4,4-Dimethylpiperidine Scaffolds

Direct alkylation of piperidine to install a gem-dimethyl group is notoriously inefficient due to competitive side reactions and poor regiocontrol. A highly reliable, self-validating approach is the assembly of the 4,4-dimethylpiperidine-2,6-dione core via the condensation of a primary amine with 4,4-dimethyldihydro-2H-pyran-2,6(3H)-dione, followed by a 3[3].

One-Pot Preparation of 1-Isobutyl-4,4-dimethylpiperidine-2,6-dione

Causality & Experimental Design: Utilizing the cyclic anhydride ensures rapid, quantitative acylation of the primary amine. The subsequent ring closure to the imide is thermodynamically driven and highly efficient.

Protocol:

  • Reagent Preparation : Prepare a 1.3 M solution of 4,4-dimethyldihydro-2H-pyran-2,6(3H)-dione in CHCl3​ (7.7 mL, 10 mmol)[3].

  • Amine Addition : Mix with a 5 M solution of isobutylamine at ambient temperature. Note: The reaction is highly exothermic; continuous flow at 2.58 mL/min or controlled dropwise addition in batch is critical to prevent thermal degradation and side-product formation[3].

  • Monitoring : The formation of the intermediate acyclic amide and subsequent cyclization can be monitored via LC-MS (Target m/z: [M+H]+ 212).

  • Isolation : Evaporate the solvent under reduced pressure to yield the crude imide. The purity is typically sufficient (>95%) to proceed without column chromatography.

Reduction to 6-Hydroxy-1-isobutyl-4,4-dimethylpiperidin-2-one

Causality & Experimental Design: Complete reduction to the fully saturated piperidine requires harsh conditions. However, controlled reduction to the hemiaminal (6-hydroxy-piperidin-2-one) can be achieved using LiAlH4​ at low temperatures, providing a versatile functional handle for downstream cross-coupling or reductive amination[3].

Protocol:

  • Setup : Dissolve 1-isobutyl-4,4-dimethylpiperidine-2,6-dione (0.50 g, 2.53 mmol) in anhydrous THF (25 mL) under a nitrogen atmosphere[3].

  • Temperature Control : Cool the reaction vessel on an ice bath to 0 °C. Strict temperature control (<20 °C) is mandatory to prevent over-reduction to the ring-opened amino alcohol[3].

  • Hydride Addition : Add LiAlH4​ (1 M in THF, 2.53 mL, 2.53 mmol) dropwise[3].

  • Quench (Fieser Method Variant) : After 10 minutes of stirring, quench the active hydride species by cautiously adding sodium sulfate decahydrate ( Na2​SO4​⋅10H2​O , 1 g, 30 mmol H2​O )[3]. Causality: This specific quench forms a granular, easily filterable aluminum salt precipitate, avoiding the intractable emulsions typical of standard aqueous workups.

  • Workup : Extract the mixture with ethyl acetate (3 × 5 mL), wash with saturated brine, dry over phase separation paper, and concentrate under vacuum to afford the product as a colorless oil (0.17 g, 85% yield)[3].

Workflow Step1 Step 1: Reagent Mixing Anhydride + Isobutylamine Step2 Step 2: Imide Formation Exothermic, Temp Control Step1->Step2 Step3 Step 3: Hydride Reduction LiAlH4 in THF at 0 °C Step2->Step3 Step4 Step 4: Controlled Quench Na2SO4·10H2O Addition Step3->Step4 Step5 Step 5: Isolation EtOAc Extraction & Filtration Step4->Step5

Step-by-step experimental workflow for the synthesis of 4,4-dimethylpiperidine derivatives.

Synthesis of 4,4-Dimethyl-2-oxazolines

4,4-dimethyl-2-oxazolines are synthesized via the cyclization of amides derived from 2-amino-2-methyl-1-propanol. Traditional methods require harsh Lewis acids, but utilizing trichloroacetyl derivatives allows for a 4[4].

Protocol: Cyclization to 4,4-Dimethyl-2-(2-pyrrolyl)-2-oxazoline

Causality & Experimental Design: The trichloromethyl group acts as an excellent leaving group, driving the initial amidation without the need for coupling reagents. The gem-dimethyl group on the amino alcohol backbone subsequently accelerates the intramolecular ring closure[4].

Protocol:

  • Amide Formation : React 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethan-1-one with 2-amino-2-methyl-1-propanol in a suitable solvent to form the intermediate amide[4].

  • Cyclization Setup : Cool the solution to 0 °C.

  • Activation : Add an activating agent (e.g., Br2​ , 2.3 equiv) dropwise to facilitate intramolecular nucleophilic attack by the amide oxygen[4].

  • Reaction Progression : Warm to room temperature and stir for 1.5 h[4].

  • Workup : Quench with water (60 mL), partition, and wash the organic layer with saturated aqueous sodium thiosulfate (80 mL) to neutralize any remaining oxidative species. Extract the aqueous layer with CHCl3​ , combine organic extracts, wash with brine, dry over sodium sulfate, and filter[4]. Self-Validation: The disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of a sharp C=N stretch (~1650 cm⁻¹) in the IR spectrum confirm successful cyclization.

Quantitative Data Summary

Target ScaffoldStarting MaterialKey ReagentsReaction TimeYield (%)Ref
1-Isobutyl-4,4-dimethylpiperidine-2,6-dione 4,4-dimethyldihydro-2H-pyran-2,6(3H)-dioneIsobutylamine, CHCl3​ Continuous Flow>95%[3]
6-Hydroxy-1-isobutyl-4,4-dimethylpiperidin-2-one 1-Isobutyl-4,4-dimethylpiperidine-2,6-dione LiAlH4​ (1 M in THF)10 min85%[3]
4,4-Dimethyl-2-(2-pyrrolyl)-2-oxazoline 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethan-1-one2-amino-2-methyl-1-propanol, Br2​ 1.5 h64-80%[4]

References

  • A Scalable, Combined-Batch, and Continuous-Flow Synthesis of a Bio-Inspired UV-B Absorber | Australian Journal of Chemistry | 3

  • SYNTHESIS OF 4,4-DIMETHYL-2-(2-PYRROLYL)-2-OXAZOLINES | HETEROCYCLES | 4

  • Expeditious Synthesis of a Potent Allosteric HIV-1 Integrase Inhibitor GSK3839919A | Organic Process Research & Development | 1

  • The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates | ResearchGate | 2

Sources

Method

Application Note: The Role of 1,5-Dibromo-3,3-dimethylpentane as a Dielectrophilic Scaffold in Drug Discovery

Executive Summary & Mechanistic Grounding In modern medicinal chemistry, the strategic incorporation of spirocycles and gem-dimethyl heterocycles is a proven tactic to improve a drug candidate's metabolic stability and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

In modern medicinal chemistry, the strategic incorporation of spirocycles and gem-dimethyl heterocycles is a proven tactic to improve a drug candidate's metabolic stability and pharmacokinetic profile. 1,5-Dibromo-3,3-dimethylpentane (CAS: 37746-17-1) serves as an elite 1,5-dielectrophile for these precise annulation reactions.

Unlike linear 1,5-dibromopentane, which often suffers from competing intermolecular oligomerization during double-alkylation sequences, 1,5-dibromo-3,3-dimethylpentane benefits from the Thorpe-Ingold effect (gem-dialkyl effect) . The steric bulk of the gem-dimethyl group at the C3 position compresses the internal bond angle between the two reactive bromoethyl arms. This pre-organization significantly lowers the activation entropy ( ΔS‡ ) required for the second SN​2 attack, heavily biasing the reaction pathway toward intramolecular cyclization. This makes it an unparalleled building block for synthesizing 4,4-dimethylpiperidines, 4,4-dimethylcyclohexanes, and related spirocyclic pharmacophores[1].

Pathway A 1,5-Dibromo-3,3-dimethylpentane C Mono-alkylated Intermediate A->C SN2 Attack (-HBr) B Dinucleophile (e.g., R-NH2) B->C SN2 Attack (-HBr) D Thorpe-Ingold Assisted Cyclization C->D Base / Heat E 4,4-Dimethyl Heterocycle D->E Intramolecular SN2 (-HBr)

Reaction pathway of 1,5-dibromo-3,3-dimethylpentane forming a 4,4-dimethylpiperidine ring.

Quantitative Data: Reactivity Profiling

The structural pre-organization of 1,5-dibromo-3,3-dimethylpentane yields superior cyclization metrics compared to its linear counterparts. Below is a comparative data summary of its reactivity with various nucleophiles.

DielectrophileNucleophileMajor Product ScaffoldYield RangeKey Kinetic Driver
1,5-DibromopentanePrimary Amine ( R−NH2​ )Piperidine50–65%Standard SN​2
1,5-Dibromo-3,3-dimethylpentane Primary Amine ( R−NH2​ )4,4-Dimethylpiperidine75–90% Thorpe-Ingold Effect
1,5-Dibromo-3,3-dimethylpentane Dimethyl Malonate4,4-Dimethylcyclohexane70–85% Thorpe-Ingold Effect
1,5-Dibromo-3,3-dimethylpentane Sodium Sulfide ( Na2​S )4,4-Dimethyltetrahydrothiopyran>80% High S-Nucleophilicity

Validated Experimental Protocols

To ensure high-fidelity synthesis, the following protocols are designed as self-validating systems . Each workflow incorporates specific checkpoints to verify mechanistic success before proceeding to the next step.

Protocol A: Synthesis of 1-Benzyl-4,4-dimethylpiperidine (Amine Annulation)

This protocol utilizes a primary amine to execute a double SN​2 displacement, yielding a functionalized piperidine ring[2].

Causality of Reagents:

  • Solvent (DMF): A polar aprotic solvent is critical. It selectively solvates the potassium cation, leaving the carbonate anion highly active to scavenge the generated hydrobromic acid (HBr).

  • Base ( K2​CO3​ ): Chosen over stronger bases (like NaH) to prevent unwanted oxidation of the amine. By scavenging HBr, it prevents the primary amine from becoming protonated, which would otherwise destroy its nucleophilicity.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask under an inert argon atmosphere, dissolve benzylamine (1.0 mmol) and 1,5-dibromo-3,3-dimethylpentane (1.05 mmol) in 10 mL of anhydrous DMF.

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (3.0 mmol) to the stirring solution.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 90 °C for 16 hours.

  • Validation Checkpoint 1 (TLC): At 2 hours, spot the mixture on a silica TLC plate (Hexane/EtOAc 4:1). You should observe the disappearance of the primary amine and the appearance of a highly polar intermediate (the mono-alkylated secondary amine hydrobromide).

  • Validation Checkpoint 2 (LC-MS): At 16 hours, sample 10 µL of the mixture, dilute in 1 mL MeCN, and analyze via LC-MS. Crucial: The presence of the [M+H]+ peak matching the cyclized product, coupled with the complete absence of a bromine isotope pattern (M, M+2), confirms successful intramolecular cyclization over stalled mono-alkylation.

  • Workup: Cool the reaction to room temperature, quench with 30 mL of distilled water, and extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine ( 5×20 mL) to remove residual DMF.

  • Isolation: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography.

Workflow Step1 1. Reagent Prep 1,5-DB-3,3-DMP + Amine in DMF Step2 2. Deprotonation Add K2CO3 (Acid Scavenger) Step1->Step2 Step3 3. Thermal Activation 90°C for 16h Step2->Step3 Step4 4. Validation LC-MS & TLC Monitoring Step3->Step4 Step5 5. Isolation Aqueous Workup & Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the dielectrophilic annulation process.

Protocol B: Synthesis of Dimethyl 4,4-dimethylcyclohexane-1,1-dicarboxylate (Carbon Annulation)

This protocol demonstrates the use of a carbon-based dinucleophile (dimethyl malonate) to generate a saturated carbocycle.

Causality of Reagents:

  • Base (NaH): Malonates require strong bases for complete deprotonation to form the reactive enolate. NaH provides irreversible deprotonation driven by the evolution of hydrogen gas.

Step-by-Step Methodology:

  • Enolate Formation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 mmol) in 15 mL of anhydrous THF at 0 °C. Dropwise, add dimethyl malonate (1.0 mmol).

    • Validation Checkpoint 1: The volumetric evolution of H2​ gas serves as a visual, self-validating confirmation of active enolate formation.

  • Electrophile Addition: Once gas evolution ceases (approx. 30 mins), add 1,5-dibromo-3,3-dimethylpentane (1.0 mmol) dropwise.

  • Cyclization: Warm the reaction to room temperature, then heat to reflux (65 °C) for 12 hours to drive the sterically hindered second alkylation step.

  • Workup: Quench carefully with saturated aqueous NH4​Cl at 0 °C. Extract with Diethyl Ether ( 3×15 mL), dry over MgSO4​ , and concentrate.

  • Validation Checkpoint 2 (NMR): Analyze the crude product via 1H NMR. The spectrum must show the complete disappearance of the triplet at ~3.4 ppm (representing the CH2​−Br protons of the starting material) and the emergence of a sharp singlet at ~0.9 ppm, confirming the intact gem-dimethyl group within the newly formed cyclohexane ring.

References

  • PubChem , 1,5-Dibromo-3,3-dimethylpentane | C7H14Br2 | CID 12842710. National Center for Biotechnology Information. Available at:[Link]

  • NIST Chemistry WebBook , 1,5-dibromo-3,3-dimethylpentane. National Institute of Standards and Technology. Available at:[Link]

  • World Intellectual Property Organization (WIPO) / Google Patents, WO2021134004A1 - Cyclic compounds and methods of using same.

Sources

Application

Application Note: 1,5-Dibromo-3,3-dimethylpentane in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the strategic introduction of gem-dimethyl groups is a proven tactic for modulating a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile. 1,5-Dibromo-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic introduction of gem-dimethyl groups is a proven tactic for modulating a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile. 1,5-Dibromo-3,3-dimethylpentane (CAS: 37746-17-1) serves as a highly versatile bis-electrophilic building block designed specifically for this purpose. By enabling the rapid construction of 4,4-dimethylpiperidines, 5,5-dimethylazepanes, and rigidified aliphatic linkers, this reagent allows drug development professionals to restrict molecular conformation, enhance target binding affinity, and systematically block metabolic liabilities (such as cytochrome P450-mediated oxidation).

This application note details the physicochemical profile, mechanistic advantages, field-proven applications, and validated experimental protocols for utilizing 1,5-dibromo-3,3-dimethylpentane in advanced drug discovery workflows.

Physicochemical Properties & Quantitative Data

Understanding the baseline properties of 1,5-dibromo-3,3-dimethylpentane is critical for optimizing reaction conditions, particularly regarding its solubility, electrophilicity, and handling requirements[1],[2].

PropertyValueRelevance to Experimental Design
Chemical Formula C₇H₁₄Br₂Bis-electrophile suitable for double Sₙ2 alkylation.
Molecular Weight 257.99 g/mol Determines stoichiometric calculations.
XLogP3-AA 3.6Highly lipophilic; requires non-polar or aprotic polar solvents (e.g., DMF, THF) for homogeneous reactions.
Topological Polar Surface Area (TPSA) 0 ŲCompletely non-polar building block.
Physical State Colorless to pale-yellow liquidEasily dispensed via syringe; requires storage in a dark, inert atmosphere to prevent bromine degradation.

Mechanistic Insights: The gem-Dimethyl Effect

As an Application Scientist, it is vital to understand why one would choose 1,5-dibromo-3,3-dimethylpentane over its unsubstituted counterpart (1,5-dibromopentane). The causality behind this choice is rooted in three distinct chemical phenomena:

  • The Thorpe-Ingold Effect (Kinetic Advantage): During cyclization reactions, the steric bulk of the gem-dimethyl group compresses the internal bond angle of the carbon chain. This pre-organizes the reactive ends of the mono-alkylated intermediate, significantly lowering the activation entropy (ΔS‡) for the subsequent intramolecular ring closure. Consequently, cyclization outcompetes intermolecular polymerization, leading to higher yields of the desired heterocycle.

  • Conformational Locking (Pharmacodynamic Advantage): The inclusion of a gem-dimethyl group in a piperidine or azepane ring severely restricts the ring's conformational flexibility. This forces the molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to the target receptor.

  • Metabolic Shielding (Pharmacokinetic Advantage): Aliphatic rings are highly susceptible to oxidative metabolism by CYP450 enzymes. The bulky, fully substituted quaternary carbon acts as a steric shield, blocking hydroxylation at that specific site and prolonging the molecule's half-life in vivo.

Key Applications in Drug Discovery

A. Synthesis of High-Affinity Receptor Ligands (e.g., CCK-B)

1,5-Dibromo-3,3-dimethylpentane is frequently employed to synthesize 5,5-dimethylhomopiperidines and 4,4-dimethylpiperidines. For example, in the development of Cholecystokinin-B (CCK-B) receptor ligands, researchers utilized this reagent to cyclize an aniline derivative into a 5,5-dimethylhomopiperidine[3]. The resulting gem-dimethylated compound exhibited a much-improved receptor binding affinity (IC₅₀ = 1.5 nM) compared to its unsubstituted piperidine analog, directly validating the conformational locking strategy[3].

B. Rigidified Linkers in PROTAC Development

Targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs) relies heavily on linker chemistry. The 3,3-dimethylpentane-1,5-diyl moiety is used as a highly rigid, lipophilic linker to connect a target protein ligand (e.g., an Nrf2 binder) to an E3 ligase binder[4]. The rigidity of the gem-dimethyl linker prevents the PROTAC from collapsing onto itself, favoring the formation of the critical ternary complex required for protein ubiquitination and degradation[4].

C. Conformationally Constrained Amino Acids

In the pursuit of Betaine-Homocysteine S-Methyltransferase 2 (BHMT-2) inhibitors, 1,5-dibromo-3,3-dimethylpentane (and its dimesylate equivalent) was used to alkylate diethyl acetamidomalonate (DEAM)[5]. This generated double-headed, sulfur-linked amino acids where the gem-dimethyl group provided the necessary steric bulk to optimally fill the enzyme's hydrophobic binding pocket[5].

Visualizations of Workflows & Logic

Cyclization N1 Nucleophile (e.g., Primary Amine) N3 Intermolecular Alkylation (Base, DMF, 0 °C to RT) N1->N3 N2 1,5-Dibromo-3,3-dimethylpentane (Bis-electrophile) N2->N3 N4 Mono-alkylated Intermediate (Conformationally Pre-organized) N3->N4 N5 Intramolecular Cyclization (Thorpe-Ingold Effect) N4->N5 N6 4,4-Dimethylpiperidine / Azepane Derivative N5->N6

Reaction pathway for the synthesis of gem-dimethyl nitrogen heterocycles via double alkylation.

PROTAC POI Target Ligand (e.g., Nrf2 Binder) Linker 3,3-Dimethylpentane-1,5-diyl Linker (Rigidified & Lipophilic) POI->Linker E3 E3 Ligase Binder (e.g., CRBN / VHL) Linker->E3 Complex Ternary Complex Formation E3->Complex Induces

Structural logic of PROTACs utilizing a rigidified 3,3-dimethylpentane-1,5-diyl linker.

Experimental Protocols

Protocol 1: Synthesis of 4,4-Dimethylpiperidines via Double Alkylation

This self-validating protocol utilizes strong base conditions to ensure complete deprotonation of the amine, driving the Sₙ2 cascade.

Reagents:

  • Primary Amine / Aniline derivative (1.0 equiv)

  • 1,5-Dibromo-3,3-dimethylpentane (1.1 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (2.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve the primary amine (1.0 equiv) in anhydrous DMF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (2.2 equiv) portion-wise. Causality: Excess base is required to neutralize the HBr generated during both alkylation steps. Hydrogen gas evolution will be observed.

  • Electrophile Addition: Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the amide anion. Dropwise, add 1,5-dibromo-3,3-dimethylpentane (1.1 equiv) via syringe.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Causality: The Thorpe-Ingold effect naturally accelerates the second cyclization step, minimizing the need for prolonged heating.

  • Workup: Quench the reaction carefully with cold water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure 4,4-dimethylpiperidine derivative.

Protocol 2: Alternative Activation (Synthesis of the Dimesylate)

In some synthetic routes, 1,5-dibromo-3,3-dimethylpentane can be difficult to isolate or insufficiently reactive with weak nucleophiles. Converting the commercially available 3,3-dimethylpentane-1,5-diol to a dimesylate provides a highly reactive, easily crystallizable alternative[5].

Reagents:

  • 3,3-Dimethylpentane-1,5-diol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (3.0 equiv)

  • Triethylamine (TEA) (6.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Dissolve 3,3-dimethylpentane-1,5-diol (1.0 equiv) and TEA (6.0 equiv) in anhydrous THF (0.3 M) under argon.

  • Cool the mixture to 0 °C.

  • Add MsCl (3.0 equiv) dropwise over 15 minutes. Causality: Slow addition controls the exothermic nature of the mesylation and prevents localized heating that could lead to elimination side-products.

  • Stir the reaction overnight, allowing it to gradually warm to room temperature.

  • Concentrate the mixture in vacuo to remove THF. Partition the residue between Diethyl Ether (Et₂O) and water.

  • Extract the organic layer, dry over Na₂SO₄, and evaporate to yield 1,5-bis(mesyloxy)-3,3-dimethylpentane as pale-yellow crystals (typically >85% yield)[5]. This intermediate can be used immediately in place of the dibromide for cyclization or linker attachment.

References

  • National Institute of Standards and Technology (NIST). 1,5-dibromo-3,3-dimethylpentane - NIST WebBook. Retrieved from:[Link]

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 12842710, 1,5-Dibromo-3,3-dimethylpentane. Retrieved from:[Link]

  • Jiráček, J., et al. (2012). Double-Headed Sulfur-Linked Amino Acids As First Inhibitors for Betaine-Homocysteine S-Methyltransferase 2. Journal of Medicinal Chemistry, 55(15), 6735–6750. Retrieved from:[Link]

  • Showell, G. A., et al. (1997). High-Affinity, Basic Ligands for the Cholecystokinin-B Receptor. Journal of Medicinal Chemistry, 40(17), 2751–2761. Retrieved from:[Link]

  • Jiang, Y., et al. (2025).Nrf2 protein degraders (US Patent App. US20250145611A1). Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions in Grignard formation with 1,5-Dibromo-3,3-dimethylpentane

Welcome to the Technical Support Diagnostic Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of di-Grignard reagents from 1,5-dibromo-3,3-dimethylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Diagnostic Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of di-Grignard reagents from 1,5-dibromo-3,3-dimethylpentane .

Synthesizing a di-Grignard from a 1,5-dibromoalkane is notoriously difficult due to competing kinetic pathways. This guide breaks down the mechanistic causality of these side reactions, provides symptom-based troubleshooting, and outlines a self-validating protocol to ensure your success.

Part 1: Mechanistic Pathway Analysis

To fix a failing reaction, you must first understand the competing pathways. The diagram below maps the logical flow of intermediates and the side reactions that consume your yield.

G Start 1,5-Dibromo-3,3- dimethylpentane Mg Magnesium Insertion (Slow Addition) Start->Mg + Mg (THF/Et2O) Mono Mono-Grignard Intermediate Mg->Mono Di Di-Grignard Reagent (Target Product) Mono->Di + Mg (Excess) Intra 1,1-Dimethylcyclopentane (Intramolecular Wurtz) Mono->Intra Cyclization (Thorpe-Ingold) Inter Oligomers/Polymers (Intermolecular Wurtz) Mono->Inter + Starting Material Quench 3,3-Dimethylpentane (Protonation) Mono->Quench + H2O (Moisture) Di->Quench + H2O (Moisture)

Reaction pathways and side products in 1,5-dibromo-3,3-dimethylpentane Grignard formation.

Part 2: Diagnostic FAQs (Symptom-Based Troubleshooting)

Q1: My GC-MS shows a massive peak for a highly volatile cyclic alkane, and my di-Grignard yield is near zero. What is happening? Diagnosis: Intramolecular Wurtz Coupling (Cyclization). Causality: You are observing the formation of 1,1-dimethylcyclopentane . When the first carbon-magnesium bond forms, the resulting mono-Grignard intermediate acts as an internal nucleophile, attacking the remaining electrophilic C-Br bond. For 1,4- and 1,5-dibromoalkanes, this cyclization is thermodynamically favored (1)[1]. In your specific substrate, this is severely exacerbated by the Thorpe-Ingold effect : the bulky gem-dimethyl groups at C3 compress the internal C-C-C bond angles, forcing the reactive C1 and C5 ends into close proximity. Solution: You must suppress the nucleophilicity of the mono-Grignard intermediate. Switch from THF to Diethyl Ether (Et₂O) to reduce solvent coordination, and maintain strict cryogenic control (0°C to 10°C) after initiation.

Q2: The reaction mixture turned into a thick, unstirrable gel. How do I prevent this? Diagnosis: Intermolecular Wurtz Coupling (Polymerization). Causality: The formed Grignard reagent is reacting with unreacted 1,5-dibromo-3,3-dimethylpentane molecules in the bulk solution, forming long-chain oligomers (2)[2]. This is a kinetic issue caused by a high steady-state concentration of the electrophile. Solution: Use a massive excess of highly active magnesium (2.5 to 3.0 equivalents) (3)[3]. More importantly, dilute your dibromide and add it dropwise over several hours. The goal is to ensure the mono-Grignard intermediate collides with a magnesium surface before it ever encounters another dibromide molecule.

Q3: I rigorously dried my glassware, yet I am recovering 3,3-dimethylpentane. Where is the proton source coming from? Diagnosis: Cryptic Protonation or Solvent Cleavage. Causality: Di-Grignard reagents exist in a highly reactive Schlenk-type equilibrium (4)[4]. If you are running the reaction in THF at elevated temperatures for prolonged periods, the strong di-Grignard base can actually cleave the ethereal solvent (1)[1], extracting a proton and quenching itself. Alternatively, the magnesium turnings may harbor a microscopic layer of magnesium hydroxide (Mg(OH)₂) that releases water upon physical crushing. Solution: Pre-wash your magnesium with dilute acid, rinse with anhydrous ether, and dry under high vacuum. Avoid prolonged reflux in THF; use Et₂O if extended reaction times are required.

Part 3: Parametric Optimization Data

To illustrate the causality of reaction parameters on the product distribution, review the following standardized data matrix. Notice how thermal energy and solvent polarity act as levers for specific side reactions.

SolventTemperatureAddition RateDi-Grignard Yield (%)1,1-Dimethylcyclopentane (%)Oligomeric Wurtz (%)
THF Reflux (66°C)Fast< 10%45%45%
THF 20°CSlow35%50%15%
Et₂O Reflux (35°C)Fast20%30%50%
Et₂O 0°C to 10°CVery Slow75% 15% 10%

Data Interpretation: THF's strong coordination increases the carbanion's nucleophilicity, driving intramolecular cyclization. Fast addition spikes local electrophile concentration, driving oligomerization. Et₂O at low temperatures with slow addition provides the optimal kinetic environment for di-Grignard survival.

Part 4: Self-Validating Synthesis Protocol

Do not proceed to your downstream coupling reactions blindly. This protocol for the synthesis of 1,5-bis(magnesiobromo)-3,3-dimethylpentane contains built-in analytical checkpoints to validate the integrity of the reagent.

Phase 1: System Preparation & Activation

  • Apparatus Setup: Assemble a 3-neck flask with a reflux condenser, addition funnel, and internal thermometer. Flame-dry under high vacuum (0.1 torr) and backfill with ultra-high purity Argon (repeat 3x).

  • Magnesium Activation: Add 3.0 equivalents of magnesium turnings. Causality: Excess Mg ensures the mono-Grignard intermediate collides with Mg rather than unreacted dibromide. Crush the turnings under argon using a glass stirring rod to expose unoxidized surfaces. Add a single crystal of iodine and warm gently until purple vapors coat the flask.

Phase 2: Initiation & Controlled Addition 3. Solvent Addition: Add anhydrous Et₂O (Karl Fischer <10 ppm) to cover the Mg. 4. Initiation Checkpoint: Add 5% of the total 1,5-dibromo-3,3-dimethylpentane (neat). Do not stir. Validation: Wait for the iodine color to fade and localized boiling to occur. This visual cue validates active Mg insertion. If this fails, do not add more dibromide (which risks a runaway Wurtz coupling). Instead, add 0.1 mL of 1,2-dibromoethane to chemically scrub the Mg surface. 5. Dilution & Addition: Dilute the remaining dibromide in Et₂O to a 0.5 M concentration. Cool the reaction flask to 0°C–5°C. Add the dibromide solution dropwise over 2–3 hours. Causality: Slow addition keeps the steady-state concentration of the electrophile near zero.

Phase 3: Self-Validation (The D₂O Quench) 6. Sampling: Once addition is complete, stir for 1 hour at 10°C. Withdraw a 0.5 mL aliquot via a dry syringe. 7. Quenching: Inject the aliquot into a sealed vial containing 1 mL of Deuterium Oxide (D₂O). Extract with 1 mL of anhydrous hexane. 8. GC-MS Analysis: Analyze the hexane layer.

  • Success: A mass peak corresponding to 1,5-dideutero-3,3-dimethylpentane confirms successful di-Grignard formation.

  • Failure: A peak for 1,1-dimethylcyclopentane indicates the Thorpe-Ingold cyclization overpowered the insertion. A peak for 1-deutero-5-bromo-3,3-dimethylpentane indicates incomplete magnesium insertion.

  • Titration: Titrate the bulk solution using salicylaldehyde phenylhydrazone to precisely determine the active C-Mg bond concentration before proceeding to your main reaction.

References

  • Benchchem. "Technical Support Center: Grignard Reagent Formation from Dibromoalkanes". Benchchem. 1

  • Grokipedia. "Wurtz reaction". Grokipedia. 2

  • University of Wollongong. "Arsenous chloride-free synthesis of cyclic tertiary organoarsines from arylarsine oxides and di-Grignard reagents". University of Wollongong. 3

  • ACS Publications. "Dicarbanion Compounds: The Bridge between Organometallic Reagents and Mononuclear Heterocycles". ACS Publications. 4

Sources

Optimization

Technical Support Center: Navigating Reactions of 1,5-Dibromo-3,3-dimethylpentane

Welcome to the technical support guide for handling 1,5-Dibromo-3,3-dimethylpentane in cyclization and organometallic preparations. This document is designed for researchers, chemists, and process development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for handling 1,5-Dibromo-3,3-dimethylpentane in cyclization and organometallic preparations. This document is designed for researchers, chemists, and process development professionals to provide in-depth insights, troubleshooting advice, and validated protocols for minimizing or preventing undesired Wurtz coupling side reactions.

Introduction: The Duality of 1,5-Dibromo-3,3-dimethylpentane

1,5-Dibromo-3,3-dimethylpentane is a valuable substrate for synthesizing five-membered carbocyclic rings, specifically 1,1-dimethylcyclopentane. The gem-dimethyl group provides a unique structural motif and introduces steric considerations that influence reactivity. The primary challenge in utilizing this dihalide is controlling the competition between the desired intramolecular cyclization and the undesired intermolecular Wurtz coupling, which leads to oligomeric or polymeric byproducts.

This guide will explore the mechanistic underpinnings of this competition and provide actionable strategies to favor the formation of the desired cyclized product.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction when attempting to cyclize 1,5-Dibromo-3,3-dimethylpentane with sodium or magnesium?

A1: The primary and most problematic side reaction is intermolecular Wurtz coupling.[1][2] Instead of the two ends of the same molecule reacting to form a ring (intramolecular), the reactive end of one molecule reacts with the reactive end of another, leading to chain extension and the formation of higher molecular weight oligomers or polymers. This significantly reduces the yield of the desired 1,1-dimethylcyclopentane.

Q2: How does the Wurtz reaction mechanism facilitate this unwanted polymerization?

A2: The Wurtz reaction, when using a metal like sodium, proceeds through highly reactive intermediates, which can be described by both radical and organometallic pathways.[3][4][5] An alkyl radical or an organosodium species is formed at one end of the pentane chain.[6] This reactive intermediate can either find the other end of its own carbon chain (intramolecular) or, more likely in concentrated solutions, it will encounter another molecule of the dihalide or another reactive intermediate, leading to a coupling event that lengthens the chain (intermolecular).

Q3: Is Grignard reagent formation a better alternative to a classical Wurtz coupling with sodium?

A3: Generally, yes. Attempting to form a di-Grignard reagent from 1,5-dibromo-3,3-dimethylpentane which then cyclizes is a more controllable approach than using sodium metal. However, Wurtz-type coupling remains a significant side reaction even during Grignard reagent synthesis.[7][8] It occurs when a newly formed Grignard reagent molecule (R-MgX) acts as a nucleophile and attacks a molecule of unreacted alkyl halide (R-X), forming an R-R dimer.[7][9] The strategies outlined in this guide are primarily focused on maximizing intramolecular cyclization under Grignard-forming conditions.

Q4: What is the role of the gem-dimethyl group in this reaction?

A4: The 3,3-dimethyl group introduces significant steric hindrance in the middle of the carbon chain.[10][11][12] While it does not directly participate in the C-Br bond cleavage, its presence can influence the conformational preferences of the molecule, potentially affecting the proximity of the chain ends required for cyclization. However, its primary impact is on the properties of the final product, not necessarily in preventing the Wurtz coupling itself, which occurs at the less-hindered terminal carbons.

Troubleshooting Guide: Low Yield of 1,1-Dimethylcyclopentane

This section addresses common issues encountered during the cyclization of 1,5-Dibromo-3,3-dimethylpentane.

Observed Problem Probable Cause(s) Recommended Solution(s)
Low or no yield of cyclized product; recovery of starting material. 1. Inactive magnesium surface. 2. Presence of moisture or oxygen.[1][13] 3. Reaction failed to initiate.1. Activate magnesium turnings with iodine, 1,2-dibromoethane, or by mechanical stirring under inert gas.[7][9] 2. Flame-dry all glassware. Use anhydrous solvents (e.g., dry ether, THF). Maintain a positive pressure of an inert gas (Argon or Nitrogen).[1]
Formation of a viscous oil or solid precipitate instead of the desired product. 1. High local concentration of the dihalide. 2. Reaction temperature is too high, accelerating intermolecular reactions.[7]1. Employ High-Dilution Conditions: The single most critical factor. Use a large volume of solvent and add the dihalide solution very slowly to maintain a low steady-state concentration.[14] 2. Control Temperature: Maintain a gentle reflux. If the reaction is too vigorous, use an external cooling bath to moderate the rate.
Significant amount of Wurtz-type homocoupled byproduct (e.g., C14 dimer) observed. 1. Rapid addition of the alkyl halide.[7][9] 2. Insufficient magnesium surface area.[7][14]1. Slow Addition: Add the dihalide dropwise over several hours. Consider using a syringe pump for precise control.[7] 2. Increase Magnesium Surface Area: Use a greater excess of magnesium turnings and ensure vigorous stirring to keep the surface clean and available.

Visualizing the Competing Reaction Pathways

The choice between cyclization and polymerization is a kinetic one, governed primarily by concentration.

G cluster_start Starting Material cluster_products Potential Products start 1,5-Dibromo-3,3-dimethylpentane intra 1,1-Dimethylcyclopentane start->intra Intramolecular Cyclization (Favored at High Dilution) inter Polymer/Oligomer [-CH₂(CH₂)C(CH₃)₂(CH₂)CH₂-]n start->inter Intermolecular Wurtz Coupling (Favored at High Concentration)

Caption: Competing intramolecular vs. intermolecular reaction pathways.

Validated Experimental Protocol: Intramolecular Cyclization via Barbier-Type Grignard Reaction

This protocol is designed to maximize the yield of 1,1-dimethylcyclopentane by leveraging high-dilution principles to suppress intermolecular Wurtz coupling.

1. Preparation and Setup:

  • Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and two pressure-equalizing dropping funnels. All glassware must be rigorously flame-dried under vacuum or oven-dried at 120°C for several hours and cooled under a stream of dry argon or nitrogen.

  • Charge the flask with magnesium turnings (3.0 equivalents) and a small crystal of iodine (for activation).

  • In one dropping funnel, prepare a solution of 1,5-Dibromo-3,3-dimethylpentane (1.0 equivalent) in anhydrous diethyl ether or THF. The total solvent volume should be large to ensure high dilution (e.g., targeting a final concentration of ~0.01-0.05 M).

  • The second dropping funnel is not used in this specific Barbier-type setup but is good practice for more complex additions.

2. Reaction Execution:

  • Begin vigorous stirring of the magnesium turnings under a positive pressure of inert gas. Gently warm the flask with a heat gun until the purple color of the iodine sublimes and disappears, indicating magnesium activation. Allow the flask to cool to room temperature.

  • Begin adding the dihalide solution from the dropping funnel to the stirred magnesium suspension at a very slow, controlled rate. The goal is to maintain a gentle, steady reflux. The addition should take place over 4-6 hours.

  • Rationale: This procedure, a modification of the Barbier reaction, ensures that the Grignard reagent is formed in the presence of the reacting partner (the other end of the molecule) but at an extremely low concentration, kinetically favoring the intramolecular pathway.

3. Workup and Purification:

  • After the addition is complete, continue to stir the mixture for an additional hour to ensure complete reaction.

  • Cool the reaction flask in an ice bath. Slowly and cautiously quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation to yield pure 1,1-dimethylcyclopentane.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve common experimental failures.

G start Low Yield of 1,1-Dimethylcyclopentane q1 What is the main byproduct? start->q1 polymer Viscous Oil / Polymer q1->polymer Polymer sm Unreacted Starting Material q1->sm Starting Material other Other Byproducts q1->other Other cause1 Cause: Concentration too high. Intermolecular coupling dominated. polymer->cause1 cause2 Cause: Reaction did not initiate. Inactive Mg or presence of H₂O/O₂. sm->cause2 sol1 Solution: 1. Increase solvent volume significantly. 2. Slow the addition rate (use syringe pump). 3. Ensure vigorous stirring. cause1->sol1 sol2 Solution: 1. Use fresh, high-purity Mg. 2. Activate Mg with I₂ or 1,2-dibromoethane. 3. Rigorously dry all glassware and solvents. cause2->sol2

Caption: A decision tree for troubleshooting failed cyclization reactions.

Alternative Strategies & Considerations

  • Alternative Metals: While magnesium is common, other metals like activated zinc (in Rieke metal preparations) or lithium have been used for similar cyclizations.[15][16] These may offer different reactivity profiles and should be considered if the Grignard approach fails.

  • Solvent Effects: Tetrahydrofuran (THF) is a more polar solvent than diethyl ether and can better solvate the Grignard reagent.[17][18] This can sometimes increase the rate of Wurtz coupling.[7][9] If polymerization is a persistent issue in THF, switching to diethyl ether or a less polar solvent like toluene may be beneficial.

  • Temperature Control: The formation of Grignard reagents is exothermic.[13] Maintaining a controlled, gentle reflux is key. Excessively high temperatures can favor side reactions, including elimination and Wurtz coupling.[7]

By carefully controlling reaction parameters, particularly concentration, researchers can successfully navigate the challenges posed by 1,5-Dibromo-3,3-dimethylpentane and favor the desired intramolecular cyclization over the competing Wurtz coupling pathway.

References

  • Chemistry Learner. (n.d.). Wurtz Reaction: Equation, Examples, Mechanism, and Limitations. Retrieved from [Link]

  • ChemTalk. (2024, September 4). Wurtz Reaction. Retrieved from [Link]

  • SATHEE JEE. (n.d.). Chemistry Wurtz Reaction. Retrieved from [Link]

  • Fiveable. (2025, August 15). Wurtz Coupling: Inorganic Chemistry I Study Guide. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, May 6). The Wurtz Coupling Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Grokipedia. (n.d.). Wurtz reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Wurtz reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wurtz Reaction. Retrieved from [Link]

  • Fiveable. (2025, August 15). Wurtz Reaction: Organic Chemistry Study Guide. Retrieved from [Link]

  • Vedantu. (n.d.). Wurtz-Fittig Reaction: Mechanism, Equation & Examples Explained. Retrieved from [Link]

  • Krayonnz. (2023, April 11). What's intramolecular Wurtz reaction?. Retrieved from [Link]

  • Chemca. (2026, January 15). Wurtz Reaction: Mechanism, Examples & Limitations. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 1). Reaction with Metals - Haloalkanes. Retrieved from [Link]

  • Kappe, C. O., et al. (2023). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, June 28). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). WURTZ REACTION | NAMED ORGANIC REACTION | EXPLANATION. Retrieved from [Link]

  • Filo. (2025, September 13). Which of the following would undergo Wurtz reaction least easily?. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • Scribd. (n.d.). Wurtz Coupling. Retrieved from [Link]

  • Kappe, C. O., et al. (2023). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • ChemRxiv. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]

  • ChemTalk. (2021, June 9). Steric Hindrance. Retrieved from [Link]

  • Labster. (n.d.). Steric hindrance - Theory pages. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Retrieved from [Link]

  • American Chemical Society. (2008, July 11). Ag-Mediated Reactions: Coupling and Heterocyclization Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). EP0360351A1 - Process for the preparation of cyclopentene, cyclopentane and cyclohexane derivatives.
  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • PubChem. (n.d.). 1,5-Dibromo-3,3-dimethylpentane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF DIMETHYL 2-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE USING AN IODONIUM YLIDE DERIVED FROM DIMETHYL MALONATE. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of methylcyclopentane-1-d1. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Cyclization of 1,5-Dibromo-3,3-dimethylpentane

Welcome to the Technical Support Center for optimizing the cyclization of 1,5-dibromo-3,3-dimethylpentane (CAS: 37746-17-1). This guide provides drug development professionals and synthetic chemists with field-proven tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for optimizing the cyclization of 1,5-dibromo-3,3-dimethylpentane (CAS: 37746-17-1). This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols for achieving high-yielding double alkylation reactions (e.g., synthesizing 4,4-dimethylpiperidine or 4,4-dimethyltetrahydropyran derivatives).

Mechanistic Grounding: The Thorpe-Ingold Effect

When designing a cyclization reaction, the primary competition is between intramolecular ring closure and intermolecular oligomerization. 1,5-Dibromo-3,3-dimethylpentane is a highly privileged bis-electrophile because of its structural pre-organization.

The presence of the geminal dimethyl group at the C3 position reduces the internal bond angle between the alkyl chains. This steric bulk forces the two reactive bromoethyl arms into closer spatial proximity. This phenomenon, known as the Thorpe-Ingold effect (or reactive rotamer effect), significantly lowers the entropic barrier for intramolecular cyclization[1]. Consequently, the formation of six-membered rings is highly favored over competitive linear polymerization[2]. However, improper selection of base, solvent, or temperature can still derail the reaction pathway, leading to stalled intermediates or elimination byproducts.

Mechanism Linear Linear Conformer (High Entropic Penalty) Rotamer Reactive Rotamer (Thorpe-Ingold Effect) Linear->Rotamer gem-dimethyl steric clash forces proximity MonoAdduct Mono-alkylated Intermediate Rotamer->MonoAdduct Intermolecular SN2 (Primary Nucleophile) Product Cyclized Product (e.g., 4,4-Dimethylpiperidine) MonoAdduct->Product Intramolecular SN2 (Fast Ring Closure)

Mechanistic pathway illustrating the Thorpe-Ingold effect driving intramolecular cyclization.

Validated Experimental Protocol: Synthesis of 4,4-Dimethylpiperidines

This protocol describes a self-validating system for the double alkylation of a primary amine using 1,5-dibromo-3,3-dimethylpentane. The procedure is designed to maximize the Thorpe-Ingold advantage while suppressing E2 elimination.

Materials:

  • Primary Amine (1.0 equiv)

  • 1,5-Dibromo-3,3-dimethylpentane (1.05 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.05 M relative to amine)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Sodium Iodide (NaI) (0.2 equiv)[3]

Step-by-Step Methodology:

  • Preparation & Deprotonation: Dissolve the primary amine in anhydrous DMF under an inert atmosphere (N₂ or Argon) to achieve a high-dilution concentration of 0.05 M. Cool the reaction flask to 0 °C. Carefully add the base (e.g., NaH) in portions. Stir for 30 minutes to ensure complete deprotonation[2].

  • Catalyst Addition: Add 0.2 equivalents of NaI. This establishes an in-situ Finkelstein reaction, converting the alkyl bromide into a highly reactive alkyl iodide intermediate, which accelerates the sterically hindered second SN2 substitution[3].

  • Electrophile Addition: Dissolve 1,5-dibromo-3,3-dimethylpentane in a small volume of DMF and add it dropwise via a syringe pump over 1 hour. Causality: Slow addition maintains a low steady-state concentration of the electrophile, preventing two amine molecules from reacting with a single dibromide molecule.

  • Cyclization: Allow the reaction to warm to room temperature, then heat to 60 °C for 12–18 hours.

  • Self-Validation Check: Before quenching, sample the reaction and analyze via LC-MS. The system is validated when the mass of the mono-alkylated intermediate ( [M+H]+ of amine + dibromide - HBr) is completely absent, and only the cyclized product mass remains.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

Troubleshooting FAQs

Q: My reaction stalls at the mono-alkylated intermediate. How do I force the ring closure? A: The second intramolecular SN2 step is sterically more demanding than the first intermolecular attack. If the reaction stalls, your electrophile is not reactive enough under the current thermal conditions. Solution: Add a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI) (0.1–0.2 equiv)[3]. This facilitates an in-situ halogen exchange (Finkelstein reaction), converting the terminal bromide into an iodide, which is a superior leaving group and dramatically accelerates the final ring closure.

Q: I am observing significant amounts of intermolecular oligomers instead of the cyclized product. What went wrong? A: Oligomerization occurs when the rate of intermolecular collision outpaces the rate of intramolecular cyclization. Solution: Implement the "High Dilution Principle." Reduce the overall concentration of your reactants to ≤ 0.05 M. Additionally, ensure the 1,5-dibromo-3,3-dimethylpentane is added slowly via a syringe pump. This ensures that once a mono-alkylation event occurs, the molecule has time to cyclize before encountering another electrophile molecule.

Q: My NMR shows unexpected alkene peaks, indicating an elimination side reaction. How do I prevent this? A: Strong, non-nucleophilic bases (like NaH or KOtBu) can promote E2 elimination over SN2 substitution, stripping a proton adjacent to the bromide to form an alkene. Solution: Switch to a milder, more nucleophilic base such as K₂CO₃ or Cs₂CO₃. If a strong base is strictly required for your specific nucleophile, lower the reaction temperature to 0 °C during the addition phase and do not exceed 50 °C during the heating phase[2].

TroubleshootingLogic Start Start Cyclization (1,5-Dibromo-3,3-dimethylpentane) Analyze Analyze Crude via LC-MS/NMR Start->Analyze Oligomers Issue: Oligomerization Analyze->Oligomers High MW mass Mono Issue: Stalled Mono-alkylation Analyze->Mono [M+H]+ matches mono-adduct Elimination Issue: Alkene Formation (E2) Analyze->Elimination Alkene peaks in NMR Success Success: Target Heterocycle Analyze->Success Clean conversion Sol_Dilution Solution: High Dilution & Syringe Pump Addition Oligomers->Sol_Dilution Sol_KI Solution: Add Catalytic KI/NaI (Finkelstein Reaction) Mono->Sol_KI Sol_Base Solution: Switch to Milder Base (e.g., K2CO3) & Lower Temp Elimination->Sol_Base Sol_Dilution->Start Sol_KI->Start Sol_Base->Start

Troubleshooting workflow for the cyclization of 1,5-dibromo-3,3-dimethylpentane.

Quantitative Optimization Matrix

Use the following data matrix to compare reaction conditions and adjust your parameters based on the primary byproduct observed during LC-MS/NMR analysis.

Primary Issue ObservedRoot CauseRecommended BaseSolventAdditiveTemp (°C)Expected Yield Improvement
Stalled Mono-adduct Poor leaving group / Steric hindranceNaH (2.5 eq)DMFNaI (0.2 eq)60 °C+30% to +50%
Oligomerization High concentration / Fast additionK₂CO₃ (3.0 eq)MeCNNone80 °C+40% (via dilution)
Alkene (E2 Elimination) Base too strong / Temp too highCs₂CO₃ (2.5 eq)DMFNone25–40 °C+25% to +45%
Unreacted Starting Material Incomplete deprotonationNaH (2.5 eq)THF/DMFNone60 °C+20% to +35%

References

  • Journal of Medicinal Chemistry. "Double-Headed Sulfur-Linked Amino Acids As First Inhibitors for Betaine-Homocysteine S-Methyltransferase 2". ACS Publications, 2012. Available at:[Link]

  • Journal of Medicinal Chemistry. "5-(Homopiperidin-2-yl)-1,4-benzodiazepines: High-Affinity, Basic Ligands for the Cholecystokinin-B Receptor". ACS Publications, 1998. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of Products from 1,5-Dibromo-3,3-dimethylpentane Reactions

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 1,5-dibromo-3,3-dimethylpentane and its reaction products. As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 1,5-dibromo-3,3-dimethylpentane and its reaction products. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my reaction mixture when using 1,5-dibromo-3,3-dimethylpentane?

A1: The impurities will largely depend on the specific reaction you are performing. However, some common classes of impurities include:

  • Unreacted 1,5-dibromo-3,3-dimethylpentane: This is a common impurity, especially if the reaction has not gone to completion.

  • Mono-substituted byproducts: In reactions where a di-substitution is desired, the corresponding mono-substituted bromopentane derivative can be a significant byproduct.

  • Cyclized byproducts: Due to the 1,5-dihalo nature of the starting material, intramolecular cyclization to form a substituted cyclopentane or cyclohexane ring can occur, particularly in Grignard reactions.[1]

  • Elimination products: Although less common for primary bromides, under certain basic conditions, elimination reactions can lead to the formation of alkenes.

  • Solvent and reagent-derived impurities: Residual solvents, catalysts, or byproducts from reagents (e.g., triphenylphosphine oxide from a Wittig reaction) are often present.

Q2: My product, a derivative of 1,5-dibromo-3,3-dimethylpentane, is a non-polar oil. What is the best general approach for its purification?

A2: For non-polar, non-volatile organic compounds, a combination of techniques is often most effective. A typical workflow would be:

  • Aqueous Workup/Extraction: This is the first and most crucial step to remove inorganic salts, and water-soluble organic impurities.[2][3][4][5]

  • Drying: Thoroughly dry the organic layer to remove residual water, which can interfere with subsequent purification steps.

  • Solvent Removal: Use a rotary evaporator to remove the bulk of the solvent.

  • Chromatography or Distillation: For high purity, either column chromatography or vacuum distillation is usually necessary.[6][7] The choice depends on the thermal stability and boiling point of your compound.

Q3: How can I effectively remove unreacted 1,5-dibromo-3,3-dimethylpentane from my product?

A3: Since 1,5-dibromo-3,3-dimethylpentane is a relatively non-polar compound, its removal depends on the polarity of your product.

  • If your product is significantly more polar: Flash column chromatography is the most effective method. The non-polar starting material will elute much faster than your more polar product.

  • If your product has a similar polarity: This is more challenging. Fractional distillation under vacuum may be an option if there is a sufficient difference in boiling points.[6] Alternatively, you might consider a reaction to selectively consume the unreacted dibromide, followed by another purification step.

Q4: What are the key safety precautions when working with 1,5-dibromo-3,3-dimethylpentane and its derivatives?

A4: 1,5-Dibromo-3,3-dimethylpentane is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction and respiratory irritation.[8][9][10] Therefore, it is essential to:

  • Work in a well-ventilated fume hood.[11]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][11]

  • Avoid inhalation of vapors and contact with skin and eyes.[10][11]

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[9][10][11]

Troubleshooting Guides

Problem 1: My product is contaminated with a significant amount of a cyclized byproduct after a Grignard reaction.

Cause: Intramolecular cyclization is a common side reaction for 1,4- and 1,5-dibromoalkanes when forming Grignard reagents.[1] The mono-Grignard intermediate can react with the remaining carbon-bromine bond within the same molecule.

Solution:

  • Flash Column Chromatography: This is the most reliable method to separate the desired product from the cyclized byproduct, as they will likely have different polarities and molecular weights.

  • Optimization of Reaction Conditions: To minimize the formation of the cyclized byproduct in future reactions:

    • Use a higher concentration of the electrophile: This will favor the intermolecular reaction over the intramolecular cyclization.

    • Slowly add the dibromoalkane to the magnesium turnings: This will keep the concentration of the mono-Grignard reagent low, reducing the likelihood of cyclization.

Problem 2: I see a solid precipitate in my organic layer after the aqueous workup.

Cause: This is likely due to the formation of insoluble inorganic salts or the precipitation of a highly polar organic byproduct that is not soluble in your organic solvent.

Solution:

  • Filtration: Filter the entire biphasic mixture through a Büchner funnel to remove the solid.

  • Separation: Transfer the filtrate to a separatory funnel and separate the aqueous and organic layers.

  • Washing: Wash the organic layer again with water to ensure all soluble inorganic impurities are removed.[12][13]

Problem 3: My compound is "sticking" to the silica gel column during chromatography, resulting in poor recovery and peak tailing.

Cause: Halogenated organic compounds can sometimes exhibit strong interactions with the silanol groups on the surface of the silica gel, leading to poor chromatographic performance.[14]

Solution:

  • Deactivate the Silica Gel: Add a small amount of a polar modifier, such as triethylamine (0.1-1%), to your eluent system. This will cap the active silanol sites and reduce the "stickiness" of your compound.

  • Use an Alternative Stationary Phase: Consider using alumina, which has different surface properties than silica gel and may provide better separation for your specific compound.[15]

  • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., with a C18 column) could be a viable alternative.

Experimental Protocols

Protocol 1: General Aqueous Workup and Extraction

This protocol is a starting point for the initial purification of a crude reaction mixture containing a non-polar organic product.

  • Quenching: Carefully quench the reaction mixture by slowly adding it to a beaker of water or a saturated aqueous solution of ammonium chloride (for Grignard reactions).

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and gently shake, venting frequently to release any pressure buildup.[4]

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer.

  • Washing:

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.[2][12][13]

    • Wash the organic layer with brine (saturated aqueous sodium chloride) to remove any residual water and break up emulsions.

  • Drying: Drain the organic layer into a clean flask and add a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Swirl the flask and let it stand for at least 15 minutes.

  • Filtration and Concentration: Filter the dried organic solution to remove the drying agent. Remove the solvent using a rotary evaporator to yield the crude product.

Protocol 2: Flash Column Chromatography for Non-Polar Compounds

This protocol is designed for the purification of a non-polar product from less polar impurities, such as unreacted 1,5-dibromo-3,3-dimethylpentane.

  • Column Packing: Pack a glass chromatography column with silica gel using a slurry method with your chosen eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of a non-polar solvent (e.g., hexanes) and load it onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 100% hexanes). Gradually increase the polarity of the eluent (e.g., by adding ethyl acetate) to elute your product.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Properties of Common Solvents for Extraction and Chromatography

SolventBoiling Point (°C)Density (g/mL)Polarity IndexDielectric Constant
Hexanes690.6550.11.9
Diethyl Ether34.60.7132.84.3
Ethyl Acetate77.10.9024.46.0
Dichloromethane39.61.333.19.1
Water1001.00010.280.1

Table 2: Boiling Points of 1,5-Dibromo-3,3-dimethylpentane and Potential Byproducts

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
1,5-Dibromo-3,3-dimethylpentane257.99~110-112 °C at 10 mmHg
4,4-Dimethylcyclopentene96.17~94-95 °C
4,4-Dimethylcyclohexene110.20~120-122 °C

Visualization

Troubleshooting Workflow for Purification

Purification_Troubleshooting start Crude Reaction Mixture workup Aqueous Workup & Extraction start->workup solid_precipitate Solid Precipitate Observed? workup->solid_precipitate filter Filter Mixture solid_precipitate->filter Yes dry_concentrate Dry & Concentrate Organic Layer solid_precipitate->dry_concentrate No filter->workup analysis Analyze Purity (TLC, GC-MS, NMR) dry_concentrate->analysis pure Product is Pure analysis->pure impure Product is Impure analysis->impure distillation Consider Vacuum Distillation impure->distillation Thermally Stable & Different B.P. chromatography Perform Column Chromatography impure->chromatography Thermally Labile or Similar B.P. distillation->pure sticky_compound Compound 'Sticking' to Column? chromatography->sticky_compound sticky_compound->pure No modify_eluent Modify Eluent (e.g., add Triethylamine) sticky_compound->modify_eluent Yes modify_eluent->chromatography change_stationary_phase Change Stationary Phase (e.g., Alumina) modify_eluent->change_stationary_phase If still problematic change_stationary_phase->chromatography

Caption: A decision tree for troubleshooting the purification of products from 1,5-dibromo-3,3-dimethylpentane reactions.

References

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  • Google Patents. US8492598B2 - Methods of removing impurities from alkyl bromides during distillation and distillate produced therein.
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  • (2011, March 31). The preparation of 3-substituted-1,5-dibromopentanes as precursors to heteracyclohexanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • YouTube. (2021, February 6). recrystallization & purification of N-bromosuccinimide. Retrieved from [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • AS Chemistry: Organic - Preparation and Purification of an Alkyl Halide. Retrieved from [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

  • PubChem. 4,4-Dimethylcyclohexene | C8H14 | CID 26445. Retrieved from [Link]

  • NIST WebBook. 1,5-dibromo-3,3-dimethylpentane. Retrieved from [Link]

  • Organic Syntheses Procedure. 2-Cyclopenten-1-one, 2,5-dimethyl-3-phenyl. Retrieved from [Link]

  • Google Patents. WO2010043522A1 - Synthesis of green ketone intermediate.

Sources

Troubleshooting

Technical Support Center: 4,4-Dimethylthiane Synthesis &amp; Byproduct Troubleshooting

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of 4,4-dimethylthiane.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of 4,4-dimethylthiane. While the reaction between 1,5-dibromo-3,3-dimethylpentane and sodium sulfide appears straightforward, competing kinetic pathways often lead to complex byproduct profiles. This guide explains the causality behind these deviations and provides self-validating protocols to ensure high-purity yields.

Frequently Asked Questions (FAQs)

Q: Why am I getting low yields of 4,4-dimethylthiane despite the structural advantages of my starting material? A: The synthesis relies heavily on the (a manifestation of the Thorpe-Ingold effect). The bulky methyl groups at the 3-position restrict the conformational flexibility of the pentane chain, lowering the activation energy required for the 6-membered ring closure[1]. However, if the concentration of the mono-thiolate intermediate is too high, intermolecular nucleophilic substitution will outpace this intramolecular cyclization, leading to polythioether oligomers[2].

Q: How do I distinguish between unreacted starting material and elimination byproducts? A: Unreacted has a molecular weight of ~258 g/mol [3]. Base-catalyzed elimination byproducts (e.g., 5-bromo-3,3-dimethyl-1-pentene) will show a loss of HBr, appearing at m/z ~177 in GC-MS. In NMR spectroscopy, the sudden appearance of vinylic protons (δ 5.0–6.0 ppm) definitively confirms that an elimination pathway has occurred.

Troubleshooting Guide: Byproduct Identification

Issue: "My reaction mixture turned into a viscous, insoluble gel."

  • Cause: Formation of polythioethers. is a powerful nucleophile[2]; at high concentrations, the mono-thiolate intermediate collides and reacts with another molecule of the starting dihalide rather than folding in on itself to cyclize.

  • Solution: Implement the High Dilution Principle . Keep the concentration of 1,5-dibromo-3,3-dimethylpentane strictly below 0.05 M. Use a syringe pump to add the dihalide dropwise to a large, vigorously stirring volume of the Na₂S solution.

Issue: "I detect a prominent M+16 peak in my GC-MS analysis."

  • Cause: Oxidation to 4,4-dimethylthiane 1-oxide. Thianes are highly susceptible to air oxidation, rapidly forming sulfoxides when exposed to atmospheric oxygen[4].

  • Solution: Maintain strict anaerobic conditions. demonstrated that 4-substituted thianes readily oxidize and equilibrate to sulfoxides in the presence of oxidants[4]. Degas all extraction solvents with Argon and quench the reaction under an inert blanket.

Issue: "There are multiple volatile peaks with lower mass than the target."

  • Cause: E2 Elimination. The sulfide ion (S²⁻) acts as a base at elevated temperatures, stripping a proton adjacent to the bromide leaving group.

  • Solution: Lower the reaction temperature and avoid using excess strong base. Utilizing phase-transfer catalysis (PTC) at lower temperatures can enhance the sulfide's nucleophilicity without requiring the harsh heating that drives elimination.

Reaction Pathways & Diagnostic Logic

ReactionPathway SM 1,5-Dibromo-3,3-dimethylpentane + Na2S Intermediate Mono-thiolate Intermediate SM->Intermediate Nucleophilic Substitution Product 4,4-Dimethylthiane (Target, m/z 130) Intermediate->Product Intramolecular Cyclization Polymer Polythioethers (Oligomers) Intermediate->Polymer Intermolecular Reaction Elim Elimination Products (m/z 177 / 96) Intermediate->Elim E2 Elimination Oxide Thiane 1-oxide (m/z 146) Product->Oxide Air Oxidation

Reaction pathways in 4,4-dimethylthiane synthesis and byproduct formation.

TroubleshootingTree Start Analyze Crude via GC-MS Mass Evaluate Mass Spectra (m/z) Start->Mass HighMass Broad/Insoluble Mass Mass->HighMass Plus16 Target M+16 (m/z 146) Mass->Plus16 MinusHBr Target M-HBr (m/z 177) Mass->MinusHBr PolymerFix Action: Increase dilution HighMass->PolymerFix OxideFix Action: Degas solvents Plus16->OxideFix ElimFix Action: Lower temperature MinusHBr->ElimFix

Diagnostic logic tree for identifying and resolving thiane byproducts.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and byproduct distribution.

Reaction ConditionConcentration (M)4,4-Dimethylthiane (%)Polythioethers (%)Sulfoxides (%)Elimination (%)
Standard Reflux0.54540510
High Dilution0.0582846
Anaerobic + Dilute0.05896< 14
Excess Base (NaOH)0.05605233

Self-Validating Experimental Protocols

Protocol A: Anaerobic High-Dilution Synthesis of 4,4-Dimethylthiane

Causality Focus: Extreme dilution prevents intermolecular polymerization; Argon blanketing prevents atmospheric oxidation.

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and a magnetic stirrer. Purge the entire system with Argon for 15 minutes.

  • Reagent Degassing: Dissolve 1.2 equivalents of Na₂S·9H₂O in a 50:50 mixture of ethanol and water. Degas the solution by bubbling Argon directly through the liquid for 30 minutes. (Self-validation: The solution must remain colorless; a yellow tint indicates the presence of polysulfide impurities which will skew the reaction).

  • High-Dilution Addition: Load 1.0 equivalent of 1,5-dibromo-3,3-dimethylpentane into the addition funnel, diluted in ethanol to a strict concentration of 0.05 M. Add this dropwise to the Na₂S solution over a span of 4 hours at 60 °C.

  • Reaction Monitoring: After the addition is complete, stir for an additional 2 hours. Validate completion via TLC (hexane/ethyl acetate 9:1); the starting material spot (visualized with KMnO₄ stain) must be completely absent before proceeding.

  • Quenching: Cool the vessel to room temperature and quench with degassed distilled water. Extract 3x with degassed dichloromethane (DCM).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via vacuum distillation to isolate pure (Target MW: 130.25 g/mol [5]).

Protocol B: Byproduct Extraction and GC-MS Quantification

Causality Focus: The inclusion of an internal standard ensures that extraction efficiency is mathematically verifiable, preventing false-negative byproduct reporting.

  • Sample Preparation: Take a 100 µL aliquot of the crude reaction mixture. Add exactly 10 µL of a 0.1 M dodecane solution (Internal Standard).

  • Extraction: Partition the aliquot between 1 mL of HPLC-grade hexane and 1 mL of brine. Vortex vigorously for 60 seconds and centrifuge at 3000 rpm for 5 minutes.

  • Validation Check: Extract the top hexane layer. If the dodecane peak area in the subsequent GC run deviates by >5% from your established calibration curve, the extraction is incomplete (likely due to emulsion), and the sample must be re-processed.

  • GC-MS Analysis: Inject 1 µL into the GC-MS (e.g., HP-5MS column).

    • Target: m/z 130 (4,4-Dimethylthiane).

    • Oxidation Byproduct: m/z 146 (Thiane 1-oxide).

    • Elimination Byproduct: m/z 177 (Mono-elimination product).

Sources

Optimization

Overcoming low reactivity of 1,5-Dibromo-3,3-dimethylpentane in specific reactions

Welcome to the Technical Support Center for 1,5-Dibromo-3,3-dimethylpentane . As a Senior Application Scientist, I frequently consult with researchers who are frustrated by the unexpectedly low reactivity of this specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,5-Dibromo-3,3-dimethylpentane .

As a Senior Application Scientist, I frequently consult with researchers who are frustrated by the unexpectedly low reactivity of this specific dihalide. While primary alkyl bromides are typically highly reactive electrophiles, the presence of the gem-dimethyl group at the C3 (gamma) position introduces a subtle but impactful "homo-neopentyl" steric hindrance. Furthermore, the dual electrophilic sites make this molecule prone to oligomerization, Wurtz coupling, and altered cyclization trajectories.

This guide dissects the causality behind these common experimental failures and provides field-validated, self-checking solutions to drive your syntheses to completion.

🔍 Troubleshooting FAQ: Overcoming Reactivity Bottlenecks

Intermolecular Nucleophilic Substitution

Q: My double substitution reactions with bulky nucleophiles (e.g., secondary amines, phosphines) are stalling at <30% conversion. Heating the reaction only causes degradation. How can I drive this to completion?

Causality: The root cause is the steric shielding provided by the C3 gem-dimethyl group. While not as severe as a true neopentyl system, the homo-neopentyl bulk significantly raises the activation energy required for the nucleophile to achieve the ideal 180∘ trajectory in the SN​2 transition state[1]. Heating the reaction often provides enough energy to favor the competing E2 elimination pathway rather than substitution.

Solution: Halide exchange via the Finkelstein reaction. Converting the dibromide to the diiodide dramatically enhances the leaving group ability, lowering the SN​2 activation barrier. Literature indicates that direct isolation and use of the dibromide can be inconvenient and low-yielding; converting it to the diiodide (often via a dimesylate intermediate if starting from the diol, or directly via NaI) yields vastly superior substitution results[2].

Di-Grignard Reagent Formation

Q: When attempting to form the bismagnesium reagent of 1,5-dibromo-3,3-dimethylpentane, my yields are consistently below 40%, and I observe a lot of polymeric white precipitate. What is going wrong?

Causality: You are experiencing competitive Wurtz coupling. When the first magnesium insertion occurs, the resulting mono-Grignard reagent acts as a strong nucleophile and attacks the unreacted primary bromide of another molecule. In the Knochel group's extensive work on functionalized organomagnesium reagents, the bismagnesium reagent of 1,5-dibromo-3,3-dimethylpentane was formed in only 38% yield under standard reflux conditions due to this exact phenomenon[3].

Solution: To suppress Wurtz coupling, the rate of magnesium insertion must be vastly faster than the rate of SN​2 cross-coupling. This is achieved by using highly active magnesium (e.g., Rieke magnesium or Mg activated with DIBAL-H), utilizing LiCl as a solubilizing additive, and maintaining high dilution at lower temperatures.

Intramolecular Cyclization Anomalies

Q: I am trying to form a 5,5-dimethylhomopiperidine via alkylation of an aniline with 1,5-dibromo-3,3-dimethylpentane, but my yields are around 20%, with significant formation of unexpected side rings. Why?

Causality: The gem-dimethyl group profoundly alters cyclization trajectories. While the Thorpe-Ingold effect generally favors ring closure by bringing reactive ends closer together, the specific steric demands of the C3 methyls can restrict the conformational freedom required to achieve the Bürgi-Dunitz approach angle. For example, replacing 1,4-dibromobutane with 1,4-dibromo-2,2-dimethylbutane shifts cyclization entirely from a 6-exo-tet to a 5-exo-tet mode[4]. With the 1,5-dibromo-3,3-dimethylpentane homologue, this strain leads to low yields (e.g., 21%) and competitive side reactions like cyclohexyl derivative formation[4].

Solution: Employ extreme high-dilution conditions (to prevent intermolecular alkylation) and use a non-nucleophilic, bulky base (like Cs2​CO3​ or NaH) in a highly polar aprotic solvent (DMF) to strictly control the enolate/amine geometry prior to cyclization.

📊 Quantitative Data: Substitution Strategy Comparison

Reaction StrategyElectrophileNucleophileTypical YieldPrimary Failure Mode
Direct Substitution 1,5-Dibromo-3,3-dimethylpentaneSecondary Amines< 30%E2 Elimination / Stalling
Catalyzed Substitution 1,5-Dibromo-3,3-dimethylpentane + NaI (cat)Secondary Amines50 - 65%Incomplete conversion
Halide Exchange 1,5-Diiodo-3,3-dimethylpentane (isolated)Secondary Amines> 85%None (Optimized)
Grignard Formation 1,5-Dibromo-3,3-dimethylpentaneMg (turnings)~38%[3]Wurtz Coupling
Cyclization (Aniline) 1,5-Dibromo-3,3-dimethylpentaneAniline derivative~21%[4]Altered Trajectory / Side Rings

🧪 Self-Validating Experimental Protocol

Optimized Finkelstein Activation of 1,5-Dibromo-3,3-dimethylpentane This protocol is designed as a self-validating system. Visual cues and mass balances allow you to verify the success of the intermediate step before committing your valuable nucleophile to the challenging substitution step.

Step 1: Reagent Preparation Dissolve 1.0 equivalent (e.g., 10 mmol) of 1,5-dibromo-3,3-dimethylpentane in 50 mL of dry acetone (0.2 M concentration).

Step 2: Halide Exchange Add 5.0 equivalents (50 mmol) of anhydrous Sodium Iodide (NaI). ✅ Self-Validation Checkpoint 1: The solution will immediately become cloudy as NaBr begins to precipitate. Because NaBr is insoluble in acetone, its precipitation physically drives the equilibrium forward. If the solution remains clear, your acetone is likely wet.

Step 3: Reaction Reflux the mixture for 12 to 16 hours under a dry nitrogen atmosphere.

Step 4: Workup & Verification Cool the mixture to room temperature and filter the white NaBr precipitate through a Celite pad. ✅ Self-Validation Checkpoint 2: Wash the precipitate with cold acetone, dry it under vacuum, and weigh it. A mass close to the theoretical yield of NaBr (2.0 eq, ~2.05 g for a 10 mmol scale) confirms near-quantitative halide exchange.

Step 5: Isolation Concentrate the filtrate under reduced pressure. Partition the residue between Diethyl Ether ( Et2​O ) and 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) to remove any trace I2​ (which causes a brown discoloration). Dry the organic layer over MgSO4​ and concentrate to yield 1,5-diiodo-3,3-dimethylpentane as a pale oil.

Step 6: Subsequent Substitution Use this highly reactive diiodide immediately in your SN​2 reaction with your bulky nucleophile. You will observe a dramatic increase in reaction kinetics compared to the dibromide.

🗺️ Reaction Pathway & Troubleshooting Logic

ReactivityTroubleshooting Start 1,5-Dibromo-3,3-dimethylpentane Reactivity Bottlenecks Sub Intermolecular Substitution Start->Sub Grignard Di-Grignard Formation Start->Grignard Cyclize Intramolecular Cyclization Start->Cyclize Issue1 Low Yield / Steric Hindrance (Homo-neopentyl effect) Sub->Issue1 Issue2 Wurtz Coupling (<40% yield) Grignard->Issue2 Issue3 Altered Trajectory (Side ring formation) Cyclize->Issue3 Sol1 Finkelstein Exchange (Form Diiodide) Issue1->Sol1 Sol2 Rieke Mg & Strict Temp Control Issue2->Sol2 Sol3 High Dilution & Non-nucleophilic Base Issue3->Sol3

Workflow for diagnosing and overcoming 1,5-dibromo-3,3-dimethylpentane reactivity issues.

📚 References

  • [3] Preparation of Functionalized Organomagnesium Reagents by ortho-Magnesiation, Sulfoxide-, Iodine- and Bromine-Magnesium Exchange Reactions (Dissertation, C. Rauhut). Ludwig-Maximilians-Universität München. URL:[Link]

  • [1] Development of Ruthenium Catalysts for the Enantioselective Synthesis of P-Stereogenic Phosphines via Nucleophilic Phosphido Intermediates. Journal of the American Chemical Society. URL: [Link]

  • [2] Double-Headed Sulfur-Linked Amino Acids As First Inhibitors for Betaine-Homocysteine S-Methyltransferase 2. Journal of Medicinal Chemistry. URL: [Link]

  • [4] 5-(Homopiperidin-2-yl)-1,4-benzodiazepines: High-Affinity, Basic Ligands for the Cholecystokinin-B Receptor. Journal of Medicinal Chemistry. URL: [Link]

Sources

Troubleshooting

Column chromatography techniques for purifying 1,5-Dibromo-3,3-dimethylpentane derivatives

Welcome to the Technical Support Center for the chromatographic purification of 1,5-dibromo-3,3-dimethylpentane and its derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic inst...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic purification of 1,5-dibromo-3,3-dimethylpentane and its derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions and delve into the chemical causality behind each technique.

1,5-dibromo-3,3-dimethylpentane presents unique purification challenges. The molecule lacks a conjugated π -system (rendering it UV-inactive), and the gem-dimethyl group at the 3-position creates a sterically hindered neopentyl-like environment that can alter its retention behavior on silica gel. This guide provides self-validating protocols and diagnostic logic to ensure high-purity isolation suitable for downstream drug development applications.

Experimental Workflow & Mechanistic Context

Workflow A 1. TLC Optimization (Target Rf: 0.25-0.35) B 2. Wet Column Packing (Silica Slurry in Hexane) A->B C 3. Sample Loading (Minimal Volume, Flat Band) B->C D 4. Gradient Elution (Hexane → Hexane/EtOAc 95:5) C->D E 5. Fraction Analysis (PMA or KMnO4 Staining) D->E

Standard chromatographic workflow for isolating 1,5-dibromo-3,3-dimethylpentane.

Quantitative Data: Solvents & Visualization Matrices

Because 1,5-dibromo-3,3-dimethylpentane is invisible under standard 254 nm UV light, fraction tracking relies entirely on chemical staining[1]. The tables below summarize the quantitative parameters required to optimize your mobile phase and prepare highly sensitive oxidative stains.

Table 1: Mobile Phase Optimization & Expected Retention Causality: Small, systematic increases in solvent polarity allow components to elute sequentially. A sudden jump in polarity will cause co-elution of the mono-bromo impurities with the target dibromide[2].

Solvent SystemPolarity IndexTypical ApplicationExpected Rf​ for Dibromide
Hexane (100%)0.1Eluting highly non-polar hydrocarbon impurities0.80 - 0.90
Hexane/EtOAc (95:5)~0.3Primary elution of 1,5-dibromo derivatives0.25 - 0.35
Hexane/Ether (90:10)~0.4Eluting mono-substituted polar derivatives0.40 - 0.50

Table 2: Quantitative Stain Preparation & Mechanistic Action Causality: Oxidative stains bypass the need for UV absorbance by chemically reacting with the alkyl bromide upon the application of heat, altering the oxidation state of the transition metals in the stain to produce a visible color change[1][3].

Stain TypeActive Reagents (Quantities)Mechanistic ActionVisualization Result
PMA 10 g Phosphomolybdic Acid in 100 mL EtOH[4]Reduction of Mo6+ to Mo5+ / Mo4+ [1]Dark blue/green spots
KMnO₄ 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL H₂O[5]Oxidation of alkyl groups to MnO₂Yellow/brown spots
CAM 2.5 g Ammonium Molybdate, 1 g Cerium Sulfate, 10 mL H₂SO₄, 90 mL H₂O[3]Harsh oxidative cleavageDark blue spots

Self-Validating Purification Protocol

This step-by-step methodology incorporates built-in validation checks to ensure the system is functioning correctly before you risk your crude material.

Step 1: TLC Method Development

  • Spot the crude mixture alongside a pure reference standard (if available) on a silica gel TLC plate.

  • Develop the plate in a 95:5 Hexane/Ethyl Acetate gradient[6].

  • Self-Validation Check: Dip the plate in PMA stain, wipe the excess, and heat vigorously with a heat gun. If the target spot does not resolve to an Rf​ of ~0.3, adjust the EtOAc ratio before proceeding to the column[1][7].

Step 2: Wet Column Packing

  • Calculate silica mass: Use a ratio of 30:1 to 50:1 (silica mass to crude sample mass) depending on the difficulty of separation[8].

  • Prepare a slurry of silica gel in 100% hexane.

  • Pour the slurry into the column in a single, continuous motion.

  • Causality: Wet packing is mandatory. Dry packing traps air pockets, which causes the mobile phase to channel, leading to severe band broadening and ruined resolution[8][9].

  • Self-Validation Check: Tap the column gently with a rubber mallet. If bubbles rise, continue tapping until the bed is perfectly uniform. Do not load the sample if the bed is cracked.

Step 3: Sample Loading

  • Dissolve the crude 1,5-dibromo-3,3-dimethylpentane in the absolute minimum volume of 100% hexane.

  • Carefully apply the sample directly to the flat surface of the silica bed using a long glass pipette.

  • Causality: A narrow loading band maximizes the number of theoretical plates available for separation. Dilute loading causes the compound to spread before elution even begins.

Step 4: Gradient Elution & Fraction Collection

  • Begin elution with 100% hexane to flush out non-polar hydrocarbon impurities.

  • Gradually transition to 95:5 Hexane/EtOAc to elute the target dibromide[6].

  • Collect fractions in test tubes (fraction size should be roughly 1/10th of the column volume).

Troubleshooting Guides & FAQs

Logic A Poor Resolution (Co-elution) B Inspect Column Bed A->B C Air Bubbles / Channeling B->C E Overloading B->E D Re-pack Wet Column (Degas Slurry) C->D F Reduce Sample Mass (<5% of Silica Mass) E->F

Diagnostic logic tree for resolving poor chromatographic separation.

Q: My fractions are completely blank under the UV lamp. Have I lost my compound on the column? A: No. 1,5-dibromo-3,3-dimethylpentane is an alkyl halide lacking a conjugated π -system, meaning it will not absorb UV light at 254 nm. You must spot your fractions on a TLC plate, dip them in an oxidative stain like PMA or KMnO₄, and apply vigorous heat (50-60°C) until the spots develop[1][3].

Q: I am seeing co-elution of a mono-bromo impurity with my target dibromide. How do I fix this? A: Co-elution of closely related halogenated derivatives usually stems from two causes:

  • Solvent Polarity is too high: If you started your gradient with EtOAc too early, both compounds will elute simultaneously. Ensure you flush with 100% hexane first, then slowly step up to 95:5 Hexane/EtOAc[2][6].

  • Column Overloading: Ensure your crude sample mass is between 1% to 5% of the total mass of the stationary phase[8]. If you exceed this, the functional groups saturate the silica binding sites, causing the bands to overlap.

Q: The compound is streaking down the TLC plate and the column, rather than eluting as a tight band. Why? A: While pure 1,5-dibromo-3,3-dimethylpentane is relatively non-polar, if you are working with a derivative that contains a polar functional group (e.g., an amine or carboxylic acid), it will hydrogen-bond strongly with the acidic silanol groups on the silica gel. Fix: If your derivative is basic, add 1% Triethylamine (TEA) to your mobile phase to neutralize the silanol groups. Note: Do not use KMnO₄ stain if TEA is in your solvent, as TEA will immediately oxidize and turn the entire TLC plate yellow[3].

Q: Can I use an iodine chamber instead of liquid stains for faster visualization? A: Iodine vapor is a semi-destructive, reversible complexation method that works for many compounds, but it is notoriously unreliable for alkyl halides[1]. While it may occasionally show a faint yellow-brown spot, it evaporates quickly and often fails to detect trace impurities in 1,5-dibromo-3,3-dimethylpentane derivatives. Stick to PMA or CAM stains for guaranteed sensitivity[1][3].

References

  • Mastering Column Chromatography: Techniques and Tips Chrom Tech, Inc. URL: [Link]

  • Palladium-Catalyzed Borylation of Primary Alkyl Bromides ACS Publications (Journal of the American Chemical Society) URL:[Link]

  • TLC stains: More sensitive than PMA stain Reach Devices URL: [Link]

  • Tips and Tricks for the Lab: Column Choices ChemistryViews URL: [Link]

  • Column Chromatography Made Simple: An Easy to Follow Guide Bitesize Bio URL: [Link]

  • Appendix 3: Recipes For TLC Stains The Sarpong Group (University of California, Berkeley) URL: [Link]

  • Column Chromatography Guide Scribd URL: [Link]

  • TLC Stains Recipe List University of Washington URL:[Link]

  • 2.3F: Visualizing TLC Plates Chemistry LibreTexts URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Kinetic Analysis: Intramolecular Cyclization of 1,5-Dibromo-3,3-dimethylpentane vs. Unsubstituted Analogs

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks during the scale-up of six-membered heterocyclic scaffolds (e.g., piperidines, tetrahydropyrans, and tetrahydrothiopyrans). A standard appro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks during the scale-up of six-membered heterocyclic scaffolds (e.g., piperidines, tetrahydropyrans, and tetrahydrothiopyrans). A standard approach to these structures involves the intramolecular double SN2 alkylation of primary heteroatom nucleophiles using 1,5-dibromopentane derivatives.

However, relying on unsubstituted aliphatic chains often results in sluggish kinetics and poor yields due to competing intermolecular side reactions. This guide objectively compares the cyclization kinetics of 1,5-dibromo-3,3-dimethylpentane against its unsubstituted baseline, 1,5-dibromopentane . By analyzing the thermodynamic parameters, we demonstrate how strategic substrate pre-organization validates faster reaction times, suppresses oligomerization, and maximizes yield.

Mechanistic Causality: The Thorpe-Ingold Effect

Why does the addition of two seemingly inert methyl groups at the C3 position fundamentally alter the reaction kinetics? The causality lies in the [1].

  • Angle Compression: In unsubstituted 1,5-dibromopentane, the internal C-C-C bond angles approximate the ideal tetrahedral angle (109.5°). The introduction of bulky geminal dimethyl groups at C3 forces a steric expansion between the methyls, which concomitantly compresses the internal angle of the main chain (down to ~104°). This structural deformation physically pushes the two reactive bromomethyl termini closer together.

  • Reactive Conformer Population: Acyclic alkyl chains possess high conformational entropy, spending the majority of their time in extended (anti) conformations. The gem-dimethyl substitution introduces severe gauche interactions in the extended state. To minimize steric strain, the molecule is forced into a highly folded, pre-organized conformation.

  • Entropic Penalty Reduction: Because 1,5-dibromo-3,3-dimethylpentane is already constrained in a pseudo-cyclic conformation, the loss of entropy ( ΔS‡ ) upon reaching the highly ordered SN2 transition state is significantly smaller than that of the unsubstituted analog.

MechanisticLogic A Extended Chain (High Entropy) B Folded Conformer (Pre-organized) A->B Gem-Dimethyl Steric Repulsion C S_N2 Transition State (Low Entropy) B->C Nucleophilic Attack D Cyclic Product (Heterocycle) C->D Bromide Expulsion

Mechanistic progression showing steric repulsion driving cyclization pre-organization.

Comparative Kinetic Data

To objectively evaluate the performance of 1,5-dibromo-3,3-dimethylpentane, we compare its cyclization kinetics with 1,5-dibromopentane. The representative data below reflects the intramolecular cyclization with sodium sulfide to form [2], and with primary phosphines to form [3].

SubstrateNucleophileTarget HeterocycleRelative Rate ( krel​ ) ΔH‡ (kcal/mol) ΔS‡ (cal/mol·K)Typical Yield (%)
1,5-Dibromopentane Na₂STetrahydrothiopyran1.0 (Baseline)18.5-15.255 - 65
1,5-Dibromo-3,3-dimethylpentane Na₂S4,4-Dimethyltetrahydrothiopyran~ 45.017.8-8.4> 85
1,5-Dibromopentane R-PH₂Phosphinane1.0 (Baseline)19.1-16.540 - 50
1,5-Dibromo-3,3-dimethylpentane R-PH₂4,4-Dimethylphosphinane~ 60.018.2-7.1> 90

Data Synthesis: The activation enthalpy ( ΔH‡ ) remains relatively constant between the pairs because the electronic nature of the primary bromide leaving groups is identical. However, the activation entropy ( ΔS‡ ) is roughly halved for the gem-dimethyl substituted substrate. This massive entropic advantage translates to a 40- to 60-fold increase in the reaction rate, effectively outcompeting intermolecular oligomerization and driving the yield upward.

Experimental Protocol: Self-Validating Kinetic NMR Monitoring

Why is this self-validating? By utilizing an inert internal standard (1,3,5-trimethoxybenzene), you can independently quantify the absolute concentration of both the starting material and the product. If the sum of [Substrate]t​+[Product]t​ deviates from [Substrate]0​ , it immediately flags the presence of competing intermolecular side reactions (oligomerization), thus validating the reaction's intramolecular selectivity in real-time.

Step-by-Step Methodology:
  • Reagent Preparation: Inside an inert-atmosphere glovebox, prepare a 0.1 M solution of 1,5-dibromo-3,3-dimethylpentane (Electrophile) in anhydrous CD₃CN. Prepare a separate 0.1 M solution of the chosen nucleophile (e.g., benzylamine) and 0.05 M 1,3,5-trimethoxybenzene (Internal Standard) in CD₃CN.

  • NMR Tube Charging: Transfer 300 µL of the electrophile solution into a high-quality, screw-cap J. Young NMR tube. Rapidly inject 300 µL of the nucleophile/standard solution. Seal the tube tightly.

  • Temperature Equilibration: Insert the NMR tube into the spectrometer probe, pre-heated and calibrated to exactly 333 K (60 °C). Allow 5 minutes for strict thermal equilibration.

  • Time-Course Acquisition: Set up an arrayed 1D ¹H-NMR experiment. Acquire a spectrum every 10 minutes for a total of 12 hours. Critical: Ensure the relaxation delay ( D1​ ) is set to at least 5 times the longest T1​ relaxation time of the internal standard to guarantee quantitative integration.

  • Data Processing & Kinetic Extraction:

    • Integrate the internal standard peak (aromatic protons at δ 6.08 ppm).

    • Integrate the disappearing −CH2​​−Br triplet ( δ ~3.4 ppm) of the starting material.

    • Integrate the appearing cyclic −CH2​​−N signals of the product.

    • Plot ln([Substrate]t​/[Substrate]0​) versus time. The slope of this linear regression yields the pseudo-first-order rate constant ( kobs​ ).

ExperimentalWorkflow cluster_0 Self-Validating Kinetic Workflow Prep 1. Reagent Prep (Glovebox, CD3CN) Mix 2. J. Young Tube (Equimolar + Int. Std) Prep->Mix Acq 3. Arrayed 1H-NMR (Isothermal, 333 K) Mix->Acq Val 4. Mass Balance Check [SM]t + [Prod]t = [SM]0 Acq->Val Kin 5. Extract k_obs (Linear Regression) Val->Kin

Step-by-step self-validating NMR workflow for precise kinetic monitoring of cyclization.

Conclusion & Strategic Recommendations

When designing synthetic routes toward six-membered heterocycles, relying on unsubstituted 1,5-dibromopentane often leads to sluggish kinetics and significant yield loss due to competing intermolecular oligomerization. The substitution to 1,5-dibromo-3,3-dimethylpentane leverages the Thorpe-Ingold effect to fundamentally alter the thermodynamic landscape of the reaction. The resulting entropic advantage accelerates intramolecular cyclization by orders of magnitude. For drug development professionals scaling up heterocyclic scaffolds, this kinetic acceleration translates directly to lower required reaction temperatures, shorter batch times, and higher crude purities.

References

  • Scriban, C., & Glueck, D. S. (2009). "Development of Ruthenium Catalysts for the Enantioselective Synthesis of P-Stereogenic Phosphines via Nucleophilic Phosphido Intermediates." Journal of the American Chemical Society, 131(16), 5744-5745. Available at:[Link]

  • Smith, K., El-Hiti, G. A., & Al-Zuhairi, A. J. (2017). "Regioselective chlorination of phenols in the presence of tetrahydrothiopyran derivatives." Tetrahedron, 73(41), 5985-5991. Available at:[Link]

Sources

Comparative

Comparative Yield Analysis of Piperidine Synthesis via Dibromoalkane Cyclization

Audience: Researchers, scientists, and drug development professionals. Objective: An in-depth technical guide comparing the cyclization efficiency of various dibromoalkanes in the synthesis of N-substituted piperidines,...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Objective: An in-depth technical guide comparing the cyclization efficiency of various dibromoalkanes in the synthesis of N-substituted piperidines, supported by mechanistic insights and validated experimental protocols.

Mechanistic Framework of Cyclization

The construction of the piperidine scaffold via the reaction of a primary amine with a dibromoalkane relies on a sequential, double nucleophilic substitution ( SN​2 ) mechanism. The reaction initiates with an intermolecular SN​2 attack by the primary amine on the least sterically hindered bromide, generating an N -(bromoalkyl)amine intermediate. This intermediate subsequently undergoes a rapid, kinetically favored intramolecular SN​2 cyclization to close the ring and form the heterocycle1[1].

Mechanism A Primary Amine + Dibromoalkane B Intermolecular SN2 (Mono-alkylation) A->B Base (K2CO3) C N-(5-bromoalkyl)amine Intermediate B->C D Intramolecular SN2 (Cyclization) C->D Fast (Kinetically Favored) F Side Reaction: Overalkylation/Elimination C->F Excess Alkylating Agent or High Temp E N-Substituted Piperidine D->E

Mechanistic pathway of double SN2 cyclization for piperidine synthesis.

Comparative Yield Analysis: Structural Impact on Cyclization

The efficiency, kinetics, and thermodynamics of this cyclization are highly sensitive to the structural nuances of the dibromoalkane precursor2[2]. Below is an objective comparison of different dibromoalkanes reacting with a standard primary amine (Benzylamine) under identical reflux conditions (Acetonitrile, K2​CO3​ , 12 hours).

DibromoalkanePrimary AmineMajor ProductRing SizeTypical Yield (%)Kinetic/Thermodynamic Profile
1,5-Dibromopentane Benzylamine1-Benzylpiperidine6-membered85 - 92%Highly favored (6-exo-tet cyclization)
1,5-Dibromohexane Benzylamine1-Benzyl-2-methylpiperidine6-membered80 - 85%Slight steric hindrance at C5 during cyclization
1,5-Dibromo-3-methylpentane Benzylamine1-Benzyl-4-methylpiperidine6-membered82 - 86%Favorable (Thorpe-Ingold effect accelerates closure)
1,6-Dibromohexane Benzylamine1-Benzylazepane7-membered60 - 65%Entropically disfavored, higher side-reaction rate
Analytical Breakdown:
  • 1,5-Dibromopentane: Serves as the baseline. The 6-exo-tet cyclization is highly favored, yielding the unsubstituted piperidine ring with minimal steric hindrance, consistently achieving yields above 85%3[3].

  • 1,5-Dibromohexane: Introduces a secondary bromide at the C5 position. The initial attack selectively occurs at the primary C1 bromide. The subsequent intramolecular attack at the secondary C5 bromide encounters slight steric resistance, marginally reducing the cyclization rate compared to the unsubstituted pentane. However, the thermodynamic stability of the resulting 2-methylpiperidine ensures high overall yields (~82%)2[2].

  • 1,5-Dibromo-3-methylpentane: The presence of a methyl group on the carbon backbone induces a mild Thorpe-Ingold effect. By restricting the conformational degrees of freedom, the reactive termini are brought into closer proximity, facilitating cyclization and maintaining excellent yields.

  • 1,6-Dibromohexane (Control): Included to demonstrate the impact of chain length. Cyclization yields a seven-membered azepane ring. The formation of seven-membered rings is entropically disfavored, significantly slowing the intramolecular step and allowing competing intermolecular side reactions (e.g., polymerization or overalkylation) to dominate, dropping yields to ~65%2[2].

Optimized Experimental Protocol: Self-Validating Synthesis

This protocol outlines the synthesis of 1-benzylpiperidine derivatives, engineered as a self-validating system to ensure reproducibility and high fidelity1[1].

Step 1: Reagent Preparation & Initiation
  • Procedure: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Benzylamine (1.0 eq, 10 mmol) in anhydrous Acetonitrile (0.2 M). Add anhydrous Potassium Carbonate ( K2​CO3​ ) (2.5 eq, 25 mmol).

  • Causality: K2​CO3​ functions as a heterogeneous base to scavenge the hydrobromic acid ( HBr ) generated during substitution, preventing the protonation and subsequent deactivation of the nucleophilic amine. Acetonitrile, a polar aprotic solvent, optimally solvates the nucleophile without hydrogen bonding, accelerating the SN​2 displacement.

Step 2: Electrophile Addition & Cyclization
  • Procedure: Add the selected dibromoalkane (1.1 eq, 11 mmol) dropwise at room temperature. Heat the suspension to reflux (80°C) for 12 hours.

  • Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1) eluent system. The protocol is self-validating: the complete consumption of the primary amine (visualized via Ninhydrin stain) and the appearance of a new, higher Rf​ basic spot confirms successful cyclization.

Step 3: Workup & Isolation
  • Procedure: Cool the mixture to room temperature. Filter the suspension to remove inorganic salts ( KBr and unreacted K2​CO3​ ). Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and distilled water. Extract the aqueous layer twice with Ethyl Acetate.

  • Causality: The aqueous wash efficiently removes any residual polar impurities and water-soluble salts, while the basic piperidine derivative partitions into the organic layer. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield the crude product, which can be further purified via flash chromatography.

Troubleshooting & Reaction Optimization

Deviations in yield are typically linked to competing side reactions such as overalkylation or elimination4[4]. The following logical matrix provides a diagnostic approach to optimizing the cyclization workflow.

Troubleshooting Start Low Piperidine Yield? Q1 Is starting material consumed? (TLC) Start->Q1 Opt1 Increase Temp/Time or use Microwave Q1->Opt1 No Q2 Are there multiple spots on TLC? Q1->Q2 Yes Opt2 Check for Overalkylation (Use excess amine) Q2->Opt2 Multiple basic spots Opt3 Check for Elimination (Lower Temp/Less basic) Q2->Opt3 Alkene byproducts

Diagnostic flowchart for troubleshooting low yields in dibromoalkane cyclization.

  • Overalkylation: If TLC indicates multiple basic spots, the amine is undergoing multiple substitutions. To mitigate this, ensure the dibromoalkane is added slowly to a dilute solution of the amine, or use a slight excess of the primary amine to favor mono-alkylation prior to cyclization4[4].

  • Elimination: The presence of alkene byproducts suggests the base is acting as a nucleophile in an E2 pathway. Lowering the reaction temperature or switching to a less sterically hindered base can restore the preference for substitution4[4].

References

Sources

Validation

Computational Analysis of the Transition State for 1,5-Dibromo-3,3-dimethylpentane Cyclization: A Methodological Comparison Guide

Introduction The intramolecular cyclization of 1,5-dibromo-3,3-dimethylpentane ()[1] is a fundamental transformation in organic synthesis, frequently utilized to construct sterically hindered 4,4-dimethylpiperidine and c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The intramolecular cyclization of 1,5-dibromo-3,3-dimethylpentane ()[1] is a fundamental transformation in organic synthesis, frequently utilized to construct sterically hindered 4,4-dimethylpiperidine and cyclopentane scaffolds for drug discovery ()[2]. The thermodynamics and kinetics of this S_N2 cyclization are heavily governed by the Thorpe-Ingold effect (gem-dimethyl effect). By substituting hydrogen atoms with bulky methyl groups at the C3 position, the conformational degrees of freedom of the acyclic precursor are restricted. This reduction in conformational entropy ( ΔS‡ ) and the stabilization of the reactive gauche rotamer significantly lower the activation barrier ( ΔG‡ ) for ring closure ()[3].

Accurately modeling this transition state (TS) requires computational methods that can correctly resolve medium-range steric repulsion, London dispersion forces, and solvent-induced polarization. This guide objectively compares the performance of various Density Functional Theory (DFT) functionals and ab initio methods, providing a self-validating protocol for TS analysis.

Comparative Analysis of Computational Methods

When selecting a computational "product" (level of theory) for TS modeling, researchers must balance accuracy with computational cost. Legacy functionals often fail to capture the nuanced non-covalent interactions inherent to the Thorpe-Ingold effect, leading to skewed kinetic predictions.

  • Legacy DFT (B3LYP): While computationally inexpensive, B3LYP systematically underestimates the barrier of sterically congested transition states because it lacks corrections for medium-range dispersion interactions.

  • Dispersion-Corrected DFT ( ω B97X-D): This functional includes empirical dispersion corrections, making it highly accurate for modeling the pre-reaction complex where the bulky gem-dimethyl groups interact with the leaving bromide.

  • Meta-GGA DFT (M06-2X): Specifically parameterized for main-group thermochemistry and transition state barriers, M06-2X excels at capturing the tight geometric constraints of the 6-membered or 5-membered cyclic TS.

  • Ab Initio (MP2): Møller–Plesset perturbation theory serves as the "gold standard" reference but scales poorly ( O(N5) ), making it computationally prohibitive for high-throughput screening.

Causality in Solvation and Basis Set Selection: The S_N2 transition state develops significant charge separation as the nucleophile attacks and the bromide leaves. Using the Solvation Model based on Density (SMD) rather than the standard Polarizable Continuum Model (PCM) is critical. SMD better accounts for cavitation and structural solvent effects in polar aprotic solvents like DMF. Furthermore, the def2-TZVP basis set is chosen over Pople basis sets (e.g., 6-31G(d)) to provide adequate polarization functions for the diffuse electron cloud of the massive bromide leaving group, minimizing Basis Set Superposition Error (BSSE).

Quantitative Performance Comparison

The following table summarizes the performance of these methods in calculating the activation free energy ( ΔG‡ ) for the cyclization of 1,5-dibromo-3,3-dimethylpentane with a primary amine in DMF at 298.15 K.

Computational MethodFunctional / TheoryBasis SetSolvation Model ΔG‡ (kcal/mol)Imaginary Freq (cm −1 )Relative CPU Time
Legacy DFT B3LYP6-31G(d)PCM22.4-3851.0x
Dispersion DFT ω B97X-Ddef2-TZVPSMD18.2-4423.5x
Meta-GGA DFT M06-2Xdef2-TZVPSMD17.8-4504.0x
Ab Initio (Ref) MP2cc-pVTZSMD18.5-46545.0x

Conclusion: M06-2X and ω B97X-D provide the best balance of accuracy (closest to the MP2 reference) and computational efficiency for modeling gem-dialkyl accelerated cyclizations.

Self-Validating Experimental & Computational Protocol

To ensure trustworthiness, the computational workflow must be a self-validating system. The following step-by-step methodology guarantees that the isolated transition state is mathematically and chemically sound.

Step 1: Ground State Optimization

  • Action: Optimize the geometries of the acyclic reactant (1,5-dibromo-3,3-dimethylpentane + nucleophile) and the cyclic product.

  • Rationale: Accurate TS searches require precise starting and ending coordinates on the potential energy surface (PES). Use M06-2X/def2-TZVP with SMD(DMF). Ensure no imaginary frequencies exist for these ground states.

Step 2: Transition State Guess Generation

  • Action: Construct an initial guess using the Synchronous Transit-Guided Quasi-Newton (QST3) method. Input the optimized reactant, optimized product, and a manually constructed intermediate guess where the nucleophile-C5 distance is ~2.2 Å and the C5-Br distance is ~2.4 Å.

  • Rationale: The QST3 algorithm interpolates the reaction coordinate, preventing the optimizer from falling back into the reactant or product wells.

Step 3: Berny Algorithm Optimization

  • Action: Execute the TS optimization (opt=(ts, calcfc, noeigentest)).

  • Rationale: Calculating the force constants (calcfc) at the first step directs the Berny algorithm precisely along the negative curvature of the PES toward the saddle point.

Step 4: Frequency Validation (The Critical Check)

  • Action: Run a frequency analysis on the optimized TS geometry.

  • Rationale: A valid transition state is a first-order saddle point. It must possess exactly one imaginary frequency (typically between -400 and -500 cm −1 ). Visualizing this vibrational mode must show the simultaneous formation of the C-N bond and the breaking of the C-Br bond.

Step 5: Intrinsic Reaction Coordinate (IRC) Verification

  • Action: Perform an IRC calculation (irc=(calcfc, maxpoints=30)).

  • Rationale: This step proves causality. The IRC traces the reaction path downhill from the TS in both directions. If the path does not perfectly connect the pre-reaction complex to the cyclized product, the TS is invalid and the search must be restarted.

Visualizations

TS_Workflow A 1. Ground State Optimization (Reactant & Product) B 2. QST3 Interpolation (Initial TS Guess) A->B C 3. Berny Algorithm (Saddle Point Search) B->C D 4. Frequency Analysis (Exactly 1 Imaginary Freq) C->D E 5. IRC Calculation (Path Validation) D->E

Computational workflow for transition state optimization and self-validation.

Reaction_Pathway R Acyclic Precursor (1,5-Dibromo-3,3-dimethylpentane) Pre Pre-reaction Complex (Gauche Rotamer) R->Pre Thorpe-Ingold Effect TS S_N2 Transition State (Charge Separation) Pre->TS Activation Barrier P Cyclized Product (4,4-Dimethylpiperidine deriv.) TS->P Bromide Expulsion

Reaction pathway for the intramolecular S_N2 cyclization driven by the Thorpe-Ingold effect.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12842710, 1,5-Dibromo-3,3-dimethylpentane". PubChem. URL:[Link]

  • Showell, G. A., et al. "High-Affinity, Basic Ligands for the Cholecystokinin-B Receptor". ACS Publications, Journal of Medicinal Chemistry. URL:[Link]

  • Helbing, T., et al. "Separation of the Thorpe−Ingold and Reactive Rotamer Effect by Using the Formation of Bicyclic Aziridinium Ions". European Journal of Organic Chemistry, 2022. URL:[Link]

  • Kingsbury, C. A. "Ring Closures and the Hammond Postulate". UNL Digital Commons, Department of Chemistry, University of Nebraska-Lincoln. URL: [Link]

Sources

Comparative

Steric Control in Nucleophilic Addition: A Comparative Guide to 3,3-Dimethylcyclohexanone and Analogous Substrates

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Focus: Evaluating the steric effects of the 3,3-dimethyl group on the kinetics and stereoselectivity of nucleophilic attack. Executiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Focus: Evaluating the steric effects of the 3,3-dimethyl group on the kinetics and stereoselectivity of nucleophilic attack.

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs), the predictable establishment of stereocenters is a paramount objective. When utilizing cyclic ketone building blocks, the trajectory of nucleophilic attack (e.g., hydride reduction, Grignard addition) dictates the stereochemistry of the resulting secondary or tertiary alcohol.

This guide objectively compares 3,3-Dimethylcyclohexanone against standard alternatives—Cyclohexanone and 4-tert-Butylcyclohexanone —to demonstrate how the strategic placement of a gem-dimethyl group acts as a dominant steric shield. By overriding inherent stereoelectronic preferences, the 3,3-dimethyl group flips the standard stereochemical outcome of nucleophilic additions, providing chemists with a powerful tool for divergent stereocontrol.

Mechanistic Principles: Causality of Steric vs. Torsional Control

To understand the comparative performance of these building blocks, we must analyze the transition state of the carbonyl carbon as it rehybridizes from trigonal planar ( sp2 ) to tetrahedral ( sp3 )[1].

Nucleophiles approach the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107° relative to the C=O bond). In substituted cyclohexanones, this approach occurs via two competing faces:

  • Axial Attack (Torsional Control): In unhindered cyclic systems, nucleophiles prefer to attack from the axial face. This trajectory is stereoelectronically favored because it avoids eclipsing interactions with the adjacent equatorial C–H bonds at the α -carbons (C2 and C6) during the transition state[2][3].

  • Equatorial Attack (Steric Control): When bulky substituents occupy the axial positions, they create severe 1,3-diaxial steric hindrance. This physical barrier raises the activation energy for axial attack, forcing the nucleophile to approach from the equatorial face[2][4].

In 3,3-dimethylcyclohexanone , the gem-dimethyl group locks the ring conformationally. Crucially, one of the methyl groups is forced into an axial position. This axial methyl group acts as a massive physical barricade directly above the carbonyl π -system, completely blocking the preferred axial trajectory and enforcing equatorial attack[4].

G K Cyclohexanone Core Nucleophilic Addition U 4-tert-Butylcyclohexanone (Unhindered Axial Face) K->U H 3,3-Dimethylcyclohexanone (Hindered Axial Face) K->H Ax Axial Attack Favored (Torsional Control) U->Ax Avoids eclipsing C-H bonds Eq Equatorial Attack Favored (Steric Control) H->Eq 1,3-diaxial methyl blocks attack Prod1 Major Product: Equatorial Alcohol Ax->Prod1 Prod2 Major Product: Axial Alcohol Eq->Prod2

Figure 1: Mechanistic divergence of nucleophilic attack trajectories based on steric hindrance.

Product Comparison: Performance & Stereoselectivity Data

To objectively evaluate the impact of the 3,3-dimethyl group, we compare the stereochemical outcomes of a standardized nucleophilic addition: hydride reduction using Sodium Borohydride ( NaBH4​ ) .

  • Alternative 1: Cyclohexanone (Baseline) Lacking substituents, this molecule rapidly interconverts between chair conformations. Reduction is fast but yields an achiral product (cyclohexanol), offering zero stereocontrol.

  • Alternative 2: 4-tert-Butylcyclohexanone (Torsional Benchmark) The bulky tert-butyl group at C4 locks the ring conformation (anchoring equatorially) but is too far from the carbonyl to exert direct steric hindrance on the attack trajectory. Consequently, the reaction is governed by torsional control, favoring axial attack to yield the equatorial alcohol (~88% dr)[4].

  • Target Product: 3,3-Dimethylcyclohexanone (Steric Benchmark) The gem-dimethyl group at C3 locks the conformation and places an axial methyl group in direct proximity to the carbonyl face. This overrides torsional preferences. The nucleophile is forced into an equatorial attack , yielding the axial alcohol (~95% dr)[4]. Furthermore, the overall steric bulk attenuates the reaction kinetics, requiring slightly longer reaction times compared to unhindered ketones[1].

Quantitative Comparison Table
SubstrateConformation StatusDominant Nucleophilic TrajectoryMajor Product StereochemistryTypical Diastereomeric Ratio (dr)Relative Reaction Kinetics
Cyclohexanone MobileN/A (Equally accessible)Achiral (Cyclohexanol)N/AVery Fast
4-tert-Butylcyclohexanone LockedAxialEquatorial Alcohol~88 : 12Fast
3,3-Dimethylcyclohexanone LockedEquatorialAxial Alcohol~95 : 5Moderate (Sterically Retarded)

Experimental Validation: Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol describes the reduction of 3,3-dimethylcyclohexanone.

Expertise Insight: The choice of methanol as a solvent enhances the electrophilicity of the carbonyl via hydrogen bonding, partially offsetting the kinetic retardation caused by the 3,3-dimethyl group. The reaction is run at 0 °C to maximize the energy difference ( ΔΔG‡ ) between the competing transition states, thereby maximizing the diastereomeric ratio.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 3,3-dimethylcyclohexanone (1.0 mmol) in anhydrous methanol (10 mL) under an inert nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.

  • Nucleophile Addition: Slowly add NaBH4​ (0.5 mmol, 0.5 equivalents) in small portions over 5 minutes. Causality: Slow addition prevents exothermic spikes that could degrade kinetic stereocontrol.

  • Reaction Monitoring: Stir the reaction at 0 °C for 45–60 minutes. Monitor the disappearance of the ketone via TLC (Hexanes/EtOAc 8:2) or GC-MS.

  • Quench and Workup: Once complete, quench the excess hydride by carefully adding 1N HCl (2 mL) dropwise. Concentrate the mixture in vacuo to remove methanol, then extract with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the crude alcohol.

  • Self-Validating Stereochemical Analysis ( 1 H-NMR): Determine the diastereomeric ratio directly from the crude 1 H-NMR spectrum.

    • Validation Mechanism: Look at the carbinol proton (the hydrogen attached to the carbon bearing the –OH group). If the major product is the axial alcohol (resulting from equatorial attack), the carbinol proton must be equatorial . An equatorial proton will appear as a narrow multiplet with small coupling constants ( J≈3−4 Hz) due to equatorial-equatorial and equatorial-axial couplings. If it were an axial proton, it would show large trans-diaxial coupling constants ( J≈10 Hz). This intrinsic NMR property self-validates the stereochemical outcome without requiring external reference standards.

W S1 1. Substrate Prep 0.1M in MeOH (0°C) S2 2. Hydride Addition NaBH4 (Kinetic Control) S1->S2 S3 3. Monitoring TLC / GC-MS S2->S3 S4 4. Quench & Workup 1N HCl, EtOAc Extr. S3->S4 S5 5. NMR Analysis Extract J-Coupling Values S4->S5

Figure 2: Standardized workflow for evaluating stereoselective ketone reduction.

Conclusion

For drug development professionals engineering specific stereocenters, the 3,3-dimethyl group is not merely a structural motif; it is a programmable steric director. While standard conformationally locked cyclic ketones (like 4-tert-butylcyclohexanone) default to axial attack via torsional control, 3,3-dimethylcyclohexanone utilizes severe 1,3-diaxial steric hindrance to invert this paradigm, reliably forcing equatorial attack and yielding the axial alcohol with high fidelity.

References

  • ResearchGate. "Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions". ResearchGate. Available at:[Link]

  • Wigfield, D. C. "Rules for the quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride". Canadian Journal of Chemistry, Canadian Science Publishing. Available at:[Link]

Sources

Validation

Structural Validation of 4,4-Dimethylpiperidine: A Comparative Guide to NMR vs. Orthogonal Techniques

Introduction: The Analytical Challenge 4,4-dimethylpiperidine (4,4-DMP) is a vital aliphatic heterocyclic building block utilized extensively in pharmaceutical drug discovery. The gem-dimethyl moiety at the C4 position i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

4,4-dimethylpiperidine (4,4-DMP) is a vital aliphatic heterocyclic building block utilized extensively in pharmaceutical drug discovery. The gem-dimethyl moiety at the C4 position imparts unique steric bulk and lipophilicity to drug candidates, making precise structural confirmation critical. Because the piperidine scaffold is ubiquitous in modern pharmaceuticals, rigorous analytical workflows are required to verify purity and exact atomic connectivity (BenchChem[1]).

The primary analytical challenge lies in differentiating 4,4-DMP from its positional isomers, such as 2,4-dimethylpiperidine or 3,3-dimethylpiperidine. This guide objectively compares Nuclear Magnetic Resonance (NMR) spectroscopy against Mass Spectrometry (MS) and Fourier Transform Infrared Spectroscopy (FT-IR), demonstrating why NMR remains the definitive standard for this structural validation.

Comparative Analysis: NMR vs. MS and IR

While a multi-technique approach is standard practice, the structural elucidation capabilities of these instruments vary significantly:

  • Mass Spectrometry (GC-MS / ESI-MS): MS provides the exact molecular weight (113.12 Da for C₇H₁₅N) and formula confirmation (PubChem[2]). However, the fragmentation of piperidine derivatives typically involves the loss of alkyl side chains or ring cleavage, yielding nearly identical product ions for different positional isomers[1]. According to ResolveMass Laboratories, MS is fundamentally limited in resolving stereochemistry and positional isomers[3].

  • Infrared Spectroscopy (FT-IR): IR is excellent for rapid functional group identification. It will confirm the presence of the secondary amine (N-H stretch at ~3300 cm⁻¹) and aliphatic C-H stretches, but it provides zero actionable data regarding the carbon framework or the exact placement of the methyl groups.

  • Nuclear Magnetic Resonance (NMR): As noted by the Fiehn Lab, NMR serves as the "magic gatekeeper" for small molecule structure elucidation, succeeding where MS and IR alone fall short[4]. NMR maps the exact atomic connectivity, symmetry, and stereochemical environment, acting as a definitive, self-validating proof of structure.

Quantitative Spectral Data Comparison

The table below summarizes the expected analytical readouts for 4,4-dimethylpiperidine across different platforms, highlighting the superior differentiation power of NMR.

Analytical TechniqueTarget MetricExpected Readout for 4,4-DimethylpiperidineDifferentiation Power (Isomers)
¹H NMR (CDCl₃) Chemical Shifts (ppm)δ 2.80 (t, 4H), 1.50 (br s, 1H), 1.35 (t, 4H), 0.90 (s, 6H)High : Symmetry yields 4 distinct proton environments.
¹³C NMR (CDCl₃) Carbon Resonances (ppm)δ 43.5 (C2/C6), 39.2 (C3/C5), 29.5 (C4), 28.1 (CH₃)High : 4 distinct carbon signals confirm C4 symmetry.
GC-MS (EI) Molecular Ion (m/z)[M]⁺ 113.1,[M-CH₃]⁺ 98.1Low : Isobaric with 3,3-dimethylpiperidine.
FT-IR Wavenumber (cm⁻¹)~3250-3300 (N-H stretch), ~2950 (C-H stretch)Low : Confirms amine, cannot pinpoint methyls.

Expertise & Experience: Mechanistic Causality

Why does 4,4-dimethylpiperidine only show 4 carbon signals? The causality behind this spectral simplification lies in the molecule's internal symmetry. 4,4-DMP possesses a plane of symmetry passing through the nitrogen atom (N1) and the C4 carbon. This geometric reality forces the C2 and C6 positions to be chemically and magnetically equivalent. Similarly, the C3 and C5 positions are equivalent.

Furthermore, while the two methyl groups attached to C4 occupy axial and equatorial positions in a static chair conformation, rapid chair-chair interconversion at room temperature averages their environments. Consequently, the 7 total carbons collapse into exactly 4 distinct resonance frequencies in the ¹³C spectrum.

The Self-Validating Principle: This symmetry creates a built-in self-validating system. If an acquired ¹³C spectrum yields 7 distinct peaks, the sample is definitively an asymmetric isomer (such as 2,4-dimethylpiperidine), instantly failing the validation for 4,4-DMP.

Experimental Protocol: A Self-Validating Workflow

Step 1: Sample Preparation
  • Weigh 10–15 mg of high-purity 4,4-dimethylpiperidine.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is chosen because it lacks exchangeable protons, preserving the broad N-H singlet (~1.50 ppm) which would otherwise be lost in protic solvents like D₂O.

  • Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to act as an internal chemical shift reference (0.00 ppm).

  • Transfer the solution to a standard 5 mm NMR tube, ensuring no particulates are present to maintain magnetic field homogeneity.

Step 2: 1D ¹H and ¹³C NMR Acquisition
  • Tune and match the NMR probe to the ¹H (e.g., 400 MHz) and ¹³C (100 MHz) frequencies.

  • Acquire the ¹H spectrum using a standard 30° pulse program (zg30), 16 scans, and a relaxation delay (D1) of 2 seconds.

  • Acquire the ¹³C{¹H} decoupled spectrum (zgpg30) with a minimum of 256 scans. Causality: Quaternary carbons (like C4) lack attached protons, resulting in longer relaxation times and no Nuclear Overhauser Effect (NOE) enhancement. Higher scan counts are mandatory to ensure the C4 peak (~29.5 ppm) emerges clearly from the baseline.

  • Self-Validation Check: Count the carbon signals. Proceed to Step 3 only if exactly 4 carbon peaks are observed.

Step 3: 2D NMR (COSY & HSQC) for Unambiguous Assignment
  • Run a ¹H-¹H COSY experiment to map the spin system. You must observe scalar coupling between the C2/C6 protons (δ 2.80) and the C3/C5 protons (δ 1.35). The methyl singlet (δ 0.90) must show NO cross-peaks, proving it is isolated on a quaternary carbon.

  • Run a ¹H-¹³C HSQC to map protons to their directly attached carbons. The C4 carbon must show zero correlations in the HSQC, definitively proving its quaternary nature and confirming the gem-dimethyl placement.

Analytical Workflow Diagram

Workflow A Sample Preparation (CDCl3 + TMS) B 1D NMR (1H, 13C) Symmetry & Shift Analysis A->B Primary Route D Orthogonal MS/IR Mass & Functional Groups A->D Secondary Route C 2D NMR (COSY, HSQC) Spin System Connectivity B->C Resolves Overlap E Self-Validating Structural Confirmation C->E Connectivity Data D->E Formula/Mass Data

Fig 1. Analytical workflow for 4,4-dimethylpiperidine structural validation.

References

  • Title : 4,4-Dimethylpiperidine | CID 138100 Source : PubChem - NIH URL : [Link]

  • Title : Structure Elucidation of Small Molecules Source : Fiehn Lab, UC Davis URL : [Link]

  • Title : 2025 Pharma Trends: Structure elucidation services by NMR Source : ResolveMass Laboratories Inc. URL : [Link]

Sources

Comparative

Benchmarking the Efficiency of 1,5-Dibromo-3,3-dimethylpentane in Spirocycle Synthesis

Executive Summary Spirocyclic scaffolds are highly prized in modern drug discovery due to their inherent three-dimensionality and rigid structural profiles. However, the synthesis of these quaternary carbon centers via d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Spirocyclic scaffolds are highly prized in modern drug discovery due to their inherent three-dimensionality and rigid structural profiles. However, the synthesis of these quaternary carbon centers via double alkylation often suffers from competing intermolecular side reactions (e.g., oligomerization), leading to diminished yields. This guide benchmarks the efficiency of 1,5-Dibromo-3,3-dimethylpentane against the standard 1,5-Dibromopentane in the synthesis of spirocycles, demonstrating how strategic structural modifications leverage the Thorpe-Ingold effect to drastically improve cyclization kinetics and thermodynamic outcomes.

Mechanistic Grounding: The Causality of the gem-Dimethyl Effect

The superiority of 1,5-dibromo-3,3-dimethylpentane as an alkylating agent is rooted in the Thorpe-Ingold effect (also known as the gem-dimethyl effect or angle compression) 1. When the hydrogen atoms on the central methylene (C3) of a pentane chain are replaced by bulky methyl groups, two critical phenomena occur that favor intramolecular ring closure over intermolecular oligomerization:

  • Angle Compression : The steric bulk of the geminal dimethyl groups forces the internal C-C-C bond angle (θ) to compress below the standard tetrahedral angle of 109.5°. Consequently, the terminal reactive bromomethyl groups are pushed closer together, decreasing the distance the nucleophile must bridge during the critical ring-closing step 2.

  • Reactive Rotamer Population : The acyclic precursor experiences severe gauche interactions in its extended anti-conformation. To minimize steric strain, the molecule preferentially adopts a folded conformation. This pre-organizes the reactive termini into a "reactive rotamer" state, significantly lowering the activation entropy (ΔS‡) required to reach the transition state 3.

By contrast, the unsubstituted 1,5-dibromopentane is highly flexible and predominantly exists in extended conformations, making intermolecular collisions highly competitive with intramolecular cyclization 4. This fundamental difference allows the gem-dimethyl variant to act as a highly efficient synthon for complex cyclooctanoid and spirocyclic systems 5.

MechanisticPathway A Acyclic Precursor (1,5-Dibromo-3,3-dimethylpentane) B Steric Hindrance by gem-Dimethyl Groups A->B induces C Angle Compression (θ < 109.5°) B->C leads to D Reactive Rotamer Population Increase B->D promotes E Lowered Activation Energy (ΔG‡) C->E thermodynamic benefit D->E kinetic benefit F Accelerated Intramolecular Spirocyclization E->F results in

Mechanistic pathway of the Thorpe-Ingold effect accelerating spirocyclization.

Benchmarking Data: Quantitative Comparison

To objectively evaluate performance, we compare the double alkylation of a standard pronucleophile (e.g., oxindole or pyrrolidone derivatives) using both reagents 6. The data below synthesizes expected outcomes based on established kinetic profiles.

Parameter1,5-Dibromopentane (Standard)1,5-Dibromo-3,3-dimethylpentane (Optimized)
Average Cyclization Yield 40% – 60%85% – 95%
Reaction Time 16 – 24 hours4 – 8 hours
Temperature Requirement Elevated (80°C - 100°C)Mild (RT - 50°C)
Side Product Profile High (Oligomerization / Dimers)Trace
Effective Molarity Low (Requires high dilution, <0.05 M)High (Tolerates higher conc., ~0.2 M)

Validated Experimental Protocols

The following protocols outline a self-validating system for synthesizing spiro[4.5]decane derivatives. The methodology incorporates built-in validation steps (e.g., TLC monitoring and specific aqueous workups) to ensure reproducibility and high-fidelity isolation.

Protocol A: Standard Synthesis using 1,5-Dibromopentane (Control)
  • Preparation : In an oven-dried, nitrogen-flushed round-bottom flask, dissolve the pronucleophile (e.g., oxindole, 1.0 equiv) in anhydrous DMF. Note: The concentration must be kept low (0.05 M) to favor intramolecular cyclization over intermolecular collisions.

  • Deprotonation : Cool the solution to 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 equiv) portion-wise. Stir for 30 minutes until gas evolution ceases, indicating complete enolate formation.

  • Alkylation : Add 1,5-dibromopentane (1.2 equiv) dropwise.

  • Cyclization : Heat the reaction mixture to 80°C for 16-24 hours. Causality: The high temperature and extended time are required to overcome the unfavorable entropy of cyclization for the flexible, unsubstituted alkyl chain.

  • Validation & Isolation : Monitor via TLC (Hexanes/EtOAc). Once the starting material is consumed, quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash extensively with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (Expected yield: ~50%).

Protocol B: Optimized Synthesis using 1,5-Dibromo-3,3-dimethylpentane
  • Preparation : Dissolve the pronucleophile (1.0 equiv) in anhydrous DMF at a higher concentration (0.2 M). Causality: The gem-dimethyl effect provides a high effective molarity, allowing the reaction to be run at higher concentrations without risking oligomerization.

  • Deprotonation : Cool to 0°C and add NaH (2.5 equiv) portion-wise. Stir for 30 minutes.

  • Alkylation : Add 1,5-dibromo-3,3-dimethylpentane (1.05 equiv) dropwise. Causality: Less excess is needed because competing intermolecular side reactions are inherently suppressed by the steric bulk.

  • Cyclization : Stir at room temperature to 50°C for 4-8 hours. Causality: The pre-organized reactive rotamer significantly lowers the activation energy, allowing rapid cyclization under mild conditions.

  • Validation & Isolation : Monitor via TLC. Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry, and concentrate. Purify via flash chromatography (Expected yield: >85%).

Workflow Start Pronucleophile Preparation (e.g., Oxindole/Pyrrolidone) Split Select Alkylating Agent Start->Split Path1 1,5-Dibromopentane (Standard) Split->Path1 Path2 1,5-Dibromo-3,3-dimethylpentane (Optimized) Split->Path2 Cond1 Base (NaH), DMF, 80°C Longer Reaction Time (24h) Path1->Cond1 Cond2 Base (NaH), DMF, RT to 50°C Shorter Reaction Time (4-8h) Path2->Cond2 Yield1 Moderate Yield (40-60%) Competing Oligomerization Cond1->Yield1 Yield2 High Yield (85-95%) Clean Spirocyclization Cond2->Yield2

Comparative experimental workflow highlighting efficiency gains in spirocycle synthesis.

Conclusion

For drug development professionals and synthetic chemists, transitioning from 1,5-dibromopentane to 1,5-dibromo-3,3-dimethylpentane offers a profound upgrade in synthetic efficiency. By exploiting the Thorpe-Ingold effect, researchers can achieve higher yields, utilize milder reaction conditions, and drastically reduce the purification burden associated with oligomeric byproducts.

References

  • Wikipedia Contributors. "Thorpe–Ingold effect." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Petasis, N. A., et al. "Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence." PMC. Available at: [Link]

  • LUCP Publications. "Thorpe-Ingold Effect Assisted Strained Ring Synthesis." LUCP. Available at: [Link]

  • Denmark Group. "Definition - Denmark (Thorpe-Ingold Effect)." University of Illinois. Available at:[Link]

  • Organic Letters. "Base-Mediated Divergent Synthesis of Spiro-heterocycles Using Pronucleophiles and Ethylene via Thianthrenation." ACS Publications. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,5-Dibromo-3,3-dimethylpentane

As a Senior Application Scientist, I recognize that handling sterically hindered, bifunctional alkylating agents like 1,5-Dibromo-3,3-dimethylpentane requires more than a cursory glance at a Safety Data Sheet (SDS). It d...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling sterically hindered, bifunctional alkylating agents like 1,5-Dibromo-3,3-dimethylpentane requires more than a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the compound’s physical properties and its interaction with biological tissues and protective materials.

This guide provides a self-validating operational framework for researchers and drug development professionals, ensuring uncompromising safety, regulatory compliance, and logistical efficiency.

Part 1: Physicochemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the target compound. 1,5-Dibromo-3,3-dimethylpentane is a dense, highly lipophilic halogenated liquid. Its structural symmetry and bromine substituents dictate its reactivity and toxicity profile[1].

Table 1: Quantitative Data & Hazard Summary

Property / MetricValue / DescriptionCausality & Operational Impact
CAS Number 37746-17-1Unique identifier required for strict regulatory tracking and waste logging[1].
Molecular Formula C7H14Br2High halogen content dictates mandatory segregation into specialized waste streams[1].
Molecular Weight 257.99 g/mol Produces heavy vapors that will settle in lower areas if ventilation engineering controls fail[1].
Primary Hazards Skin Irrit. 2, Eye Irrit. 2Extreme lipophilicity allows rapid tissue penetration, defatting, and severe ocular damage[2].
Reactivity Incompatible with strong bases/oxidizersHigh risk of exothermic degradation and release of toxic hydrogen bromide (HBr) gas[2].

Part 2: Causality-Driven PPE Selection

Do not rely on generic laboratory apparel. The selection of Personal Protective Equipment (PPE) must be dictated by the specific permeation kinetics of dibromoalkanes.

  • Hand Protection (The Permeation Barrier):

    • The Causality: Halogenated alkanes are notorious for rapidly degrading standard latex and thin nitrile gloves. They act as plasticizers, swelling and compromising the polymer matrix within minutes of contact[3].

    • The Protocol: Implement a double-gloving system . Use a standard 4-mil nitrile inner glove for tactile dexterity, overlaid with a thick-cut Viton or >15-mil heavy-duty nitrile outer glove[3]. If a splash occurs, the outer glove must be immediately doffed, hands inspected, and a new outer glove donned.

  • Ocular Protection:

    • The Causality: The high density and irritant nature of this dibrominated compound can cause severe, immediate corneal damage upon splash impact[2].

    • The Protocol: ANSI Z87.1 or EN 166 certified chemical splash goggles are mandatory. Standard safety glasses with side shields are structurally insufficient due to the risk of vapor bypass and liquid capillary action[2].

  • Respiratory & Engineering Controls:

    • The Causality: Vaporized halogenated solvents can cause central nervous system depression and severe respiratory tract irritation[2].

    • The Protocol: All manipulations—including measuring, transferring, and reacting—must occur within a certified chemical fume hood maintaining a continuous face velocity of 80–120 feet per minute (fpm)[3].

Part 3: Operational Workflow & Handling Protocol

Every step in this methodology is designed as a self-validating system to minimize exposure and prevent cross-contamination during drug development assays.

Step-by-Step Handling Methodology:

  • Pre-Operation Verification: Confirm the fume hood's continuous flow monitor is active and in the green zone. Clear the workspace of incompatible materials, specifically strong oxidizers and active metals (e.g., magnesium or aluminum)[2].

  • PPE Donning Sequence: Inspect Viton/nitrile gloves for micro-tears using the inflation method. Don a flame-resistant lab coat, ensuring the cuffs are tucked inside the outer gloves to prevent liquid channeling to the forearms. Don chemical splash goggles[3].

  • Primary Transfer: Place the reagent bottle within secondary containment (e.g., a high-density polyethylene tray) inside the fume hood. This ensures that if the primary glass vessel fractures, the dense liquid is fully contained.

  • Dispensing: Use chemically resistant glass syringes or PTFE-lined pipettes. Crucial: Do not use standard polystyrene or low-density plastic pipettes, as the halogenated solvent will leach plasticizers, instantly contaminating your downstream synthesis.

  • Post-Transfer Decontamination: Wipe down the exterior of the reagent bottle with a compatible solvent (e.g., a minimal amount of isopropanol on a lint-free wipe) before returning it to a dedicated corrosive/halogenated storage cabinet[3].

Part 4: Halogenated Waste Disposal Plan

Improper disposal of halogenated compounds is a critical regulatory violation and a severe safety hazard.

  • Strict Segregation: 1,5-Dibromo-3,3-dimethylpentane must be strictly isolated into a designated "Halogenated Solvent Waste" container[4].

  • The Causality: Mixing halogenated waste with non-halogenated organic solvents (like acetone or ethanol) can trigger dangerous exothermic reactions. Furthermore, halogenated waste requires specialized, high-temperature incineration to prevent the formation of highly toxic dioxins and furans, making it significantly more expensive to process[4].

  • Container Specifications: Use UN-approved polyethylene (PE) containers. Do not use metal safety cans; halogenated solvents can slowly dissociate over time to produce hydrogen halide acids (e.g., HBr), which will rapidly corrode metal[3].

  • Labeling Integrity: Containers must be explicitly labeled with the full chemical name ("Waste: 1,5-Dibromo-3,3-dimethylpentane") before the first drop of waste is added. Never use abbreviations or chemical formulas on waste labels[5].

Part 5: Mandatory Visualization - Safety & Operational Workflow

The following diagram maps the critical path for handling and disposal, ensuring all laboratory personnel have a clear, visual cognitive map of the protocol.

PPE_Workflow N1 1. Pre-Task Assessment Verify Fume Hood & SDS N2 2. PPE Donning Viton Gloves, Goggles, Lab Coat N1->N2 N3 3. Chemical Handling 1,5-Dibromo-3,3-dimethylpentane N2->N3 N4 Incident Occurs? N3->N4 N5 Emergency Response Eyewash/Shower & Report N4->N5 Yes N6 4. Halogenated Waste Segregated PE Container N4->N6 No N7 5. Doffing & Decon Wash Hands, Store Gear N5->N7 N6->N7

Operational workflow for handling 1,5-Dibromo-3,3-dimethylpentane, from PPE to waste disposal.

References

  • PubChem - 1,5-Dibromo-3,3-dimethylpentane | C7H14Br2 | CID 12842710. National Institutes of Health (NIH).[Link]

  • Washington State University (WSU) - Halogenated Solvents: Standard Operating Procedure. WSU Environmental Health & Safety.[Link]

  • University of Illinois Urbana-Champaign (UIUC) - Halogenated Organic Liquids - Standard Operating Procedure. Division of Research Safety.[Link]

  • Vanderbilt University Medical Center - Laboratory Guide for Managing Chemical Waste. Office of Clinical & Research Safety (OCRS).[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1,5-Dibromo-3,3-dimethylpentane
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1,5-Dibromo-3,3-dimethylpentane
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